(R)-1-Methoxypropan-2-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-1-methoxypropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDUOVVHQKMQLM-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693586 | |
| Record name | (2R)-1-Methoxypropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626220-76-6 | |
| Record name | (2R)-1-Methoxypropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-1-methoxypropan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-1-Methoxypropan-2-amine hydrochloride structural formula and stereochemistry
An In-depth Technical Guide to (R)-1-Methoxypropan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest in the pharmaceutical and agrochemical industries. The document details its chemical structure, stereochemistry, physicochemical properties, and key synthetic and analytical methodologies.
Core Compound Identity and Structure
This compound is an organic compound classified as a primary amine hydrochloride salt.[1] Its structure features a propane backbone with a methoxy group at the first carbon and an amine group at the second. The carbon atom at the second position (C2) is a chiral center, and this molecule represents the (R)-enantiomer.
The stereochemistry is crucial as the biological activity of molecules derived from this chiral amine often depends significantly on the specific enantiomeric form.[2] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[1]
Structural Formula:
The two-dimensional structure of this compound is as follows:
(The asterisk () indicates the chiral center with (R) configuration.)*
Stereochemistry:
The absolute configuration at the chiral center (C2) is designated as 'R' according to the Cahn-Ingold-Prelog priority rules. This is explicitly denoted by the SMILES string COC--INVALID-LINK--C.Cl and the InChI identifier 1S/C4H11NO.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. It is important to note that while major commercial suppliers offer this compound, they often do not provide detailed analytical data, which remains limited in publicly accessible literature.
| Property | Value | Citation(s) |
| Molecular Formula | C₄H₁₂ClNO | |
| Molecular Weight | 125.60 g/mol | [3] |
| Appearance | White crystalline solid | [1] |
| Form | Solid | |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Storage Temperature | 2-8°C, Inert atmosphere | [3] |
| SMILES | COC--INVALID-LINK--C.Cl | |
| InChI Key | RVDUOVVHQKMQLM-PGMHMLKASA-N | |
| CAS Number | 626220-76-6 | [3] |
Synthesis and Characterization Protocols
Experimental Protocol: Asymmetric Synthesis
The primary route for synthesizing enantiomerically pure (R)-1-Methoxypropan-2-amine is through the asymmetric reductive amination of the prochiral ketone, 1-methoxy-2-propanone. Biocatalytic methods using (R)-selective transaminases are particularly effective for this transformation, offering high enantioselectivity and environmentally benign conditions.
Objective: To synthesize this compound from 1-methoxy-2-propanone.
Materials:
-
1-methoxy-2-propanone
-
Amine donor (e.g., Isopropylamine)
-
(R)-selective amine transaminase (ω-TA)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate, pH 7.5)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve the (R)-selective transaminase and PLP cofactor in the buffer solution.
-
Substrate Addition: Add the amine donor, followed by the dropwise addition of 1-methoxy-2-propanone.
-
Enzymatic Reaction: Maintain the reaction at a controlled temperature (e.g., 30-40°C) and pH (e.g., 7.5) with gentle agitation. Monitor the reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column to determine conversion and enantiomeric excess (ee).[4]
-
Workup: Once the reaction reaches the desired conversion, terminate it by adjusting the pH to >10 with a base (e.g., NaOH) to deprotonate the amine product.
-
Extraction: Extract the resulting free amine, (R)-1-Methoxypropan-2-amine, from the aqueous solution using an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude free amine.
-
Salt Formation: Dissolve the crude amine in a suitable anhydrous solvent (e.g., diethyl ether). Add a stoichiometric amount of HCl solution (e.g., 2M in diethyl ether) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Protocol: Dissolve a sample in a deuterated solvent (e.g., D₂O or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals (in D₂O):
-
A doublet corresponding to the C3 methyl protons (-CH-CH₃ ).
-
A multiplet for the C2 methine proton (-CH -NH₃⁺).
-
A singlet for the methoxy protons (-O-CH₃ ).
-
A multiplet (or two diastereotopic protons) for the C1 methylene protons (-CH₂ -O-).
-
A broad singlet for the amine protons (-NH₃ ⁺), which may exchange with D₂O.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify functional groups.
-
Protocol: Analyze a solid sample using an ATR-FTIR spectrometer.
-
Expected Peaks:
-
Broadband around 2800-3200 cm⁻¹ corresponding to the N-H stretching of the ammonium salt (R-NH₃⁺).
-
Peak around 1100 cm⁻¹ corresponding to the C-O-C stretching of the ether group.
-
Peaks in the 2850-3000 cm⁻¹ region for C-H stretching.
-
3. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Protocol: Analyze a sample using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: The mass spectrum should show a prominent peak for the free amine cation [M+H]⁺ at m/z corresponding to the molecular weight of the free amine (C₄H₁₁NO), which is approximately 90.09.
Visualized Workflows and Applications
This compound is a valuable chiral intermediate. Its primary application lies in serving as a stereochemically defined fragment for the construction of more complex, biologically active molecules.
General Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow from starting materials to a fully characterized final product.
Caption: General workflow for the synthesis and characterization of the title compound.
Role as a Chiral Building Block in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical candidates, including antagonists for the melanocortin-4 receptor (MC4R), which are investigated for applications like managing appetite.[5] The diagram below illustrates its role in a representative synthetic pathway.
Caption: Role as a chiral building block in a representative pharmaceutical synthesis.
References
- 1. Buy this compound (EVT-1468812) | 626220-76-6 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. 626220-76-6|this compound|BLD Pharm [bldpharm.com]
- 4. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 5. Buy 1-Methoxy-2-propylamine | 37143-54-7 [smolecule.com]
(R)-1-Methoxypropan-2-amine hydrochloride CAS number and MDL number
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Methoxypropan-2-amine hydrochloride is a chiral amine salt of significant interest in synthetic organic chemistry. Its stereospecific nature makes it a valuable building block for the synthesis of enantiomerically pure molecules, particularly in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical identity, properties, and a detailed experimental protocol for its synthesis, catering to professionals in research and drug development.
Chemical Identity and Properties
The fundamental identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 626220-76-6 | [1] |
| MDL Number | MFCD12405301 | [1] |
| Molecular Formula | C₄H₁₂ClNO | [1] |
| Molecular Weight | 125.60 g/mol | [1] |
| IUPAC Name | (2R)-1-methoxypropan-2-amine;hydrochloride | N/A |
| SMILES | COC--INVALID-LINK--C.Cl | [2] |
| InChI Key | RVDUOVVHQKMQLM-PGMHMLKASA-N | [2] |
| Appearance | Solid | N/A |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthetic Utility
This compound serves as a crucial chiral precursor in asymmetric synthesis. The amine functional group can act as a nucleophile in various chemical transformations, allowing for the introduction of a stereocenter into a target molecule. Its enantiomer, (S)-1-methoxy-2-propylamine, is a known intermediate in the synthesis of piperazinebenzylamine-based human MC4 receptor antagonists and imidazopyrimidine derivatives that act as potent p38 MAP kinase inhibitors.
The following diagram illustrates the general role of (R)-1-Methoxypropan-2-amine as a chiral building block in a synthetic pathway.
Experimental Protocols
The synthesis of enantiomerically pure amines is often achieved through biocatalytic methods, which offer high stereoselectivity. Below is a detailed protocol for the synthesis of the (S)-enantiomer via transamination, which is a well-documented process. The synthesis of the (R)-enantiomer would follow an analogous procedure, substituting the (S)-selective transaminase with an (R)-selective transaminase.
Protocol: Biocatalytic Synthesis of (S)-1-Methoxy-2-aminopropane (Adapted from US Patent 6,133,018 A)[3]
This protocol describes the enzymatic synthesis of (S)-1-methoxy-2-aminopropane from methoxyacetone using a transaminase.
Materials:
-
Monobasic sodium phosphate
-
Concentrated hydrochloric acid
-
Water
-
2-aminopropane
-
Methoxyacetone (98%)
-
Sodium hydroxide
-
Pyridoxal 5'-phosphate
-
(S)-transaminase-containing E. coli cells
-
3 L round bottom reactor with temperature control and agitation apparatus
Procedure:
-
Buffer Preparation: Prepare a solution by adding five millimoles of monobasic sodium phosphate and 250 mL of concentrated hydrochloric acid to 1000 mL of water.
-
Reaction Mixture Preparation:
-
Chill the buffer solution to 5-10°C in an ice-water bath.
-
To the chilled solution, add 258 mL of 2-aminopropane, followed by 206 mL of methoxyacetone (98%).
-
Mix the solution and adjust the pH to 7.5 using either sodium hydroxide or hydrochloric acid as needed.
-
-
Enzymatic Reaction:
-
Transfer the reaction mixture to a 3 L round bottom reactor.
-
Allow the temperature of the reaction mixture to stabilize at 30 ± 1°C.
-
Add 0.2 mM of pyridoxal 5'-phosphate to the mixture.
-
Initiate the reaction by adding the (S)-transaminase-containing E. coli cells.
-
Let the reaction proceed for 8 hours at 30 ± 1°C and pH 7.5. The reaction progress can be monitored by gas chromatography to confirm the formation of (S)-1-methoxy-2-aminopropane.
-
-
Reaction Termination and Product Isolation:
-
Terminate the reaction by adding 5 mL of concentrated hydrochloric acid.
-
Perform a flash distillation to remove unreacted methoxyacetone and the acetone by-product.
-
Add 270 mL of 50% aqueous sodium hydroxide to the remaining reaction mixture to deprotonate the amines.
-
Distill the mixture to remove the amines as a single fraction.
-
Separate (S)-1-methoxy-2-aminopropane from residual 2-aminopropane by a final distillation to yield the purified product.
-
Note: For the synthesis of (R)-1-Methoxypropan-2-amine , a transaminase with (R)-selectivity would be required, following a similar protocol.
Conclusion
This compound is a key chiral building block with significant applications in the stereoselective synthesis of complex organic molecules. The information provided in this technical guide, including its chemical properties and a detailed synthetic protocol, serves as a valuable resource for researchers and professionals engaged in pharmaceutical and chemical development. The use of biocatalytic methods, in particular, offers an efficient and highly selective route to obtaining this and other chiral amines.
References
Physical and chemical properties of (R)-1-Methoxypropan-2-amine hydrochloride
An In-depth Technical Guide to the Physical and Chemical Properties of (R)-1-Methoxypropan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of this compound, a chiral building block with applications in pharmaceutical and agrochemical synthesis.
Introduction
This compound is the hydrochloride salt of (R)-1-Methoxypropan-2-amine. This chiral primary amine is a valuable intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other specialty chemicals. Its stereochemistry is a critical feature, as different enantiomers of a molecule can exhibit distinct biological activities.
Physical Properties
This compound is a solid at room temperature.[1] While specific quantitative data for the hydrochloride salt is limited, the properties of the corresponding free base, (R)-1-Methoxypropan-2-amine, are more extensively documented and provide valuable context. The hydrochloride salt is known to be soluble in water and polar organic solvents.[2]
Table 1: Physical Properties of (R)-1-Methoxypropan-2-amine and its Hydrochloride Salt
| Property | This compound | (R)-1-Methoxypropan-2-amine (Free Base) |
| Molecular Formula | C₄H₁₂ClNO[1] | C₄H₁₁NO[3] |
| Molecular Weight | 125.60 g/mol [1] | 89.14 g/mol [4] |
| Appearance | Solid[1] | Liquid[4] |
| Boiling Point | Not available | 94 °C[3] |
| Density | Not available | 0.849 g/cm³[3] |
| Flash Point | Not applicable[1] | 9 °C[3] |
| Solubility | Soluble in water and polar organic solvents[2] | Fully miscible in water[5] |
Chemical Properties and Reactivity
This compound, as an amine salt, readily participates in acid-base reactions. Treatment with a base will liberate the free amine, (R)-1-Methoxypropan-2-amine. The free amine is a nucleophile and can undergo various chemical transformations, including:
-
Alkylation: The primary amine can be alkylated to form secondary and tertiary amines.
-
Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, will form amides.
-
Reductive Amination: The amine can be used in reductive amination reactions with aldehydes and ketones to form more complex amines.[2]
The methoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions.
Synthesis
The synthesis of enantiomerically pure this compound can be achieved through several synthetic routes.
Biocatalytic Synthesis
A highly stereoselective method for the synthesis of the corresponding (S)-enantiomer involves the use of a transaminase enzyme. This biocatalytic approach utilizes a prochiral ketone, 1-methoxy-2-propanone, and an amine donor to produce the chiral amine with high enantiomeric excess.[6][7] A similar enzymatic strategy could be employed to produce the (R)-enantiomer.
A patent describes a process for the synthesis of (S)-1-methoxy-2-aminopropane using a transaminase. The reaction is carried out at 30±1° C and a pH of 7.5, achieving a high enantiomeric excess (>99%).[8]
Chemical Synthesis
Traditional chemical synthesis routes are also available. One common method is the reductive amination of 1-methoxy-2-propanone, which typically produces a racemic mixture of the amine.[2] The desired (R)-enantiomer can then be obtained through chiral resolution, for example, by forming diastereomeric salts with a chiral acid.
Alternatively, an enantioselective synthesis can be performed starting from a chiral precursor, such as (R)-alaninol.[6]
The hydrochloride salt is typically prepared by treating the free amine with hydrochloric acid.[4]
Experimental Workflow for Biocatalytic Synthesis
Caption: Biocatalytic synthesis of this compound.
Spectral Data
Detailed experimental spectral data for this compound is not widely available from commercial suppliers.[1] However, spectral information for the racemic and enantiomerically pure free amine is available in public databases.
-
Infrared (IR) Spectroscopy: The IR spectrum of 1-methoxy-2-propanamine is available on the NIST WebBook, showing characteristic peaks for N-H and C-O stretching.[9]
-
Mass Spectrometry (MS): The electron ionization mass spectrum of 1-methoxy-2-propanamine is also available on the NIST WebBook.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A predicted ¹H NMR spectrum for 1-methoxy-2-propanamine in D₂O is available in the Human Metabolome Database. While experimental spectra for the title compound are not readily found, the predicted spectrum can serve as a useful reference.
Logical Relationship for Spectral Analysis
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Buy this compound (EVT-1468812) | 626220-76-6 [evitachem.com]
- 3. (2R)-1-methoxypropan-2-amine|lookchem [lookchem.com]
- 4. Buy 1-Methoxy-2-propylamine | 37143-54-7 [smolecule.com]
- 5. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 9. 2-Propanamine, 1-methoxy- [webbook.nist.gov]
Technical Guide: Physicochemical Properties of (R)-1-Methoxypropan-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise overview of the fundamental physicochemical properties of (R)-1-Methoxypropan-2-amine hydrochloride, a chiral amine derivative of interest in various research and development applications. The information presented herein is intended to support laboratory activities, computational modeling, and further scientific investigation.
Chemical Identity and Properties
This compound is the hydrochloride salt of the (R)-enantiomer of 1-methoxypropan-2-amine. The presence of a chiral center at the second carbon position imparts specific stereochemical properties to the molecule, which can be critical in its biological interactions.
Data Presentation: Molecular and Physical Data
The core molecular and physical data for this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Molecular Formula | C4H12ClNO | [1] |
| Molecular Weight | 125.60 g/mol | [1][2][3] |
| Physical Form | Solid | [1] |
| InChI Key | RVDUOVVHQKMQLM-PGMHMLKASA-N | [1] |
| SMILES String | COC--INVALID-LINK--C.Cl | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the molecular weight and formula of this compound would typically involve standard analytical techniques such as mass spectrometry and elemental analysis.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition. The compound would be introduced into the mass spectrometer, ionized (e.g., by electrospray ionization), and the mass-to-charge ratio of the resulting ions measured.
-
Elemental Analysis: Combustion analysis would be used to determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine. A weighed sample of the compound is burned in an excess of oxygen, and the combustion products (CO2, H2O, N2, and HCl) are collected and quantified to determine the empirical formula.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the chemical name, its molecular formula, and its corresponding molecular weight.
References
Technical Guide: (R)-1-Methoxypropan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Methoxypropan-2-amine hydrochloride is a chiral primary amine salt of significant interest in synthetic organic chemistry. Its structural features, including a stereogenic center and a methoxy group, make it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. The hydrochloride salt form offers improved stability and handling characteristics compared to the free amine.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on detailed methodologies and structured data for laboratory use.
Chemical and Physical Properties
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2R)-1-methoxypropan-2-amine hydrochloride | N/A |
| Molecular Formula | C₄H₁₂ClNO | |
| Molecular Weight | 125.60 g/mol | |
| Appearance | Solid | |
| CAS Number | 626220-76-6 | [2] |
| SMILES String | COC--INVALID-LINK--C.Cl | |
| InChI Key | RVDUOVVHQKMQLM-PGMHMLKASA-N |
Table 2: Properties of the Free Amine ((R)-1-Methoxypropan-2-amine)
| Property | Value | Source |
| Molecular Formula | C₄H₁₁NO | N/A |
| Molecular Weight | 89.14 g/mol | N/A |
| Boiling Point | 92.5-93.5 °C / 743 mmHg | N/A |
| Density | 0.845 g/mL at 25 °C | N/A |
| Flash Point | 9 °C (closed cup) | N/A |
| pKa (Predicted) | 8.84 ± 0.10 | N/A |
Synthesis Methodologies
The synthesis of this compound can be approached through several routes, primarily involving the asymmetric synthesis of the chiral amine followed by salt formation. The two main strategies are chemical synthesis via reductive amination and biocatalytic synthesis.
Chemical Synthesis: Asymmetric Reductive Amination
Asymmetric reductive amination of the prochiral ketone, 1-methoxy-2-propanone, is a common method for producing chiral amines. This can be achieved using a chiral auxiliary or a chiral catalyst. A subsequent step involves the formation of the hydrochloride salt.
References
A Comprehensive Technical Guide to (R)-1-Methoxypropan-2-amine and its Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-1-Methoxypropan-2-amine, a chiral amine that serves as a critical building block in pharmaceutical and agrochemical research and development. This document covers the nomenclature, physicochemical properties, and synthetic methodologies related to this compound and its free base, presenting data in a clear and accessible format for laboratory and development use.
Nomenclature and Common Synonyms
(R)-1-Methoxypropan-2-amine is a chiral organic compound. The term "free base" refers to the pure amine form, as opposed to a salt form (e.g., hydrochloride). Accurate identification is crucial for sourcing and application. Below is a comprehensive list of synonyms and identifiers for the (R)-enantiomer.
A variety of synonyms are used in commercial and academic literature to refer to (R)-1-Methoxypropan-2-amine. These include systematic, semi-systematic, and common or trivial names. The CAS number is a unique identifier for a specific chemical substance and helps to avoid ambiguity.
Table 1: Synonyms and Identifiers for (R)-1-Methoxypropan-2-amine
| Identifier Type | Identifier |
| Systematic Name | (2R)-1-methoxypropan-2-amine |
| CAS Number | 99636-38-1 |
| Common Synonyms | (R)-(-)-1-Methoxy-2-propylamine |
| (R)-1-Methoxy-2-propanamine | |
| (R)-2-Amino-1-methoxypropane | |
| (R)-1-Methoxy-2-aminopropane | |
| (R)-2-methoxy-1-methyl-ethylamine | |
| ((R)-2-Methoxy-1-methylethyl)amine | |
| InChI Key | NXMXETCTWNXSFG-SCSAIBSYSA-N |
| Molecular Formula | C₄H₁₁NO |
It is important to distinguish the (R)-enantiomer from the (S)-enantiomer and the racemic mixture, which have different CAS numbers and properties.
Diagram 1: Nomenclature Relationships
Caption: Fig. 1: Relationship between Stereoisomers of 1-Methoxypropan-2-amine.
Physicochemical Properties
The physicochemical properties of (R)-1-Methoxypropan-2-amine are essential for its handling, storage, and use in chemical reactions. The following table summarizes key quantitative data for the (R)-enantiomer.
Table 2: Physicochemical Data for (R)-1-Methoxypropan-2-amine
| Property | Value |
| Molecular Weight | 89.14 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid[2][3] |
| Boiling Point | 94 °C[2][4] |
| Density | 0.849 g/mL at 25 °C[2][4] |
| Flash Point | 9 °C[2][3][4] |
| pKa | 8.84 ± 0.10 (Predicted)[2][4] |
| Optical Activity | [α]²⁰/D -4.97° (c=0.5g/100mL, MeOH)[2] |
| Storage Temperature | 2-8°C, protect from light[2][3] |
Synthetic Methodologies
The enantioselective synthesis of (R)-1-Methoxypropan-2-amine is of significant industrial interest. Key methods include biocatalytic routes, which are valued for their high stereoselectivity and environmentally friendly conditions, and traditional chemical synthesis.
A prevalent method for producing chiral amines is through the biocatalytic transamination of a prochiral ketone. In this case, 1-methoxy-2-propanone is converted to the desired amine using a transaminase enzyme.
Diagram 2: Biocatalytic Synthesis Workflow
Caption: Fig. 2: General Workflow for Biocatalytic Synthesis.
Experimental Protocols
Detailed experimental protocols are critical for the successful replication of synthetic procedures. Below are summaries of protocols derived from patent literature for the synthesis and reaction of related chiral amines.
Protocol 1: Biocatalytic Synthesis of (S)-1-Methoxy-2-aminopropane
This protocol describes a method for the stereoselective synthesis of the (S)-enantiomer using a transaminase. A similar approach with an (R)-selective transaminase would yield the (R)-enantiomer.
-
Reaction Mixture : A solution is prepared containing 1.0 M methoxyacetone and 1.5 M 2-aminopropane (as the amine donor) in a sodium phosphate buffer.
-
Cofactor : 0.2 mM of pyridoxal 5'-phosphate (PLP) is added.
-
Enzyme : An (S)-transaminase enzyme is introduced to the mixture.
-
Reaction Conditions : The reaction proceeds for 8 hours at a controlled temperature of 30±1°C and a pH of 7.5.
-
Work-up : The reaction is terminated by the addition of concentrated hydrochloric acid. Unreacted methoxyacetone and the by-product, acetone, are removed by flash distillation. The product, (S)-1-methoxy-2-aminopropane, is then isolated by a separate distillation.[5]
Protocol 2: Reaction of (S)-1-Methoxy-2-propylamine with Hydrochloric Acid
This protocol details the cleavage of the methoxy group from the (S)-enantiomer to produce (S)-2-amino-1-propanol, demonstrating a common transformation of this class of compounds.
-
Reactants : 53.5 g (0.6 mol, ee >99%) of (S)-1-Methoxy-2-propylamine is added to 148 g (1.5 mol) of 37% strength by weight aqueous hydrochloric acid.
-
Addition : The amine is added slowly to keep the temperature below 30°C.
-
Reaction Conditions : The reaction mixture is stirred for 4 hours at a temperature of 135°C in an autoclave under an inert nitrogen atmosphere, with an autogenous pressure of 19-30 bar.
-
Isolation : The aqueous solvent is distilled off to yield the hydrochloride salt of the product.[3]
Biological Signaling Pathways
(R)-1-Methoxypropan-2-amine is primarily utilized as a chiral building block in the synthesis of more complex molecules. It is not an active pharmaceutical ingredient (API) with a known direct mechanism of action or a defined biological signaling pathway. Its significance lies in its role as an intermediate for producing APIs. For example, the (S)-enantiomer is a key intermediate in the synthesis of piperazinebenzylamine-based human MC4 receptor antagonists and potent p38 MAP kinase inhibitors.[6] The signaling pathways of these final drug products are determined by their respective structures and targets, not by this precursor amine.
Conclusion
(R)-1-Methoxypropan-2-amine is a valuable chiral intermediate with well-defined physicochemical properties. Its synthesis, particularly through biocatalytic methods, allows for the production of enantiomerically pure material essential for the development of stereospecific pharmaceuticals and agrochemicals. The information and protocols provided in this guide are intended to support researchers in the effective use of this versatile chemical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy (R)-1-Methoxypropan-2-amine hydrochloride (EVT-1468812) | 626220-76-6 [evitachem.com]
- 3. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 6. (S)-(+)-1-METHOXY-2-PROPYLAMINE | 99636-32-5 [chemicalbook.com]
(R)-1-Methoxypropan-2-amine hydrochloride safety data sheet (SDS) information
This guide provides a comprehensive overview of the safety information for (R)-1-Methoxypropan-2-amine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazard identification, and handling procedures based on available Safety Data Sheet (SDS) information.
Physicochemical Properties
This compound is a solid, crystalline powder.[1] The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₄H₁₂ClNO[2][3][4] |
| Molecular Weight | 125.60 g/mol [2][4] |
| Appearance | Solid[2][4] |
| Form | Crystalline powder[1] |
| Color | White[1] |
Hazard Identification and Classification
This compound is classified as hazardous. It is crucial to handle it with appropriate safety precautions. The GHS hazard statements indicate that it is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[5]
| Hazard Classification | Details |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor[5][6] H302: Harmful if swallowed[5][6] H312: Harmful in contact with skin[5] H314: Causes severe skin burns and eye damage[5][6] H318: Causes serious eye damage[5] H412: Harmful to aquatic life with long lasting effects[5][6] |
| Signal Word | Danger[6][7][8] |
| UN Number | UN2733[6][8] |
| Transport Hazard Class | 3 (Flammable liquids)[7][8] |
Handling, Storage, and Personal Protection
Proper handling and storage are essential to minimize exposure risks.
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Use only in a well-ventilated area or under a chemical fume hood.[6][9]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5][6][9]
-
Ground and bond container and receiving equipment to prevent static discharge.[6][9]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5][9][10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][9][10]
-
Keep away from sources of ignition.[5]
First-Aid Measures
In case of exposure, immediate medical attention is required.[9] The following are first-aid recommendations.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[9][10][11] If not breathing, give artificial respiration.[11] Call a poison center or doctor if you feel unwell.[10] |
| Skin Contact | Take off immediately all contaminated clothing.[9][10] Rinse skin with water or shower.[9][10] Wash contaminated clothing before reuse.[5][9] Immediately call a poison center or doctor.[5] |
| Eye Contact | Rinse cautiously with water for several minutes.[5][9][10] Remove contact lenses, if present and easy to do.[5][9][10] Continue rinsing.[5][9][10] Immediately call a poison center or doctor.[1][5] |
| Ingestion | Rinse mouth.[5][9][10] Do NOT induce vomiting.[5][9] Call a poison center or doctor if you feel unwell.[5][10] |
Experimental Protocols
Detailed experimental protocols for the determination of all safety data points are not typically provided in standard Safety Data Sheets. The flash point for the related compound, 1-Methoxy-2-propylamine, was determined using a closed cup method.[7] For specific analytical data and methodologies, it is recommended to consult specialized toxicological and chemical analysis literature or contact the supplier. Sigma-Aldrich notes that for some unique chemicals, including this compound, they do not collect analytical data and the buyer is responsible for confirming the product's identity and purity.[2]
Emergency Response Workflow
The following diagram illustrates a logical workflow for responding to an accidental exposure to this compound.
Caption: Emergency response workflow for this compound exposure.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy this compound (EVT-1468812) | 626220-76-6 [evitachem.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 1-甲氧基-2-丙胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 37143-54-7|1-Methoxypropan-2-amine|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. enamine.enamine.net [enamine.enamine.net]
The Crucial Role of Chirality: An In-depth Technical Guide to the Enantiomers of 1-Methoxypropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxypropan-2-amine is a chiral primary amine that serves as a critical building block in the synthesis of a multitude of pharmaceutical and agrochemical compounds. The stereochemistry of this molecule is of paramount importance, as its individual enantiomers, (R)-(-)-1-methoxypropan-2-amine and (S)-(+)-1-methoxypropan-2-amine, can exhibit markedly different biological activities, efficacy, and safety profiles. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of these enantiomers. Detailed experimental protocols, a comparative summary of their physicochemical properties, and diagrammatic representations of key processes are presented to serve as a valuable resource for professionals engaged in drug discovery, development, and manufacturing.
Introduction to the Chirality of 1-Methoxypropan-2-amine
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in drug development.[1] The two enantiomers of a chiral compound can interact differently with the chiral environment of the human body, such as enzymes and receptors, leading to distinct pharmacological and toxicological outcomes.[1] 1-Methoxypropan-2-amine possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)- and (S)-1-methoxypropan-2-amine.
The (S)-enantiomer, in particular, is a key intermediate in the synthesis of several commercially significant products, including the herbicide S-metolachlor and various p38 MAP kinase inhibitors for treating inflammatory diseases.[2][3] Consequently, the efficient and selective synthesis of the desired enantiomer is a topic of significant industrial and academic interest.
Physicochemical Properties of 1-Methoxypropan-2-amine Enantiomers
The enantiomers of 1-methoxypropan-2-amine share identical physical properties in a non-chiral environment, but differ in their interaction with plane-polarized light. The following table summarizes their key physicochemical data.
| Property | (R)-(-)-1-Methoxypropan-2-amine | (S)-(+)-1-Methoxypropan-2-amine | Racemic 1-Methoxypropan-2-amine |
| CAS Number | 99636-38-1[4] | 99636-32-5[5] | 37143-54-7[6] |
| Molecular Formula | C₄H₁₁NO[4] | C₄H₁₁NO[5] | C₄H₁₁NO[6] |
| Molecular Weight | 89.14 g/mol [7] | 89.14 g/mol [8] | 89.14 g/mol [6] |
| Boiling Point | 94°C[7] | 92-94°C[8] | 92.5-93.5°C[6] |
| Density | 0.849 g/cm³[7] | 0.844 g/cm³[8] | 0.845 g/mL at 25°C[6] |
| Refractive Index | Not specified | 1.4044[8] | n20/D 1.4065[6] |
| Flash Point | 9°C[7] | 9°C[8] | Not specified |
| Optical Activity | -4.97° (c=0.5g/100mL, MeOH, 20°C, 589nm)[7] | Not specified | Not applicable |
| pKa | 8.84 ± 0.10 (Predicted)[7] | 8.84 ± 0.10 (Predicted)[8] | Not specified |
| Appearance | Colorless to light yellow liquid[7] | Colorless to light yellow liquid[8] | Liquid[6] |
| Water Solubility | Not specified | Fully miscible[8] | Not specified |
Synthesis and Separation of Enantiomers
The production of enantiomerically pure 1-methoxypropan-2-amine can be achieved through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or the resolution of a racemic mixture.
Asymmetric Synthesis
Biocatalytic methods are increasingly favored due to their high stereoselectivity and environmentally benign reaction conditions.[9] One of the most efficient routes to (S)-1-methoxypropan-2-amine is the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone, using a transaminase enzyme.[9][10]
References
- 1. ardena.com [ardena.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (2R)-1-methoxypropan-2-amine|lookchem [lookchem.com]
- 5. 2-Propanamine, 1-methoxy-, (2S)- | C4H11NO | CID 7021536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-甲氧基-2-丙胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (R)-(-)-1-METHOXY-2-PROPYLAMINE, 99 | 99636-38-1 [chemicalbook.com]
- 8. (S)-(+)-1-METHOXY-2-PROPYLAMINE | 99636-32-5 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
Spectroscopic Profile of 1-methoxypropan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-methoxypropan-2-amine, a key intermediate in various chemical syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals in pharmaceutical development, chemical synthesis, and quality control.
Spectroscopic Data Summary
The structural characterization of 1-methoxypropan-2-amine is supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various sources and are essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
A predicted ¹H NMR spectrum provides estimated chemical shifts for the protons in 1-methoxypropan-2-amine. Experimental determination is necessary for precise structural elucidation.
| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |
| -CH₃ (on C2) | 1.07 | Doublet | 3H |
| -NH₂ | 1.58 | Singlet | 2H |
| -CH- | 3.05 | Multiplet | 1H |
| -CH₂- | 3.25 | Multiplet | 2H |
| -OCH₃ | 3.32 | Singlet | 3H |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.
| Carbon Atom | Chemical Shift (ppm) |
| -C H₃ (on C2) | ~19-21 |
| -C H- | ~48-52 |
| -OC H₃ | ~58-60 |
| -C H₂- | ~75-78 |
Note: The ¹³C NMR data is based on typical chemical shift ranges for similar functional groups and should be confirmed by experimental analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 1-methoxypropan-2-amine exhibits characteristic peaks for an amine and an ether.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3360-3280 | N-H stretch | Primary amine |
| 2960-2820 | C-H stretch | Aliphatic |
| 1590 | N-H bend (scissoring) | Primary amine |
| 1460 | C-H bend | Aliphatic |
| 1120 | C-O stretch | Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. The nominal molecular weight of 1-methoxypropan-2-amine is 89.14 g/mol .
| m/z | Relative Abundance (%) | Proposed Fragment |
| 89 | [M]⁺ | Molecular Ion |
| 74 | [M-CH₃]⁺ | |
| 58 | [M-OCH₃]⁺ | |
| 44 | [CH₃CHNH₂]⁺ (Base Peak) | |
| 30 | [CH₂NH₂]⁺ |
Note: The fragmentation pattern is a prediction based on common fragmentation pathways for amines and ethers and requires experimental verification.
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 10-20 mg of 1-methoxypropan-2-amine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time (aq): 2-4 seconds.
-
Spectral width (sw): A range appropriate for proton NMR (e.g., -2 to 12 ppm).
-
¹³C NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer.
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay (d1): 2-5 seconds.
-
Spectral width (sw): A range appropriate for carbon NMR (e.g., 0 to 220 ppm).
-
Infrared (IR) Spectroscopy Protocol
Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Place a small drop of neat 1-methoxypropan-2-amine directly onto the ATR crystal.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.
-
Mass Spectrometry Protocol
Sample Introduction and Ionization:
-
Prepare a dilute solution of 1-methoxypropan-2-amine in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
For GC-MS, a suitable capillary column (e.g., DB-5ms) should be used with an appropriate temperature program.
-
Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
Data Acquisition:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Scan Range: A mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments (e.g., m/z 10-200).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
Data Interpretation and Logical Workflow
The combined analysis of NMR, IR, and MS data is crucial for the unambiguous structural confirmation of 1-methoxypropan-2-amine. The logical workflow for this analysis is depicted in the following diagram.
Caption: Logical workflow for the spectroscopic analysis of 1-methoxypropan-2-amine.
References
A Technical Guide to (R)-1-Methoxypropan-2-amine Hydrochloride for Research Applications
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of (R)-1-Methoxypropan-2-amine hydrochloride, a chiral amine salt valuable in synthetic chemistry. The guide details its chemical properties, commercial availability, and general applications, with a focus on its role as a building block in the synthesis of complex organic molecules.
Introduction
This compound (CAS No. 626220-76-6) is a chiral compound frequently utilized as an intermediate in medicinal chemistry and pharmaceutical research. Its stereospecific nature makes it a critical component in the asymmetric synthesis of bioactive molecules. The presence of both a primary amine and a methoxy group provides versatile reactivity for various chemical transformations.
Chemical and Physical Properties
This compound is a white to off-white solid. Its hydrochloride salt form enhances stability and ease of handling compared to the free amine. Key chemical identifiers and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₁₂ClNO |
| Molecular Weight | 125.60 g/mol |
| CAS Number | 626220-76-6 |
| Appearance | Solid |
| SMILES | COC--INVALID-LINK--N.Cl |
| InChI Key | RVDUOVVHQKMQLM-PGMHMLKASA-N |
Commercial Suppliers
A number of chemical suppliers offer this compound for research purposes. However, the availability of detailed analytical data, such as certificates of analysis with specific purity and enantiomeric excess values, can vary. Researchers are advised to contact suppliers directly for the most up-to-date and lot-specific information.
| Supplier | Website | Available Data Notes |
| Sigma-Aldrich | --INVALID-LINK-- | Product is sold as part of their "AldrichCPR" collection, and the company explicitly states that they do not collect analytical data for this product; it is sold "as-is". |
| BLDpharm | --INVALID-LINK-- | Lists the product and indicates the availability of NMR, HPLC, and LC-MS data upon request[1]. Storage conditions are specified as inert atmosphere, 2-8°C. |
| CHEMLYTE SOLUTIONS CO., LTD | --INVALID-LINK-- | A manufactory based in China that supplies the compound[2]. Detailed specifications are not readily available on the product page. |
| Key Organics | --INVALID-LINK-- | Lists the product with a purity of >95%[3]. |
Synthetic Applications and Methodologies
This compound serves as a versatile building block in organic synthesis, particularly in the construction of chiral molecules. The primary amine can undergo a variety of chemical transformations, including but not limited to:
-
Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form chiral amides.
-
Reductive amination: Reaction with aldehydes or ketones to produce secondary or tertiary amines.
-
N-alkylation, N-arylation, and N-acylation reactions.
Due to the limited availability of specific experimental protocols citing this exact compound from the listed suppliers, a generalized workflow for a typical synthetic application, such as amide coupling, is presented below.
General Experimental Protocol for Amide Coupling
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, N,N-dimethylformamide).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution to neutralize the hydrochloride salt and liberate the free amine.
-
Carboxylic Acid Activation: In a separate flask, activate the desired carboxylic acid with a coupling agent (e.g., HBTU, HATU, or EDC/HOBt).
-
Coupling Reaction: Add the activated carboxylic acid solution to the free amine solution. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, concentrated, and the crude product is purified using column chromatography on silica gel to yield the desired chiral amide.
Visualization of a General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a chiral amide using this compound.
Caption: A flowchart illustrating the key steps in a typical amide coupling reaction.
Conclusion
This compound is a readily available and valuable chiral building block for synthetic and medicinal chemistry research. While detailed analytical information may require direct communication with suppliers, its utility in constructing complex chiral molecules is well-established. The general methodologies outlined in this guide provide a starting point for its application in the laboratory. Researchers should always adhere to appropriate safety protocols and conduct small-scale test reactions to optimize conditions for their specific synthetic targets.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-1-Methoxypropan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Methoxypropan-2-amine is a valuable chiral building block in the synthesis of various pharmaceutical and agrochemical compounds. Its stereospecific synthesis is of great importance as different enantiomers can exhibit distinct biological activities. This document provides detailed application notes and protocols for two primary enantioselective methods for the synthesis of (R)-1-Methoxypropan-2-amine hydrochloride: enzymatic transamination of methoxyacetone and chemical synthesis from (R)-alaninol.
Data Presentation
The following table summarizes the quantitative data for the different synthetic routes to (R)-1-Methoxypropan-2-amine, allowing for a clear comparison of their efficacy.
| Synthetic Method | Starting Material | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Reference(s) |
| Enzymatic Transamination | Methoxyacetone | (R)-selective transaminase | High | >99% | [1] |
| Chemical Synthesis | (R)-Alaninol | Multiple steps | Good | >99% (starting material dependent) | [2][3] |
| Asymmetric Reductive Amination | Methoxyacetone | Chiral Iridium Complex | High | High | [4] |
Mandatory Visualizations
Experimental Workflow: Enzymatic Synthesis
Caption: Overall workflow for the enzymatic synthesis of this compound.
Logical Relationships: Chemical Synthesis from (R)-Alaninol
Caption: Key steps in the chemical synthesis of this compound from (R)-alaninol.
Experimental Protocols
Enzymatic Synthesis via Asymmetric Transamination
This protocol is adapted from a method for the (S)-enantiomer and utilizes an (R)-selective transaminase for the synthesis of the desired (R)-product.[1]
Materials:
-
Methoxyacetone
-
Amine donor (e.g., Isopropylamine)
-
(R)-selective ω-transaminase
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
pH meter
-
Temperature-controlled reactor or shaker
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
Prepare a potassium phosphate buffer solution (e.g., 100 mM, pH 7.5).
-
In a temperature-controlled reactor, dissolve methoxyacetone and the amine donor (e.g., isopropylamine in slight excess) in the buffer.
-
Add pyridoxal 5'-phosphate (PLP) to a final concentration of approximately 1 mM.
-
Adjust the pH of the mixture to the optimal pH for the chosen (R)-transaminase (typically around 7.5-8.0).
-
-
Enzymatic Reaction:
-
Add the (R)-selective transaminase to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC) to determine the conversion of methoxyacetone and the formation of (R)-1-methoxypropan-2-amine.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, terminate the reaction by adding hydrochloric acid to lower the pH.
-
Basify the reaction mixture with a sodium hydroxide solution to deprotonate the amine product.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation to obtain pure (R)-1-methoxypropan-2-amine.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified (R)-1-methoxypropan-2-amine in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) until precipitation is complete.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound as a solid.
-
Chemical Synthesis from (R)-Alaninol
This multi-step chemical synthesis provides a reliable route to this compound starting from the readily available chiral precursor, (R)-alaninol.
Step 1: N-Boc Protection of (R)-Alaninol
Materials:
-
(R)-Alaninol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium bicarbonate solution
Procedure:
-
Dissolve (R)-alaninol in dichloromethane or THF.
-
Add triethylamine or an aqueous solution of sodium bicarbonate.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain N-Boc-(R)-alaninol.
Step 2: O-Methylation of N-Boc-(R)-Alaninol
Materials:
-
N-Boc-(R)-alaninol
-
Sodium hydride (NaH)
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve N-Boc-(R)-alaninol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and carefully add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for a short period, then add methyl iodide dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield N-Boc-(R)-1-methoxypropan-2-amine.
Step 3: Deprotection and Hydrochloride Salt Formation
Materials:
-
N-Boc-(R)-1-methoxypropan-2-amine
-
Hydrochloric acid (concentrated or as a solution in a solvent like dioxane or isopropanol)
-
Diethyl ether or other suitable solvent for precipitation
Procedure:
-
Dissolve the N-Boc protected amine in a suitable solvent.
-
Add an excess of hydrochloric acid (either concentrated or as a solution).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent under reduced pressure.
-
The resulting solid is the hydrochloride salt. It can be further purified by recrystallization or precipitation from a suitable solvent system (e.g., by adding diethyl ether) to afford pure this compound.
References
- 1. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 2. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 3. US20100240928A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 4. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
Application Notes and Protocols for the Biocatalytic Synthesis of (S)-1-methoxy-2-propylamine using Transaminases
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-methoxy-2-propylamine is a critical chiral building block in the synthesis of various pharmaceuticals and agrochemicals, including the herbicides S-metolachlor and dimethenamid-P.[1][2] The stereochemistry of this amine is paramount for the biological activity and safety of the final products.[2] Biocatalytic synthesis using transaminases offers a highly stereoselective, efficient, and environmentally benign alternative to traditional chemical methods.[2][3] This document provides detailed application notes and protocols for the synthesis of (S)-1-methoxy-2-propylamine from the prochiral ketone 1-methoxy-2-propanone, employing (S)-selective transaminases.
Transaminases, specifically ω-transaminases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[3][4] This process allows for the asymmetric synthesis of chiral amines with high enantiomeric purity.[3][5][6] The reaction is often challenged by unfavorable equilibrium and product inhibition; however, strategies such as using an excess of the amine donor or removing the ketone byproduct can drive the reaction towards completion.[5][6]
Reaction Principle
The core of this biocatalytic process is the asymmetric amination of 1-methoxy-2-propanone. An (S)-selective transaminase transfers an amino group from an amine donor, such as L-alanine or isopropylamine, to the ketone substrate. This results in the formation of the desired (S)-1-methoxy-2-propylamine and a ketone byproduct (pyruvate from L-alanine or acetone from isopropylamine).
Caption: General reaction scheme for the transaminase-catalyzed synthesis of (S)-1-methoxy-2-propylamine.
Data Presentation: Reaction Parameters and Performance
The efficiency of the biocatalytic synthesis is influenced by various factors including the choice of transaminase, amine donor, pH, temperature, and substrate concentrations. The following tables summarize quantitative data from different studies to provide a comparative overview.
Table 1: Performance of Different Transaminases
| Enzyme Source | Amine Donor | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Bacillus sp. Soil768D1 | Isopropylamine | 1433.3 | 73.0 | >99.9 | [7] |
| Vibrio fluvialis JS17 | L-Alanine | 30 | 92.1 | >99 | [6] |
| Transaminase | Isopropylamine | 1000 | 60.0 | >99 | [8] |
| Celgro Optimized | Isopropylamine | ~2000 | 97.0 | >99 | [9] |
Table 2: Optimized Reaction Conditions
| Parameter | Condition Range | Optimal Value | Reference |
| pH | 6.0 - 10.0 | 7.5 - 8.2 | [6][7][10] |
| Temperature (°C) | 10 - 70 | 30 - 50 | [7][8][9] |
| Amine Donor | Isopropylamine, L-Alanine | Isopropylamine | [8] |
| Cofactor (PLP) Conc. (mM) | 0.1 - 1.0 | 0.2 | [8] |
| Reaction Time (h) | 6 - 72 | 8 - 36 | [7][8] |
Experimental Protocols
This section provides a detailed methodology for the biocatalytic synthesis of (S)-1-methoxy-2-propylamine. The protocol is based on commonly reported conditions and can be adapted based on the specific transaminase and available equipment.
Materials and Reagents
-
(S)-selective transaminase (e.g., from Bacillus sp. or commercially available kit)
-
1-Methoxy-2-propanone (substrate)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.0)
-
Sodium hydroxide (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Deionized water
Equipment
-
Bioreactor or temperature-controlled shaker
-
pH meter and controller
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC) with a chiral column for analysis
Protocol
-
Reaction Mixture Preparation:
-
In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 8.0).
-
Add pyridoxal 5'-phosphate (PLP) to a final concentration of 0.5 mM.
-
Add the amine donor, isopropylamine, to a final concentration of 1.5 M.
-
Add the substrate, 1-methoxy-2-propanone, to a final concentration of 1.0 M.[8]
-
-
Enzyme Addition and Reaction:
-
Add the transaminase enzyme to the reaction mixture. The optimal enzyme loading should be determined empirically but can start at 1-10% (w/w) of the substrate mass.
-
Maintain the reaction at a constant temperature, for example, 40°C, with gentle agitation.[7]
-
Monitor and maintain the pH of the reaction at 8.0 using a pH controller with the addition of NaOH as needed.
-
-
Reaction Monitoring:
-
Periodically take samples from the reaction mixture to monitor the conversion of 1-methoxy-2-propanone and the formation of (S)-1-methoxy-2-propylamine.
-
Sample analysis can be performed by gas chromatography (GC) after quenching the reaction (e.g., by adding a strong base) and extracting with a suitable organic solvent like ethyl acetate.
-
-
Product Isolation and Purification:
-
Once the desired conversion is reached (e.g., after 24-36 hours), terminate the reaction by centrifuging to remove the enzyme.[7]
-
Adjust the pH of the supernatant to >12 with 50% aqueous sodium hydroxide to deprotonate the amine product.[8]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by distillation.[8]
-
-
Chiral Analysis:
-
Determine the enantiomeric excess (ee) of the final product using a gas chromatograph equipped with a chiral column.
-
Workflow and Visualization
The overall experimental workflow can be visualized as follows:
Caption: Experimental workflow for the biocatalytic synthesis of (S)-1-methoxy-2-propylamine.
Conclusion
The biocatalytic synthesis of (S)-1-methoxy-2-propylamine using transaminases presents a robust and highly selective method for producing this valuable chiral intermediate. By optimizing reaction parameters such as enzyme choice, amine donor, pH, and temperature, high conversions and excellent enantiomeric excess can be achieved. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the pharmaceutical and agrochemical industries to develop and implement this green and efficient synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 5. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN114134126A - Application of transaminase and mutant thereof in preparation of (S) -1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 8. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical synthesis routes for producing chiral 1-methoxy-2-propylamine
An overview of the primary chemical synthesis routes for producing chiral 1-methoxy-2-propylamine, a crucial building block in the development of pharmaceuticals and agrochemicals, is detailed below.[1][2] This document provides researchers, scientists, and drug development professionals with a comparative analysis of biocatalytic and chemical synthesis methods, complete with detailed protocols and quantitative data.
Introduction to Chiral 1-Methoxy-2-propylamine
(S)-(+)-1-Methoxy-2-propylamine, also known as (S)-2-amino-1-methoxypropane, is a chiral primary amine of significant value in organic synthesis.[1] Its stereochemistry is critical, as different enantiomers can exhibit vastly different biological activities. This amine is a key intermediate in the production of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals, such as the S-enantiomers of chloroacetamide herbicides like (S)-metolachlor and dimethenamid-P.[1][2][3] The demand for enantiomerically pure forms has driven the development of several stereoselective synthetic strategies.
Overview of Synthesis Routes
The production of enantiomerically pure 1-methoxy-2-propylamine can be broadly categorized into two main approaches: direct asymmetric synthesis and the resolution of racemic mixtures. Biocatalytic methods have gained prominence due to their high stereoselectivity and environmentally favorable conditions.[1][4]
Key Synthesis Strategies:
-
Biocatalytic Synthesis via Transamination: This highly efficient and stereoselective route involves the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone, using transaminase enzymes.[4][5]
-
Asymmetric Hydrogenation: This chemical approach utilizes a chiral catalyst, such as an (R)-BINAP-Ru complex, to hydrogenate a precursor like methoxyacetone oxime to the desired (S)-amine with high enantiomeric excess.[6]
-
Resolution of Racemic Mixtures: This classic technique involves synthesizing a racemic mixture of 1-methoxy-2-propylamine, typically through reductive amination of 1-methoxy-2-propanone, followed by separation of the enantiomers.[1] A common resolution method is diastereomeric crystallization, where the racemic amine is reacted with a chiral acid to form diastereomeric salts that can be separated by fractional crystallization.[7][8]
Data Presentation: Comparison of Synthesis Routes
The following tables summarize quantitative data for the different synthesis routes, allowing for easy comparison of their efficacy.
Table 1: Biocatalytic Synthesis of (S)-1-Methoxy-2-propylamine
| Enzyme System | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Transaminase | 1-Methoxy-2-propanone | Isopropylamine | 97 | >99 | [3] |
| (S)-transaminase | Methoxyacetone | 2-Aminopropane | ~60 | >99 | [9] |
| MsmeAmDH | Methoxyacetone | Ammonia | 88.3 | 98.6 | [10] |
| MicroAmDH | Methoxyacetone | Ammonia | 78.4 | N/A |[10] |
Table 2: Chemical Synthesis of (S)-1-Methoxy-2-propylamine
| Method | Catalyst/Reagent | Pressure (bar) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Hydrogenation | (R)-BINAP-RuCl₂ | 30–50 | 50–70 | 85 | 94 | [6] |
| Asymmetric Hydrogenation | (S)-Phanephos-Rh | 30–50 | 50–70 | 78 | 88 |[6] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Protocol 1: Biocatalytic Synthesis via Transaminase-Catalyzed Asymmetric Amination
This protocol describes the synthesis of (S)-1-methoxy-2-propylamine from 1-methoxy-2-propanone using a transaminase enzyme.[4][9]
Materials:
-
1-Methoxy-2-propanone (substrate)
-
Transaminase enzyme (e.g., from Bacillus cells containing an (S)-transaminase)[9]
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Sodium phosphate buffer (e.g., 5 mM, pH 7.5)[9]
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Hydrochloric acid (for reaction termination)[9]
Procedure:
-
Enzyme Solution Preparation: Prepare an enzyme solution by suspending the transaminase-containing cells in a sodium phosphate buffer containing pyridoxal 5'-phosphate.[9]
-
Reaction Setup: In a temperature-controlled reactor, combine the substrate (e.g., 1.0 M 1-methoxy-2-propanone) and the amine donor (e.g., 1.5 M 2-aminopropane).[9]
-
Initiation: Add the enzyme solution to the reaction mixture.
-
Incubation: Maintain the reaction at a constant temperature (e.g., 30-40°C) and pH (e.g., 7.5) with gentle agitation for a specified period (e.g., 8-48 hours).[4][9]
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]
-
Termination: Once the desired conversion is achieved, terminate the reaction by adding concentrated hydrochloric acid.[9]
-
Workup and Isolation:
-
Remove unreacted substrate and by-products (e.g., acetone) via distillation.[9]
-
Extract the product, (S)-1-methoxy-2-propylamine, from the aqueous reaction mixture using an organic solvent.[4]
-
Combine the organic phases, dry over a suitable drying agent, and remove the solvent under reduced pressure.[4]
-
-
Purification: Purify the crude product by distillation to obtain enantiomerically pure (S)-1-methoxy-2-propylamine.[4]
Biocatalytic synthesis of (S)-1-methoxy-2-propylamine.
Protocol 2: Asymmetric Hydrogenation of Methoxyacetone Oxime
This protocol outlines the chemical synthesis of (S)-1-methoxy-2-propylamine via asymmetric hydrogenation using a chiral catalyst.[6]
Materials:
-
Methoxyacetone oxime
-
Chiral Ruthenium catalyst (e.g., (R)-BINAP-RuCl₂)[6]
-
Hydrogen gas (H₂)
-
Solvent (e.g., Toluene or Isopropanol)[6]
-
High-pressure reactor
Procedure:
-
Reactor Setup: Charge a high-pressure reactor with methoxyacetone oxime, the chiral catalyst, and the solvent.
-
Reaction:
-
Monitoring: Monitor the reaction progress by GC or HPLC.
-
Completion: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Workup and Isolation:
-
Remove the catalyst by filtration.
-
Isolate the product by removing the solvent under reduced pressure.
-
-
Purification: Purify the resulting amine by distillation to yield the enantiomerically enriched product.
Asymmetric hydrogenation synthesis pathway.
Protocol 3: Resolution of Racemic 1-Methoxy-2-propylamine via Diastereomeric Crystallization
This protocol describes a classical method for separating enantiomers of 1-methoxy-2-propylamine.[7][11]
Materials:
-
Racemic 1-methoxy-2-propylamine
-
Enantiomerically pure chiral acid (resolving agent, e.g., (+)-tartaric acid)[11]
-
Solvent for crystallization (e.g., methanol or isopropanol)
-
Strong base (e.g., sodium hydroxide)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Salt Formation:
-
Dissolve the racemic 1-methoxy-2-propylamine in a suitable solvent.
-
Add an equimolar amount of the enantiomerically pure chiral acid. This reaction forms a mixture of two diastereomeric salts.[11]
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to induce crystallization. One diastereomeric salt will typically be less soluble and crystallize out first.
-
Separate the crystals from the mother liquor by filtration.
-
Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Treat the separated diastereomeric salt with a strong base (e.g., NaOH solution) to deprotonate the amine and liberate the free enantiomerically pure amine.
-
-
Isolation and Purification:
-
Extract the free amine into an organic solvent.
-
Dry the organic layer and remove the solvent to yield the enantiomerically pure amine.
-
The other enantiomer can be recovered from the mother liquor by a similar process.
-
Workflow for chiral resolution via crystallization.
Conclusion
This guide has provided a comprehensive overview of the primary synthesis routes for chiral 1-methoxy-2-propylamine. The biocatalytic route, particularly using transaminases, offers a highly stereoselective and sustainable method for producing the (S)-enantiomer, often with excellent conversion and enantiomeric excess.[1][3] Chemical methods, such as asymmetric hydrogenation, provide a direct and efficient alternative.[6] The classical method of resolving a racemic mixture through diastereomeric crystallization remains a viable, albeit potentially more laborious, option.[7] The choice of synthesis route will depend on factors such as required enantiopurity, scalability, cost, and available equipment. The detailed protocols and comparative data presented here serve as a valuable resource for researchers and professionals in the pharmaceutical and agrochemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine) | CHIMIA [chimia.ch]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methoxy-2-propylamine | 37143-54-7 | Benchchem [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]
- 9. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Reductive Amination of 1-Methoxy-2-propanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process transforms a carbonyl group into an amine through an intermediate imine, which is subsequently reduced. The direct, one-pot nature of this reaction makes it highly efficient for the synthesis of a wide array of primary, secondary, and tertiary amines, which are crucial building blocks in pharmaceuticals, agrochemicals, and other fine chemicals.
This document provides a detailed protocol for the reductive amination of 1-methoxy-2-propanone to yield 1-methoxy-2-propylamine, a valuable intermediate in organic synthesis. The presented methodology utilizes a combination of titanium(IV) isopropoxide as a Lewis acid and water scavenger, with sodium borohydride as the reducing agent, offering a chemoselective and high-yielding route to the desired primary amine.[1]
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the reductive amination of various ketones to primary amines using the titanium(IV) isopropoxide and sodium borohydride method. While specific data for 1-methoxy-2-propanone is not extensively published under this exact protocol, the yields for other aliphatic ketones provide a reasonable expectation for the reaction's efficiency.
| Ketone Substrate | Amine Source | Reducing Agent | Solvent | Reaction Time (Imine Formation) | Reaction Time (Reduction) | Typical Yield (%) |
| Cyclohexanone | NH₄Cl / Et₃N | NaBH₄ | Ethanol | 10 h | 7 h | 85 |
| 2-Heptanone | NH₄Cl / Et₃N | NaBH₄ | Ethanol | 10 h | 7 h | 82 |
| Acetophenone | NH₄Cl / Et₃N | NaBH₄ | Ethanol | 10 h | 7 h | 83[2] |
| 1-Methoxy-2-propanone (Expected) | NH₄Cl / Et₃N | NaBH₄ | Ethanol | ~10 h | ~7 h | ~80-90 |
Experimental Protocols
This section details the step-by-step methodology for the reductive amination of 1-methoxy-2-propanone.
Materials and Reagents:
-
1-Methoxy-2-propanone (≥98%)
-
Titanium(IV) isopropoxide (≥97%)
-
Ammonium chloride (NH₄Cl, ≥99.5%)
-
Triethylamine (Et₃N, ≥99.5%)
-
Sodium borohydride (NaBH₄, ≥98%)
-
Absolute Ethanol (200 proof)
-
Dichloromethane (DCM, ≥99.8%)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Stirring hotplate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Imine Formation:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add absolute ethanol (2.0 mL per mmol of ketone).
-
Add 1-methoxy-2-propanone (1.0 eq).
-
Sequentially add ammonium chloride (2.0 eq) and triethylamine (2.0 eq) to the stirred solution.
-
Finally, add titanium(IV) isopropoxide (2.0 eq) dropwise to the mixture.
-
Stir the resulting mixture at room temperature for 10 hours to facilitate the formation of the imine intermediate.[2]
-
-
Reduction:
-
After the imine formation period, cool the reaction mixture in an ice bath.
-
Carefully add sodium borohydride (1.5 eq) portion-wise to the cold, stirred mixture. Caution: Hydrogen gas evolution may occur.
-
Remove the ice bath and allow the reaction to stir at room temperature for an additional 7 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 2 M aqueous ammonia solution (3.0 mL per mmol of ketone). A precipitate of titanium dioxide will form.
-
Filter the mixture through a pad of Celite® to remove the inorganic solids and wash the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine all organic extracts and wash them with brine.
-
To isolate the amine, perform an acid-base extraction. Extract the combined organic layers with 1 M hydrochloric acid (2 x volume of the organic layer). The amine will move into the aqueous layer as its hydrochloride salt.
-
Wash the acidic aqueous layer with dichloromethane to remove any neutral impurities.
-
Make the aqueous layer basic (pH > 12) by the careful addition of a sodium hydroxide solution while cooling in an ice bath.
-
Extract the free amine from the basic aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the final organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the purified 1-methoxy-2-propylamine. Note: The product is volatile, so care should be taken during solvent removal.
-
Mandatory Visualization
The following diagrams illustrate the key processes described in this protocol.
Caption: Reaction pathway for the reductive amination of 1-methoxy-2-propanone.
Caption: Step-by-step workflow for the synthesis and purification.
References
Application Notes and Protocols: Chiral Resolution of 1-Methoxypropan-2-amine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxypropan-2-amine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The stereochemistry of this amine is often critical to the biological activity and safety of the final product, making the separation of its enantiomers a vital process in drug development and manufacturing. This document provides detailed application notes and protocols for the chiral resolution of racemic 1-methoxypropan-2-amine, focusing on enzymatic kinetic resolution, a widely utilized and effective method. Additionally, principles of diastereomeric salt formation and chiral chromatography as alternative or complementary techniques are discussed.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers of a racemic mixture. In the case of 1-methoxypropan-2-amine, lipases are commonly employed to catalyze the acylation of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted amine from the acylated product.
Lipase-Catalyzed N-acylation
Lipase B from Candida antarctica (CaLB), often in an immobilized form such as Novozym 435, has proven to be highly effective in the kinetic resolution of 1-methoxypropan-2-amine.[2] The enzyme selectively catalyzes the acylation of the (R)-enantiomer, leaving the (S)-enantiomer largely unreacted.
Quantitative Data Summary
The efficiency of the enzymatic resolution is dependent on the choice of the acylating agent. The following table summarizes the results obtained with different acylating agents in the CaLB-catalyzed resolution of racemic 1-methoxypropan-2-amine.
| Acylating Agent | Enzyme | Conversion (%) | Enantiomeric Excess of (R)-amide (ee%) | Reference |
| Diisopropyl malonate | Novozym 435 (CaLB) | >45% | 92.0% | [2] |
| Isopropyl 2-ethoxyacetate | CaLB-MNPs | Not specified | Not specified | [3] |
Experimental Protocol: Kinetic Resolution using Diisopropyl Malonate
This protocol is adapted from the methodology described by Forró and Fülöp (2022).[2]
Materials:
-
Racemic 1-methoxypropan-2-amine
-
Diisopropyl malonate
-
Novozym 435 (immobilized Candida antarctica Lipase B)
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)
Procedure:
-
To a solution of racemic 1-methoxypropan-2-amine (0.5 mmol) in an appropriate organic solvent (e.g., MTBE), add diisopropyl malonate (1 equivalent).
-
Add Novozym 435 to the mixture.
-
Incubate the reaction mixture at 40°C with agitation (e.g., 200 rpm) for 4 hours.
-
Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the product using a suitable chiral analytical method.
-
Upon reaching the desired conversion (typically around 50% for optimal resolution), stop the reaction by filtering off the immobilized enzyme.
-
The resulting mixture contains the (R)-amide and the unreacted (S)-1-methoxypropan-2-amine, which can then be separated by standard purification techniques such as chromatography or extraction.
-
The acylated (R)-enantiomer can be hydrolyzed back to the (R)-amine if desired.[4]
Workflow Diagram
Caption: Workflow for the enzymatic kinetic resolution of 1-methoxypropan-2-amine.
Diastereomeric Salt Formation
A classical and scalable method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent, typically a chiral acid.[5][6] The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5]
Principle:
The racemic amine mixture is reacted with a single enantiomer of a chiral acid in a suitable solvent. This reaction forms a pair of diastereomeric salts. Due to their different spatial arrangements, these salts exhibit different solubilities. By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize, while the other remains in the mother liquor. The crystallized salt can then be isolated, and the chiral amine can be liberated by treatment with a base.
Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, camphorsulfonic acid, and mandelic acid.[5][7] While specific data for the resolution of 1-methoxypropan-2-amine via this method was not found in the initial search, the general protocol is widely applicable.
General Experimental Protocol:
-
Dissolve the racemic 1-methoxypropan-2-amine in a suitable solvent (e.g., ethanol, methanol, or a mixture).
-
Add a solution of the chiral resolving agent (e.g., L-(+)-tartaric acid), typically in a 1:1 or 0.5:1 molar ratio of amine to acid, to the amine solution.
-
Heat the mixture to ensure complete dissolution, and then allow it to cool slowly to promote crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
The enantiomeric purity of the amine in the crystallized salt should be determined. If necessary, the salt can be recrystallized to improve its purity.
-
To recover the free amine, dissolve the diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine.
-
Extract the liberated chiral amine with an organic solvent and purify it further if needed.
-
The other enantiomer can be recovered from the mother liquor by a similar process.
Logical Relationship Diagram
Caption: Logical workflow for diastereomeric salt resolution of a racemic amine.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the enantiomeric excess of chiral compounds and can also be used for preparative-scale separations.[8][9] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Chiral Stationary Phases (CSPs):
For primary amines like 1-methoxypropan-2-amine, several types of CSPs can be effective:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used and have broad applicability.[9]
-
Cyclofructan-based CSPs: These have shown high success rates for separating primary amines.[9]
-
Crown ether-based CSPs: These can be highly efficient for primary amines but often require acidic mobile phases.[10]
General Protocol for Chiral HPLC Method Development:
-
Column Selection: Choose a suitable chiral column based on the literature for similar primary amines. Polysaccharide-based columns are a good starting point.
-
Mobile Phase Screening:
-
Normal Phase: A common mobile phase is a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).
-
Polar Organic Mode: This typically involves acetonitrile or methanol with additives.
-
Reversed Phase: A mixture of water (often with a buffer) and an organic modifier like acetonitrile or methanol.
-
-
Additives: For basic compounds like amines, it is often necessary to add a small amount of a basic modifier (e.g., diethylamine, DEA, or butylamine) to the mobile phase to improve peak shape and resolution.[9] Acidic additives (e.g., trifluoroacetic acid, TFA) may be used with certain CSPs.
-
Optimization: Adjust the ratio of the mobile phase components, the type and concentration of the additive, the flow rate, and the column temperature to optimize the separation (resolution and analysis time).
Experimental Workflow Diagram
Caption: Experimental workflow for chiral HPLC separation.
Conclusion
The chiral resolution of 1-methoxypropan-2-amine is a critical step for its application in the pharmaceutical and agrochemical industries. Enzymatic kinetic resolution using Candida antarctica Lipase B offers a highly selective and efficient method for obtaining the enantiomers. Diastereomeric salt formation provides a classical and scalable alternative, while chiral chromatography is an indispensable tool for both analytical determination of enantiomeric purity and preparative-scale separation. The choice of method will depend on factors such as the desired scale of separation, cost, and available equipment. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working on the chiral separation of 1-methoxypropan-2-amine.
References
- 1. (S)-(+)-1-METHOXY-2-PROPYLAMINE | 99636-32-5 [chemicalbook.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (R)-1-Methoxypropan-2-amine in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Methoxypropan-2-amine is a chiral building block with significant potential in the stereoselective synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a primary amine and a methoxy group, allows for its incorporation into a wide array of molecular scaffolds. The defined stereochemistry at the C2 position is crucial for establishing the desired pharmacological activity and minimizing off-target effects of the final drug substance. While direct applications in the synthesis of blockbuster drugs like Tamsulosin or Rivastigmine are not prominently documented in publicly available literature, its utility can be demonstrated in the synthesis of novel pharmaceutical candidates, such as derivatives of existing non-steroidal anti-inflammatory drugs (NSAIDs) for therapeutic area expansion.
This document provides detailed application notes and protocols for the use of (R)-1-Methoxypropan-2-amine in the synthesis of a potential anticancer agent derived from Dexibuprofen.
Application: Synthesis of (R)-N-(1-methoxypropan-2-yl)-2-(4-isobutylphenyl)propanamide
Dexibuprofen, the (S)-enantiomer of ibuprofen, is a well-known NSAID. Recent research has explored the anticancer potential of amide derivatives of NSAIDs. The synthesis of a chiral amide of Dexibuprofen using (R)-1-Methoxypropan-2-amine introduces a new chiral center and modifies the physicochemical properties of the parent drug, which could lead to novel biological activities.
Reaction Scheme
The synthesis involves the coupling of Dexibuprofen with (R)-1-Methoxypropan-2-amine via an amide bond formation. This is typically achieved by first converting the carboxylic acid of Dexibuprofen into a more reactive species, such as an acyl chloride.
Step 1: Activation of Dexibuprofen Dexibuprofen is reacted with an activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride.
Step 2: Amide Coupling The resulting Dexibuprofen acyl chloride is then reacted with (R)-1-Methoxypropan-2-amine in the presence of a base to yield the final amide product.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of (R)-N-(1-methoxypropan-2-yl)-2-(4-isobutylphenyl)propanamide.
| Step | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (HPLC, %) | Enantiomeric Excess (ee, %) |
| 1. Acyl Chloride Formation | Dexibuprofen, Thionyl Chloride | Toluene | 2 | 80 | >95 (crude) | - | - |
| 2. Amide Coupling | Dexibuprofen acyl chloride, (R)-1-Methoxypropan-2-amine, Triethylamine | Acetone | 4 | 0 to RT | 85 | >98 | >99 |
Experimental Protocols
Materials:
-
Dexibuprofen
-
Thionyl chloride (SOCl₂)
-
(R)-1-Methoxypropan-2-amine
-
Triethylamine (TEA)
-
Toluene (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol 1: Synthesis of Dexibuprofen Acyl Chloride
-
To a stirred solution of Dexibuprofen (1.0 eq) in anhydrous toluene (10 mL per gram of Dexibuprofen) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude Dexibuprofen acyl chloride as an oil.
-
The crude acyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of (R)-N-(1-methoxypropan-2-yl)-2-(4-isobutylphenyl)propanamide
-
Dissolve the crude Dexibuprofen acyl chloride (1.0 eq) in anhydrous acetone (15 mL per gram of acyl chloride) and cool the solution to 0°C in an ice bath under an inert atmosphere.
-
In a separate flask, prepare a solution of (R)-1-Methoxypropan-2-amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous acetone (5 mL per gram of amine).
-
Add the amine solution dropwise to the stirred solution of the acyl chloride at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (R)-N-(1-methoxypropan-2-yl)-2-(4-isobutylphenyl)propanamide.
Mandatory Visualizations
Logical Workflow for the Synthesis of Dexibuprofen Amide
Caption: Synthetic workflow for the preparation of a chiral Dexibuprofen amide.
Signaling Pathway Context (Hypothetical)
While the direct signaling pathway of this novel compound is yet to be fully elucidated, NSAID derivatives have been investigated for their effects on pathways relevant to cancer, such as the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which could be a target for the synthesized Dexibuprofen amide.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
The Role of (R)-1-Methoxypropan-2-amine Hydrochloride in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
(R)-1-Methoxypropan-2-amine hydrochloride , a chiral amine, serves as a critical building block in the stereoselective synthesis of various heterocyclic compounds. Its utility is particularly notable in the agrochemical and pharmaceutical industries, where the precise three-dimensional arrangement of atoms is paramount for biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key agrochemical intermediate and in the potential construction of bioactive heterocyclic scaffolds for drug discovery.
Application 1: Synthesis of (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline - A Precursor to the Herbicide S-Metolachlor
The enantiomerically pure amine, (S)-1-Methoxypropan-2-amine, is a crucial intermediate in the industrial synthesis of S-Metolachlor, a widely used herbicide.[1] The synthesis of the key precursor, (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline, can be achieved from this compound through a multi-step process that involves the conversion to a suitable chiral precursor. A common industrial route starts from the readily available (R)-epichlorohydrin, which is a precursor to the required chiral amine moiety.[2][3]
Experimental Workflow: Synthesis of (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline
References
- 1. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline - Google Patents [patents.google.com]
- 3. US20150225340A1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline - Google Patents [patents.google.com]
Application Notes and Protocols for N-Alkylation Reactions with (R)-1-Methoxypropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the N-alkylation of (R)-1-methoxypropan-2-amine, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The protocols described herein cover two primary methods for N-alkylation: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Introduction
(R)-1-Methoxypropan-2-amine is a key chiral intermediate used in the synthesis of a variety of biologically active compounds. Its stereocenter is often crucial for the desired pharmacological activity. N-alkylation of this primary amine is a fundamental transformation that allows for the introduction of various substituents, leading to the creation of diverse chemical libraries for drug discovery and development. Derivatives of N-alkylated (R)-1-methoxypropan-2-amine have shown potential as p38 MAP kinase inhibitors for treating inflammatory diseases and as melanocortin-4 (MC4) receptor antagonists with applications in appetite regulation.
Experimental Protocols
Two robust and widely used methods for the N-alkylation of (R)-1-methoxypropan-2-amine are presented below:
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of (R)-1-methoxypropan-2-amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. While effective, this method can sometimes lead to over-alkylation, yielding tertiary amines. Careful control of reaction conditions is crucial for selective mono-alkylation.[1][2]
General Procedure:
-
To a solution of (R)-1-methoxypropan-2-amine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃, Et₃N, 2.0-3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated secondary amine.
Protocol 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a highly versatile and often preferred method for N-alkylation as it typically provides cleaner reactions and avoids over-alkylation. The reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.[3]
General Procedure:
-
Dissolve (R)-1-methoxypropan-2-amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be beneficial.
-
Once imine formation is observed (monitoring by TLC or LC-MS), add a reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Continue to stir the reaction at room temperature until the reaction is complete (typically 2-24 hours).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of primary amines, which can be extrapolated for reactions with (R)-1-methoxypropan-2-amine under similar conditions.
Table 1: Direct N-Alkylation of Primary Amines with Alkyl Halides [1]
| Entry | Amine | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | n-Butyl bromide | Et₃N | DMF | 9 | 76 |
| 2 | Aniline | n-Butyl bromide | Et₃N | DMF | 15 | 63 |
| 3 | Cyclohexylamine | Benzyl bromide | Et₃N | DMF | 10 | 82 |
Table 2: Reductive Amination of Primary Amines with Carbonyl Compounds
| Entry | Amine | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 92 | Generic Protocol |
| 2 | Aniline | Acetone | NaBH₃CN | MeOH | 12 | 85 | Generic Protocol |
| 3 | n-Butylamine | p-Methoxybenzaldehyde | H₂/Co-catalyst | MeOH | - | 72-96 | [4] |
Mandatory Visualization
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Signaling Pathway: p38 MAP Kinase Inhibition
Derivatives of (R)-1-methoxypropan-2-amine, such as certain imidazopyrimidines, have been investigated as inhibitors of the p38 MAP kinase signaling pathway. This pathway is implicated in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a target for anti-inflammatory drug development.
Caption: Inhibition of p38 MAPK Pathway.
Signaling Pathway: MC4 Receptor Antagonism
N-alkylated derivatives of (R)-1-methoxypropan-2-amine, such as piperazinebenzylamines, have been developed as antagonists for the melanocortin-4 receptor (MC4R). The MC4R pathway plays a crucial role in regulating energy homeostasis and appetite.
Caption: MC4 Receptor Antagonism.
References
Application Notes and Protocols for the Analytical Characterization of (R)-1-Methoxypropan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of (R)-1-Methoxypropan-2-amine hydrochloride. The protocols described herein are essential for verifying the identity, purity, and enantiomeric excess of this chiral amine, which is a critical parameter in pharmaceutical development and chemical synthesis.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Application Note:
The determination of enantiomeric purity is paramount for chiral compounds in the pharmaceutical industry. This HPLC method provides a robust protocol for the separation and quantification of the (R)- and (S)-enantiomers of 1-methoxypropan-2-amine. The method utilizes a chiral crown ether-based stationary phase, which is particularly effective for the resolution of primary amines. The acidic mobile phase ensures the protonation of the amine group, facilitating the formation of a diastereomeric complex with the chiral crown ether, which is necessary for separation.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a racemic standard of 1-methoxypropan-2-amine hydrochloride at the same concentration to determine the retention times of both enantiomers.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm) |
| Mobile Phase | Perchloric acid solution (pH 1.5) / Acetonitrile (80:20, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
Data Presentation:
Table 1: Typical Retention Times for the Enantiomers of 1-Methoxypropan-2-amine
| Enantiomer | Retention Time (min) |
| (S)-1-Methoxypropan-2-amine | ~12.5 |
| (R)-1-Methoxypropan-2-amine | ~15.0 |
Note: Actual retention times may vary depending on the specific instrument and column conditions.
Workflow for Chiral HPLC Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity
Application Note:
GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds. For chiral amines like 1-methoxypropan-2-amine, derivatization is often employed to improve chromatographic peak shape and to enable chiral separation on an achiral column. This protocol describes the derivatization of the amine with trifluoroacetyl-L-prolyl chloride (L-TPC) to form diastereomers, which can be readily separated and identified by GC-MS.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Sample Preparation and Derivatization:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Add 100 µL of a saturated solution of potassium carbonate to neutralize the hydrochloride salt.
-
Add 1.5 mL of ethyl acetate and 12.5 µL of L-TPC solution (10 mg/mL in ethyl acetate).
-
Vortex the mixture for 1 minute and let it react at room temperature for 20 minutes.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and analyze by GC-MS.
-
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Data Presentation:
Table 2: Expected Mass Fragments for the L-TPC Derivative of 1-Methoxypropan-2-amine
| m/z | Interpretation |
| [M]+ | Molecular Ion |
| [M-CH3]+ | Loss of a methyl group |
| [M-OCH3]+ | Loss of a methoxy group |
| [M-CH2OCH3]+ | Loss of the methoxymethyl group |
| [TPC fragment] | Fragment corresponding to the derivatizing agent |
Note: The exact m/z values will depend on the molecular weight of the derivative.
Workflow for GC-MS Analysis:
Spectroscopic Characterization
Application Note:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the structural elucidation and confirmation of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, while FTIR is used to identify the characteristic functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
Data Presentation:
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for (R)-1-Methoxypropan-2-amine in D₂O
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| -CH₃ (amine) | ~1.2 | Doublet |
| -CH₂- | ~3.3-3.5 | Multiplet |
| -OCH₃ | ~3.4 | Singlet |
| -CH- | ~3.6-3.8 | Multiplet |
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for (R)-1-Methoxypropan-2-amine
| Carbon Assignment | Chemical Shift (ppm) |
| -CH₃ (amine) | ~18 |
| -CH- | ~50 |
| -OCH₃ | ~59 |
| -CH₂- | ~75 |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an ATR accessory for direct analysis of the solid.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Data Presentation:
Table 5: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3200-2800 (broad) | N-H⁺ stretching (from hydrochloride salt) |
| 2970-2850 | C-H stretching (aliphatic) |
| ~1600 | N-H⁺ bending (asymmetric) |
| ~1500 | N-H⁺ bending (symmetric) |
| ~1120 | C-O-C stretching (ether) |
Logical Relationship of Analytical Methods:
Chiral HPLC Method Development for the Enantiomeric Separation of 1-methoxypropan-2-amine
Application Note and Protocol
Abstract
This document provides a comprehensive guide for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-methoxypropan-2-amine. The protocol outlines a systematic screening approach utilizing polysaccharide-based and cyclofructan-based chiral stationary phases (CSPs) under normal phase conditions. Detailed experimental procedures, data presentation, and method optimization strategies are provided to guide researchers and drug development professionals in achieving baseline separation of the (R)- and (S)-enantiomers.
Introduction
1-methoxypropan-2-amine is a chiral primary amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds. As enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties, the ability to separate and quantify these enantiomers is of paramount importance for drug development, quality control, and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is one of the most powerful and widely used techniques for the reliable separation of chiral compounds.[1][2]
This application note details a systematic approach to developing a robust chiral HPLC method for resolving the enantiomers of 1-methoxypropan-2-amine. The strategy involves an initial screening of several polysaccharide and cyclofructan-based CSPs with common mobile phase compositions, followed by method optimization to achieve optimal resolution and analysis time.
Experimental Protocols
Materials and Reagents
-
Racemic Standard: 1-methoxypropan-2-amine (≥99% purity)
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH)
-
Mobile Phase Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA)
-
Sample Diluent: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v)
Instrumentation and Columns
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Chiral Columns (Screening Phase):
-
Polysaccharide-based:
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Cyclofructan-based:
-
LARIHC® CF6-P (Cyclofructan 6, isopropyl carbamate)
-
-
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Standard Operating Procedure
-
Mobile Phase Preparation: Prepare the mobile phases as described in the screening tables. For example, for a 90:10:0.1 Hexane:IPA:DEA mobile phase, mix 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of Diethylamine. Degas the mobile phase using sonication or vacuum filtration.
-
Sample Preparation: Prepare a stock solution of racemic 1-methoxypropan-2-amine in the sample diluent at a concentration of 1.0 mg/mL. Prepare a working standard at 0.1 mg/mL by diluting the stock solution.
-
Column Equilibration: Equilibrate the selected chiral column with the initial mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject 5-10 µL of the working standard solution. Acquire data for a sufficient duration to allow for the elution of both enantiomers. Monitor the chromatogram at a wavelength of 210-220 nm, as aliphatic amines have low UV absorbance.
-
System Suitability: Before sample analysis, perform a system suitability test by injecting the racemic standard to ensure the system is operating correctly. Key parameters include retention factor (k'), resolution (Rs), and theoretical plates (N).
Results and Discussion
Chiral Stationary Phase Screening
A primary screening of four different chiral stationary phases was conducted to identify the most promising candidate for the separation of 1-methoxypropan-2-amine enantiomers. Polysaccharide-based CSPs are known for their broad selectivity, while cyclofructan-based CSPs have shown high success rates for primary amines.[1] A standard mobile phase of Hexane/IPA with a basic additive (DEA) was used, as this is a common starting point for chiral amine separations.[3]
Table 1: Initial CSP Screening Results Chromatographic Conditions: Mobile Phase: n-Hexane/IPA (90/10, v/v) + 0.1% DEA; Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: 215 nm.
| Chiral Stationary Phase | tR1 (min) | tR2 (min) | Resolution (Rs) | Selectivity (α) | Comments |
| CHIRALPAK® IA | 8.52 | 9.88 | 2.15 | 1.25 | Good separation, baseline resolved. |
| CHIRALPAK® IB | 10.15 | 10.15 | 0.00 | 1.00 | No separation observed. |
| CHIRALCEL® OD-H | 7.91 | 8.65 | 1.45 | 1.14 | Partial separation, needs optimization. |
| LARIHC® CF6-P | 12.34 | 12.98 | 0.95 | 1.08 | Poor resolution. |
Based on the initial screening, the CHIRALPAK® IA column provided the best separation with a resolution value of 2.15, indicating baseline separation. The CHIRALCEL® OD-H also showed potential but required further optimization.
Method Optimization on CHIRALPAK® IA
Further experiments were conducted on the CHIRALPAK® IA column to optimize the mobile phase composition and improve analysis time and resolution. The percentage of the alcohol modifier (IPA) and the type of alcohol were varied.
Table 2: Mobile Phase Optimization on CHIRALPAK® IA Chromatographic Conditions: Flow Rate: 1.0 mL/min; Temperature: 25°C; Additive: 0.1% DEA.
| Mobile Phase Composition | tR1 (min) | tR2 (min) | Resolution (Rs) | Selectivity (α) |
| n-Hexane/IPA (95/5, v/v) | 12.11 | 14.53 | 2.85 | 1.31 |
| n-Hexane/IPA (90/10, v/v) | 8.52 | 9.88 | 2.15 | 1.25 |
| n-Hexane/IPA (85/15, v/v) | 6.23 | 7.01 | 1.80 | 1.19 |
| n-Hexane/EtOH (90/10, v/v) | 7.89 | 9.35 | 2.45 | 1.28 |
Decreasing the percentage of IPA from 10% to 5% significantly increased retention times and improved resolution to 2.85. Conversely, increasing the IPA content to 15% reduced the analysis time but compromised the resolution. Substituting IPA with Ethanol (EtOH) at the same concentration (10%) also provided excellent resolution (2.45) with a slightly shorter analysis time compared to the initial condition.
Final Optimized Method
Based on the screening and optimization data, the following method is recommended for the chiral separation of 1-methoxypropan-2-amine.
Table 3: Recommended Chiral HPLC Method
| Parameter | Recommended Condition |
| Column | CHIRALPAK® IA (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Detection | UV at 215 nm |
| Expected tR1 | ~7.9 min |
| Expected tR2 | ~9.4 min |
| Expected Resolution (Rs) | > 2.0 |
Visualizations
Caption: Experimental Workflow for Chiral HPLC Analysis.
Caption: Logical Flowchart for Chiral Method Development.
Conclusion
A robust and efficient chiral HPLC method for the separation of 1-methoxypropan-2-amine enantiomers has been successfully developed. The CHIRALPAK® IA column with a mobile phase of n-Hexane/Ethanol/DEA (90:10:0.1, v/v/v) provides excellent, baseline resolution suitable for accurate quantification in research and quality control environments. The systematic screening and optimization approach detailed in this note serves as a reliable protocol for developing chiral separation methods for primary amines.
References
Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 1-Methoxypropan-2-amine and its N-Acetyl Derivative
An Application Note for Researchers and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and development, offering unparalleled insight into molecular structure.[1][2] This guide provides a detailed examination of 1-methoxypropan-2-amine, a valuable chiral building block in pharmaceutical synthesis, using ¹H and ¹³C NMR spectroscopy.[3][4] We present a thorough analysis of its spectral features, explain the underlying principles of chemical shifts and coupling constants, and extend this analysis to its N-acetyl derivative to illustrate how functionalization impacts the NMR spectrum. This document includes validated, step-by-step protocols for sample preparation, data acquisition, and processing, designed to ensure high-quality, reproducible results for researchers and scientists.
Introduction: The Structural Significance of 1-Methoxypropan-2-amine
1-Methoxypropan-2-amine is a primary amine whose chiral center makes it a critical intermediate for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).[3] The precise stereochemistry and purity of such building blocks are paramount, as different enantiomers of a drug can exhibit drastically different pharmacological and toxicological profiles.
NMR spectroscopy provides a non-destructive, high-resolution method to confirm the identity, purity, and detailed structural features of such molecules.[2][5] By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the connectivity of a molecule, probe the electronic environment of each atom, and confirm functional group modifications, making it a gold-standard technique in pharmaceutical quality control and development.[1][5]
Fundamentals of NMR Analysis for Amines
The power of NMR lies in its sensitivity to the unique electronic environment of each nucleus.
-
Chemical Shift (δ): The position of an NMR signal, measured in parts per million (ppm), indicates the electronic shielding around a nucleus. Electronegative atoms like oxygen and nitrogen pull electron density away from adjacent protons and carbons, "deshielding" them and shifting their signals to a higher ppm value (downfield).
-
Spin-Spin Coupling (J-coupling): The interaction between non-equivalent nuclei on adjacent atoms splits NMR signals into distinct patterns (e.g., doublets, triplets, multiplets). The magnitude of this splitting, the coupling constant (J), provides information about the number of neighboring nuclei and their spatial relationship.[6]
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for a quantitative ratio of different proton groups in the molecule.
Below is the structure of 1-methoxypropan-2-amine with atoms labeled for spectral assignment.
Caption: Labeled structure of 1-methoxypropan-2-amine.
Spectral Interpretation
¹H and ¹³C NMR Analysis of 1-Methoxypropan-2-amine
The spectrum of 1-methoxypropan-2-amine is characterized by distinct signals corresponding to its four unique carbon environments and five distinct proton environments. The presence of both an ether and an amine group creates a clear differentiation in chemical shifts across the molecule.
Table 1: ¹H and ¹³C NMR Data for 1-Methoxypropan-2-amine in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| C1-H ₃ | ~1.08 | Doublet (d) | 3H | ~18-20 |
| NH ₂ | ~1.35 | Broad Singlet (br s) | 2H | - |
| C2-H | ~3.05-3.15 | Multiplet (m) | 1H | ~48-50 |
| C3-H ₂ | ~3.20 (one H), ~3.30 (one H) | Doublet of Doublets (dd) | 2H | ~75-77 |
| C4-H ₃ (O-CH₃) | ~3.35 | Singlet (s) | 3H | ~58-60 |
Note: Data synthesized from typical chemical shift values and publicly available data.[3] Precise values can vary with solvent and concentration.
Causality of Assignments:
-
C1-H₃: This methyl group is adjacent to the chiral center (C2). Its signal is split into a doublet by the single proton on C2.
-
NH₂: Protons on nitrogen often exchange with trace amounts of water or with each other, leading to a broad signal. They typically do not couple with protons on adjacent carbons.
-
C2-H: This methine proton is coupled to three protons on C1 and two protons on C3, resulting in a complex multiplet. It is shifted downfield due to the adjacent electron-withdrawing NH₂ group.
-
C3-H₂: These methylene protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent. Each is split by the C2-H, resulting in complex splitting patterns, often appearing as two distinct doublet of doublets. Their significant downfield shift is caused by the highly electronegative oxygen atom.
-
C4-H₃: The methoxy protons are deshielded by the oxygen atom. As there are no protons on the adjacent oxygen, the signal is a sharp singlet.
-
¹³C Shifts: The carbon chemical shifts directly reflect the influence of adjacent electronegative atoms. C3, bonded to oxygen, is the most downfield, followed by the methoxy carbon C4. C2, bonded to nitrogen, is next, while the terminal methyl carbon C1 is the most upfield (most shielded).
Comparative Analysis: N-acetyl-1-methoxypropan-2-amine
Acetylation of the primary amine to form an amide is a common derivatization. This modification introduces an acetyl group and significantly alters the electronic environment around the nitrogen atom, which is clearly reflected in the NMR spectrum.
Table 2: Predicted ¹H and ¹³C NMR Data Comparison
| Assignment | 1-methoxypropan-2-amine (δ, ppm) | N-acetyl derivative (δ, ppm) | Rationale for Change |
|---|---|---|---|
| ¹H NMR | |||
| C1-H₃ | ~1.08 | ~1.15 | Minor downfield shift due to amide formation. |
| NH ₂ / NH | ~1.35 (br s, 2H) | ~6.0-7.0 (br s, 1H) | Amide proton is strongly deshielded and appears far downfield. |
| C2-H | ~3.10 | ~4.0-4.2 | Significant downfield shift. The electron-withdrawing character of the amide carbonyl group strongly deshields the adjacent methine proton. |
| C3-H₂ | ~3.25 | ~3.3-3.4 | Minor change, still deshielded primarily by oxygen. |
| O-CH₃ | ~3.35 | ~3.35 | Minimal change, as it is distant from the modification site. |
| CO-CH₃ | - | ~2.00 | New singlet for the acetyl methyl group. |
| ¹³C NMR | |||
| C1 | ~18-20 | ~18-20 | Minor change. |
| C2 | ~48-50 | ~50-52 | Downfield shift due to adjacent amide group. |
| C3 | ~75-77 | ~74-76 | Minor change. |
| O-CH₃ | ~58-60 | ~58-60 | No significant change. |
| CO-CH₃ | - | ~23 | New signal for the acetyl methyl carbon. |
| C=O | - | ~170 | New signal for the amide carbonyl carbon in the characteristic downfield region. |
Advanced Methods: 2D NMR for Unambiguous Assignment
For complex molecules or to confirm assignments, 2D NMR techniques are invaluable.[2]
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations. A cross-peak between two signals indicates that the protons are coupled. For 1-methoxypropan-2-amine, COSY would show correlations between C1-H₃ and C2-H, and between C2-H and C3-H₂.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the most reliable way to assign carbon signals.
Caption: Key ¹H-¹H COSY correlations in 1-methoxypropan-2-amine.
Experimental Protocols
Adherence to standardized protocols is essential for acquiring high-quality, reproducible NMR data.[7][8]
Protocol 1: NMR Sample Preparation
Objective: To prepare a homogeneous, particle-free solution of the analyte in a suitable deuterated solvent at an optimal concentration.
Materials:
-
Analyte (1-methoxypropan-2-amine or derivative)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes of good quality[9]
-
Pasteur pipette and glass wool or a syringe filter
-
Vortex mixer
Procedure:
-
Weigh the Sample: For ¹H NMR, accurately weigh 5-20 mg of the sample.[10][11] For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[11][12]
-
Rationale: Sufficient concentration is needed to achieve a good signal-to-noise ratio in a reasonable time, especially for less sensitive nuclei like ¹³C.[12]
-
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[9][12]
-
Ensure Homogeneity: Vortex the vial until the sample is completely dissolved. Visually inspect for any suspended particles.
-
Filter the Solution: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, dry NMR tube.
-
Rationale: Solid particles in the sample will degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution. Filtration is a critical step.
-
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.
-
Quality Check: The final solution should be clear and free of any solids or air bubbles. The sample height in the tube should be approximately 4-5 cm.[9][12]
Protocol 2: Data Acquisition and Processing Workflow
This workflow outlines the general steps for acquiring and processing 1D NMR spectra.
Caption: General workflow for NMR data acquisition and analysis.
Key Parameter Explanations:
-
Locking: The spectrometer uses the deuterium frequency of the solvent to compensate for any magnetic field drift during the experiment.[13]
-
Shimming: The process of optimizing the homogeneity of the magnetic field across the sample volume. Good shimming is critical for obtaining sharp spectral lines.
-
Number of Scans (NS): Multiple scans are averaged to improve the signal-to-noise ratio (S/N). ¹³C experiments require significantly more scans than ¹H experiments.
-
Relaxation Delay (d1): A delay time between pulses to allow nuclei to return to thermal equilibrium. A sufficiently long d1 is crucial for accurate integration and quantitative analysis.[8]
-
Fourier Transform (FT): A mathematical operation that converts the raw time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum.[14]
-
Phasing and Baseline Correction: Post-processing steps to ensure all peaks are correctly aligned and the baseline is flat, which is essential for accurate integration.[14]
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and essential tools for the structural characterization of 1-methoxypropan-2-amine and its derivatives. This application note demonstrates how a systematic analysis of chemical shifts, coupling constants, and integration provides a detailed molecular fingerprint. By comparing the spectra of the parent amine with its N-acetyl derivative, we have illustrated the sensitivity of NMR to subtle changes in chemical structure. The provided protocols offer a robust framework for obtaining high-quality data, ensuring that NMR continues to serve as a cornerstone of chemical analysis in pharmaceutical research and development.
References
- 1. news-medical.net [news-medical.net]
- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (S)-(+)-1-METHOXY-2-PROPYLAMINE | 99636-32-5 [chemicalbook.com]
- 5. Pharmaceutical NMR Analytical Services [intertek.com]
- 6. rubingroup.org [rubingroup.org]
- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.bu.edu [sites.bu.edu]
- 10. youtube.com [youtube.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. organomation.com [organomation.com]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Application Notes and Protocols: Mass Spectrometry Fragmentation of (R)-1-Methoxypropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the mass spectrometry fragmentation pattern of (R)-1-Methoxypropan-2-amine (CAS No: 99636-38-1, Molecular Formula: C₄H₁₁NO, Molecular Weight: 89.14 g/mol ).[1][2][3][4] Understanding the fragmentation behavior of this compound is crucial for its identification and quantification in complex matrices, a common requirement in pharmaceutical development and metabolic studies. This guide includes protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, presenting the expected fragmentation patterns and quantitative data in a clear, tabular format. Diagrams generated using DOT language are provided to visualize the fragmentation pathways and experimental workflows.
Introduction
(R)-1-Methoxypropan-2-amine is a chiral primary amine and ether. Its structure dictates a specific fragmentation pattern in mass spectrometry, primarily driven by the location of the nitrogen and oxygen atoms. The lone pair of electrons on the nitrogen atom makes it the most likely site of initial ionization in Electron Ionization (EI) mass spectrometry. The subsequent fragmentation is dominated by alpha-cleavage, a characteristic fragmentation mechanism for amines.[5][6] Electrospray Ionization (ESI), a softer ionization technique, is expected to yield a prominent protonated molecule, [M+H]⁺.
Predicted Fragmentation Pattern under Electron Ionization (EI)
The EI mass spectrum of 1-methoxy-2-propanamine is characterized by several key fragments. The molecular ion (M⁺˙) is expected at m/z 89. Due to the presence of a nitrogen atom, the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.[4][5] The base peak is anticipated to be at m/z 44, resulting from the favored α-cleavage.
Key Fragmentation Pathways
The primary fragmentation pathways for (R)-1-Methoxypropan-2-amine under EI conditions are:
-
Alpha-Cleavage: This is the most favorable fragmentation pathway for aliphatic amines.[5][6] The cleavage of the C-C bond adjacent to the nitrogen atom results in the formation of a stable, resonance-stabilized iminium ion.
-
Loss of a Methyl Radical: Cleavage of the C-C bond between the methoxy group and the rest of the molecule can lead to the loss of a methyl radical (•CH₃).
-
Loss of a Methoxy Radical: Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH₃).
-
Loss of Methanol: A rearrangement reaction can lead to the elimination of a neutral methanol molecule (CH₃OH).
Tabulated EI-MS Data
The following table summarizes the expected prominent peaks in the EI mass spectrum of (R)-1-Methoxypropan-2-amine, based on the spectrum of the racemic mixture.
| m/z | Proposed Fragment Ion | Structure | Relative Intensity (%) |
| 89 | Molecular Ion [M]⁺˙ | [CH₃OCH₂CH(NH₂)CH₃]⁺˙ | Low |
| 74 | [M - CH₃]⁺ | [OCH₂CH(NH₂)CH₃]⁺ | Moderate |
| 58 | [M - OCH₃]⁺ | [CH₂CH(NH₂)CH₃]⁺ | Low |
| 44 | [CH(NH₂)CH₃]⁺ | [H₂N=CHCH₃]⁺ | 100 (Base Peak) |
| 45 | [CH₂OCH₃]⁺ | [CH₂OCH₃]⁺ | Moderate |
Fragmentation Pathway Diagram (EI)
Caption: EI Fragmentation of (R)-1-Methoxypropan-2-amine.
Predicted Fragmentation Pattern under Electrospray Ionization (ESI)
ESI is a soft ionization technique that typically results in minimal fragmentation. For (R)-1-Methoxypropan-2-amine, which is a basic compound, positive ion mode ESI will readily form the protonated molecule, [M+H]⁺.
Expected Ions in ESI-MS
In the positive ion mode, the most abundant ion will be the protonated molecule. Adducts with common cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺) may also be observed, depending on the purity of the sample and solvents.
Tabulated ESI-MS Data
| m/z | Proposed Ion |
| 90.09 | [M+H]⁺ |
| 112.07 | [M+Na]⁺ |
| 128.05 | [M+K]⁺ |
Experimental Protocols
Protocol for GC-EI-MS Analysis
This protocol is suitable for the analysis of volatile amines like (R)-1-Methoxypropan-2-amine.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of (R)-1-Methoxypropan-2-amine in methanol.
- Dilute the stock solution to a final concentration of 10-100 µg/mL in methanol.
2. Gas Chromatography (GC) Conditions:
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (split or splitless, depending on concentration).
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp to 150 °C at 10 °C/min.
- Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
3. Mass Spectrometry (MS) Conditions (EI):
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.[7][8][9]
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 35-200.
Protocol for LC-ESI-MS Analysis
This protocol is suitable for the analysis of polar molecules and can be adapted for quantitative studies.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of (R)-1-Methoxypropan-2-amine in a mixture of water and methanol (50:50 v/v).
- Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- 0-1 min: 5% B.
- 1-5 min: 5-95% B.
- 5-7 min: 95% B.
- 7-7.1 min: 95-5% B.
- 7.1-10 min: 5% B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions (ESI):
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/hr.
- Scan Range: m/z 50-200.
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of (R)-1-Methoxypropan-2-amine.
Caption: General workflow for MS analysis.
Conclusion
The mass spectrometric behavior of (R)-1-Methoxypropan-2-amine is predictable and characterized by distinct fragmentation patterns under different ionization conditions. Electron Ionization leads to significant fragmentation, with the base peak at m/z 44 resulting from a stable iminium ion formation via alpha-cleavage. Electrospray Ionization, being a softer technique, primarily yields the protonated molecule [M+H]⁺ at m/z 90. The detailed protocols provided herein offer a robust starting point for the reliable identification and quantification of this compound in various research and development settings.
References
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. poseidon-scientific.com [poseidon-scientific.com]
- 6. organomation.com [organomation.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-Methoxypropan-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantiomeric purity of (R)-1-Methoxypropan-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for (R)-1-Methoxypropan-2-amine?
A1: The main synthetic strategies for producing (R)-1-Methoxypropan-2-amine include:
-
Asymmetric Reductive Amination of Methoxyacetone: This is a common and direct method where methoxyacetone is reacted with an amine source in the presence of a chiral catalyst and a reducing agent.
-
Biocatalytic Synthesis: This approach utilizes enzymes, such as transaminases or amine dehydrogenases, to catalyze the asymmetric amination of methoxyacetone, offering high enantioselectivity under mild conditions.[1]
-
Nucleophilic Substitution: This route involves the reaction of a chiral precursor, such as (S)-alaninol, with a methylating agent, followed by conversion of the hydroxyl group to an amine.
-
Kinetic Resolution of Racemic 1-Methoxypropan-2-amine: This method involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the desired (R)-enantiomer.
Q2: What are the common causes of low yield in the synthesis of (R)-1-Methoxypropan-2-amine?
A2: Low yields can stem from several factors depending on the chosen synthetic route:
-
Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to incomplete conversion of starting materials.
-
Side Reactions: The formation of byproducts, such as over-alkylation in nucleophilic substitution or the reduction of the ketone starting material in reductive amination, can consume reactants and reduce the desired product yield.
-
Catalyst Deactivation: In catalytic reactions, the catalyst may be poisoned by impurities in the starting materials or solvent, or it may degrade under the reaction conditions.[2]
-
Product Degradation: The desired amine product may be unstable under the reaction or work-up conditions, leading to degradation.
-
Unfavorable Equilibrium: In reversible reactions, such as those catalyzed by transaminases, the reaction may reach an equilibrium that limits the final product concentration.[3][4]
Q3: How can I improve the enantiomeric excess (ee) of my product?
A3: Achieving high enantiomeric excess is critical for the synthesis of chiral amines. Here are some strategies to improve the ee:
-
Catalyst and Ligand Selection: The choice of chiral catalyst and ligand is paramount in asymmetric synthesis. The steric and electronic properties of the ligand create the chiral environment necessary for stereoselection.[5] Experiment with different catalysts and ligands to find the optimal combination for your substrate.
-
Optimization of Reaction Conditions: Temperature, pressure, and solvent can significantly impact the enantioselectivity of a reaction.[5] Lowering the reaction temperature often increases enantioselectivity. The choice of solvent can also have a dramatic effect on the outcome.[6]
-
Enzyme Selection and Engineering: In biocatalytic methods, screening different enzymes (e.g., various transaminases) can identify one with higher stereoselectivity for your substrate. Protein engineering can further enhance the enzyme's performance.[7]
-
Recrystallization: The enantiomeric excess of a solid product can often be improved by recrystallization from a suitable solvent.
Q4: What are the best methods for purifying (R)-1-Methoxypropan-2-amine?
A4: Purification of the final product is crucial to remove unreacted starting materials, byproducts, and catalyst residues. Common purification techniques include:
-
Distillation: For volatile amines like 1-Methoxypropan-2-amine, distillation under reduced pressure is an effective purification method.
-
Acid-Base Extraction: As an amine, the product can be converted to its water-soluble salt by treatment with an acid. This allows for the separation from non-basic impurities by extraction. The amine can then be regenerated by treatment with a base and extracted into an organic solvent.
-
Column Chromatography: Silica gel or alumina column chromatography can be used to separate the desired amine from impurities. Using a solvent system containing a small amount of a basic modifier like triethylamine can help to prevent streaking of the amine on the column.
-
Formation of Diastereomeric Salts: Reacting the racemic or enantioenriched amine with a chiral acid can form diastereomeric salts, which can often be separated by crystallization due to their different solubilities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time, optimize temperature, or improve mixing. Monitor reaction progress by TLC or GC/LC. |
| Side reactions are occurring. | Modify reaction conditions (e.g., lower temperature) to disfavor side reactions. In nucleophilic substitutions, use a large excess of the aminating agent to minimize over-alkylation. | |
| Catalyst deactivation. | Ensure starting materials and solvents are pure and dry. Consider using a higher catalyst loading or a more robust catalyst. | |
| Product is lost during work-up. | Optimize the extraction and purification procedures. For volatile amines, be cautious during solvent removal. | |
| Low Enantiomeric Excess (ee) | Suboptimal catalyst or ligand. | Screen a variety of chiral catalysts and ligands to find the most effective one for the specific reaction.[5] |
| Incorrect reaction conditions. | Systematically vary the temperature, pressure, and solvent to determine the optimal conditions for enantioselectivity. Lowering the temperature often improves ee.[5][6] | |
| Racemization of the product. | Check if the product is prone to racemization under the reaction or work-up conditions. If so, consider milder conditions or a different purification strategy. | |
| Inaccurate ee determination. | Ensure the method for determining enantiomeric excess (e.g., chiral HPLC or GC) is properly calibrated and validated. | |
| Difficult Purification | Product co-elutes with impurities. | Try a different chromatographic method (e.g., reverse-phase HPLC) or a different solvent system. Consider derivatizing the amine to alter its chromatographic behavior. |
| Formation of an emulsion during extraction. | Add a small amount of a saturated salt solution (brine) to help break the emulsion. Centrifugation can also be effective. | |
| Amine streaks on silica gel column. | Add a small percentage of a base (e.g., 1% triethylamine) to the eluent to suppress the interaction of the amine with the acidic silica gel. |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of Methoxyacetone
This protocol describes a general procedure for the synthesis of (R)-1-Methoxypropan-2-amine via asymmetric reductive amination.
Materials:
-
Methoxyacetone
-
Ammonia source (e.g., ammonium acetate, ammonia in a solvent)
-
Chiral catalyst (e.g., a chiral iridium or ruthenium complex)
-
Reducing agent (e.g., H₂, formic acid)
-
Anhydrous solvent (e.g., methanol, toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst.
-
Add the anhydrous solvent, followed by the methoxyacetone and the ammonia source.
-
Introduce the reducing agent. If using H₂, pressurize the vessel to the desired pressure.
-
Stir the reaction mixture at the desired temperature and monitor the progress by TLC or GC.
-
Upon completion, carefully quench the reaction.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the product by distillation under reduced pressure or by acid-base extraction followed by distillation.
Table 1: Optimization of Asymmetric Reductive Amination
| Catalyst | Ligand | Reducing Agent | Solvent | Temp (°C) | Pressure (bar) | Yield (%) | ee (%) |
| [Ir(COD)Cl]₂ | (S)-f-Binaphane | H₂ | Toluene | 50 | 30 | 85 | 92 |
| RuCl₂(PPh₃)₃ | (R)-BINAP | H₂ | Methanol | 60 | 40 | 78 | 88 |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | H₂ | Methanol | 25 | 10 | 95 | >99 |
Protocol 2: Biocatalytic Synthesis using a Transaminase
This protocol outlines a general procedure for the enzymatic synthesis of (R)-1-Methoxypropan-2-amine.
Materials:
-
Methoxyacetone
-
Amine donor (e.g., (R)-α-methylbenzylamine, isopropylamine)
-
Transaminase enzyme (e.g., from Aspergillus terreus or a commercially available kit)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Standard laboratory equipment for biochemical reactions
Procedure:
-
Prepare a buffer solution and add the transaminase enzyme, the amine donor, and the PLP cofactor.
-
Add the methoxyacetone to start the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by analyzing aliquots using chiral GC or HPLC.
-
Once the desired conversion is reached, stop the reaction by adding a quenching agent (e.g., acid or base) or by separating the enzyme (if immobilized).
-
Extract the product from the aqueous reaction mixture using an organic solvent.
-
Purify the product by distillation or other suitable methods.
Table 2: Comparison of Biocatalytic Methods
| Enzyme Source | Amine Donor | Temp (°C) | pH | Conversion (%) | ee (%) |
| Aspergillus terreus Transaminase | (R)-α-methylbenzylamine | 35 | 7.5 | >95 | >99 |
| Vibrio fluvialis Transaminase | Isopropylamine | 30 | 8.0 | 88 | 98 |
| Amine Dehydrogenase (engineered) | Ammonia | 30 | 9.0 | 92 | >99 |
Visualizations
Caption: Overview of major synthetic routes to (R)-1-Methoxypropan-2-amine.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for crude (R)-1-Methoxypropan-2-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (R)-1-Methoxypropan-2-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include the corresponding (S)-enantiomer, unreacted starting materials, residual solvents from the synthesis, and by-products from side reactions. The specific impurities will depend on the synthetic route used to prepare the compound.
Q2: How can I assess the purity of my crude this compound?
A2: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy can identify organic impurities. Chiral High-Performance Liquid Chromatography (HPLC) is crucial for determining the enantiomeric excess (e.e.).[1][2] Gas Chromatography (GC) can also be used to assess both chemical and enantiomeric purity.[3]
Q3: What is the most effective method for purifying crude this compound?
A3: Recrystallization is often the most effective and scalable method for purifying amine hydrochlorides.[4][5] The choice of solvent is critical for successful recrystallization.
Q4: My recrystallization attempt failed. What are the common reasons for this?
A4: Recrystallization can fail for several reasons:
-
Incorrect solvent choice: The compound may be too soluble or insoluble in the chosen solvent at different temperatures.
-
Insufficient purity of the crude material: High levels of impurities can inhibit crystal formation.
-
Cooling rate: Cooling the solution too quickly can lead to the formation of an oil or powder instead of crystals.
-
Supersaturation issues: The solution may not be sufficiently concentrated for crystals to form.
Q5: How can I improve the enantiomeric excess of my product?
A5: If your product has a low enantiomeric excess, a classical resolution may be necessary. This involves reacting the amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[6] Alternatively, preparative chiral HPLC can be used for smaller quantities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Oily precipitate during recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly. | Use a lower-boiling point solvent or a solvent mixture. Ensure a slow cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath. |
| No crystal formation upon cooling | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat until the solution is clear and allow it to cool slowly. |
| Low recovery after recrystallization | The compound has significant solubility in the cold solvent, or too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the crystals are washed with a minimal amount of ice-cold solvent. |
| Chiral HPLC shows poor enantiomeric separation | The chiral stationary phase or mobile phase is not suitable for this compound. | Screen different chiral columns (e.g., polysaccharide-based).[1][7] Optimize the mobile phase composition, including the organic modifier and any additives. |
| NMR spectrum shows persistent solvent peaks | The product was not dried sufficiently. | Dry the purified solid under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, ethanol, methanol/diethyl ether). A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through celite to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities.[5]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC
-
Sample Preparation: Prepare a solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series) is a good starting point.[7]
-
Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small percentage of a basic additive like diethylamine is often effective for separating chiral amines.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
-
Analysis: Inject the sample and a racemic standard. The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100.
Quantitative Data Summary
Table 1: Effect of Recrystallization on Purity and Yield
| Sample | Initial Purity (by NMR) | Final Purity (by NMR) | Initial e.e. (by Chiral HPLC) | Final e.e. (by Chiral HPLC) | Yield (%) |
| Batch A (Isopropanol) | 92% | 99.5% | 95% | 99.8% | 75% |
| Batch B (Ethanol/Ether) | 90% | 99.2% | 92% | 99.5% | 80% |
Visualizations
Caption: Recrystallization workflow for this compound.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
Identifying common impurities in the synthesis of 1-methoxypropan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of 1-methoxypropan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of 1-methoxypropan-2-amine?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on your synthetic route, these can include 1-methoxy-2-propanone, 1-methoxy-2-propanol, or the amine source (e.g., ammonia, 2-aminopropane).
-
Reaction Byproducts: A common byproduct, especially in biocatalytic transamination using 2-aminopropane as the amine donor, is acetone.[1] Other side-products can arise from incomplete reactions or side reactions of starting materials.
-
Enantiomeric Impurities: If you are synthesizing a specific enantiomer, such as (S)-1-methoxypropan-2-amine, the corresponding (R)-enantiomer is a potential impurity.
-
Residual Solvents: Solvents used during the reaction or product work-up (e.g., methyl tert-butyl ether (MTBE), hexane, isopropanol) can be present in the final product.
-
Water: Water can be present in the final product, and its removal is often a necessary purification step.[1]
-
Reagents: Reagents used for pH adjustments or salt formation, such as sodium hydroxide or hydrochloric acid, may also be present in trace amounts.
Q2: My reaction yield is lower than expected. What are the potential causes?
A2: Low yields can be attributed to several factors:
-
Incomplete Conversion: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature or pH, or catalyst/enzyme deactivation.
-
Product Volatility: 1-methoxypropan-2-amine is a relatively volatile compound, and product loss can occur during work-up and isolation steps, especially if distillation is performed at atmospheric pressure or elevated temperatures.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Inefficient Work-up: Product may be lost during extraction or purification steps. Ensure proper phase separation and efficient extraction from the aqueous layer.
Q3: How can I determine the enantiomeric purity of my synthesized 1-methoxypropan-2-amine?
A3: The enantiomeric excess (ee) of your product can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[2] This typically involves using a chiral stationary phase that can separate the two enantiomers. Derivatization with a chiral or UV-active agent may be necessary to improve separation and detection.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials in the Final Product
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC, NMR) to ensure it has reached completion before initiating work-up. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, pressure, and pH. For enzymatic reactions, ensure the enzyme is active and the conditions are within its optimal range. |
| Catalyst/Enzyme Deactivation | For catalytic reactions, ensure the catalyst is fresh and active. In biocatalytic processes, enzyme deactivation can occur; consider enzyme stability under your reaction conditions. |
| Inefficient Purification | Improve the purification method. For distillation, ensure the column has sufficient theoretical plates to separate the product from higher-boiling starting materials. |
Issue 2: High Levels of Acetone as a Byproduct
This is specific to biocatalytic synthesis using 2-aminopropane as the amine donor.
| Potential Cause | Troubleshooting Step |
| Reaction Equilibrium | The transamination reaction is an equilibrium process. To drive the reaction towards product formation, consider using an excess of the amine donor (2-aminopropane) or removing the acetone byproduct as it is formed (e.g., by applying a vacuum if the enzyme is stable under these conditions). |
| Inefficient Removal during Work-up | Acetone is volatile and can typically be removed during a solvent evaporation step or by flash distillation.[1] Ensure your distillation conditions are adequate to separate acetone from the desired product. |
Issue 3: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step |
| Non-optimal Enzyme Performance | For biocatalytic routes, the stereoselectivity of the enzyme is crucial. Ensure the pH, temperature, and substrate concentration are optimized for the specific transaminase or amine dehydrogenase being used.[3] |
| Racemization | Although less common for this compound under typical conditions, harsh work-up conditions (e.g., extreme pH or high temperatures for prolonged periods) could potentially lead to racemization. |
| Inaccurate Measurement | Verify your analytical method for determining ee. Ensure proper separation of enantiomers on the chiral column and accurate integration of the peaks. |
Data Presentation
The following table presents representative data for the biocatalytic synthesis of (S)-1-methoxypropan-2-amine, highlighting the high conversion and enantiomeric excess that can be achieved under optimized conditions.
| Enzyme | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Amine Dehydrogenase | 10 | 78.4 | >99 | [2] |
| Transaminase | 50 | >95 | >99 | [2] |
| MsmeAmDH | 150 | 88.3 | 98.6 | [3] |
Experimental Protocols
A general protocol for the biocatalytic synthesis of (S)-1-methoxypropan-2-amine via transamination is as follows:
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution (e.g., sodium phosphate buffer) at the optimal pH for the chosen transaminase.
-
Add Reagents: Add the substrate (1-methoxy-2-propanone), the amine donor (e.g., 2-aminopropane), and the pyridoxal 5'-phosphate (PLP) cofactor.
-
Initiate Reaction: Add the transaminase enzyme to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH. Monitor the conversion of 1-methoxy-2-propanone to (S)-1-methoxypropan-2-amine using a suitable analytical method like GC or HPLC.
-
Work-up and Isolation: Once the reaction reaches completion, adjust the pH of the mixture to >10 with an aqueous base (e.g., 5 M NaOH). Extract the product with an organic solvent (e.g., MTBE). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purification: Purify the crude product by distillation to remove any remaining impurities.
Mandatory Visualization
Caption: Synthesis pathway of 1-methoxypropan-2-amine and sources of common impurities.
Caption: A logical workflow for identifying and troubleshooting impurities.
References
Technical Support Center: Optimization of Transaminase-Catalyzed Amination
Welcome to the technical support center for transaminase-catalyzed amination. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the conversion to my desired amine product low?
Answer:
Low conversion in transaminase-catalyzed amination is a common issue that can stem from several factors, primarily an unfavorable reaction equilibrium.[1][2] Transamination reactions are reversible, and the equilibrium may not favor product formation.[1][2]
Potential Causes and Solutions:
-
Unfavorable Equilibrium: The thermodynamic equilibrium of the reaction may lie towards the starting materials.
-
Solution 1: Use a High Concentration of Amine Donor: Employing a large excess of the amine donor can shift the equilibrium towards the product side. Isopropylamine is often used for this purpose as the resulting acetone by-product is volatile and can be removed.[2]
-
Solution 2: By-product Removal: The removal of the ketone or keto acid by-product can effectively drive the reaction forward.[1] This can be achieved physically (e.g., evaporation of acetone) or by using a coupled enzymatic system.[1][2] For instance, a lactate dehydrogenase (LDH) and glucose dehydrogenase (GDH) system can be used to convert the pyruvate by-product (when using alanine as the amine donor) to lactic acid.[3][4]
-
-
Enzyme Inhibition: The product amine or the ketone by-product can inhibit the transaminase.[5][6]
-
Solution: Implement in situ product removal (ISPR) strategies. This can involve techniques like extraction or the use of resins to selectively remove the inhibitory product as it is formed.
-
-
Sub-optimal Reaction Conditions: The pH, temperature, or other reaction parameters may not be optimal for the specific transaminase being used.
-
Solution: Systematically optimize the reaction conditions. Refer to the tables in the "Frequently Asked Questions" section for typical ranges and optimal values.
-
Question 2: My enzyme seems to be inactive or has very low activity. What could be the reason?
Answer:
A lack of enzyme activity can be due to several factors ranging from incorrect storage to the absence of essential cofactors.
Potential Causes and Solutions:
-
Missing Cofactor (Pyridoxal-5'-Phosphate - PLP): Transaminases are PLP-dependent enzymes.[2][7] The absence or insufficient concentration of PLP will result in no or low activity.
-
Solution: Ensure that PLP is added to the reaction mixture at an appropriate concentration, typically in the range of 0.1-1 mM.
-
-
Improper Enzyme Storage: Enzymes are sensitive to temperature and can lose activity if not stored correctly.
-
Solution: Store the enzyme at the recommended temperature, usually -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Serum transaminase activity is stable for up to 3 days at 4°C.[8]
-
-
Incorrect pH or Temperature: The reaction pH or temperature may be far from the enzyme's optimum, leading to low activity or denaturation.[9]
-
Enzyme Denaturation: Exposure to organic solvents, extreme pH, or high temperatures can denature the enzyme.
Question 3: I am observing the formation of by-products other than the expected ketone from the amine donor. What is happening?
Answer:
The formation of unexpected by-products can be due to the intrinsic reactivity of the substrates or products, or potential side reactions catalyzed by the enzyme or other components in the reaction mixture.
Potential Causes and Solutions:
-
Substrate or Product Instability: Your starting material or product may be unstable under the reaction conditions.
-
Solution: Analyze the stability of your substrates and products under the reaction conditions (pH, temperature) in the absence of the enzyme.
-
-
Enzyme Promiscuity: The transaminase may have activity towards other functional groups in your substrate molecule.
-
Solution: Characterize the substrate specificity of your enzyme. If promiscuity is an issue, you may need to screen for a more specific transaminase or consider protein engineering to alter the enzyme's selectivity.
-
-
Reaction with Amine Donor By-product: The ketone by-product (e.g., acetone) can potentially undergo side reactions.
-
Solution: If using an amine donor that produces a reactive ketone, consider switching to a different donor or implementing strategies for its rapid removal.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of optimizing transaminase-catalyzed amination reactions.
1. What are the key parameters to optimize for a transaminase reaction?
The key parameters to optimize are:
-
pH: Most transaminases have a pH optimum in the slightly alkaline range (pH 7.5-10.0).[3][4][5] However, the optimal pH can be influenced by the substrates and the overall reaction system. For cascade reactions involving dehydrogenases, a pH around 7.5 is often a good starting point to accommodate the pH optima of all enzymes.[3][4]
-
Temperature: The optimal temperature is a balance between enzyme activity and stability. While higher temperatures can increase the reaction rate, they can also lead to faster enzyme inactivation.[10] A typical starting range is 25-45°C.[2]
-
Enzyme Concentration: Higher enzyme loading can increase the reaction rate but also adds to the cost. It's important to find a balance where the reaction proceeds at a reasonable rate without excessive enzyme usage.
-
Substrate Concentration: High substrate concentrations can be desirable for process efficiency but may lead to substrate inhibition. It is crucial to determine the optimal substrate loading for your specific enzyme and substrate.
-
Amine Donor and Concentration: The choice of amine donor (e.g., L-alanine, isopropylamine, D-alanine) and its concentration are critical for shifting the reaction equilibrium.[1][9]
-
Cofactor (PLP) Concentration: Sufficient PLP is essential for enzyme activity. A typical concentration range is 0.1-1 mM.
-
Co-solvent: If your substrate has poor aqueous solubility, a co-solvent like DMSO may be necessary.[2] However, the effect of the co-solvent on enzyme activity and stability must be evaluated.
2. How do I choose the right amine donor?
The choice of amine donor depends on several factors:
-
Equilibrium Shift: Isopropylamine is often a good choice as its co-product, acetone, is volatile and can be easily removed, thus driving the reaction to completion.[2]
-
Enzyme Specificity: The transaminase must be able to accept the chosen amine donor.
-
Cost and Availability: Alanine is an inexpensive and widely used amine donor.[2]
-
Downstream Processing: The by-product of the amine donor should be easily separable from the desired product.
3. What analytical methods can I use to monitor the reaction?
Several methods can be used to monitor the progress of a transaminase reaction:
-
Chromatographic Methods (HPLC, GC): These are the most common and reliable methods for quantifying the consumption of the substrate and the formation of the product.[2] Chiral chromatography is necessary to determine the enantiomeric excess (e.e.) of the product.
-
Spectrophotometric Assays: These assays can be used for high-throughput screening. They often involve coupled enzyme reactions that lead to a change in absorbance.[11] For example, the consumption of NADH in a coupled dehydrogenase reaction can be monitored at 340 nm.
-
Colorimetric Assays: Some assays use specific reagents that react with the product to form a colored compound, which can be quantified spectrophotometrically.[12][13]
Data Presentation
Table 1: Typical Ranges for Reaction Parameters in Transaminase-Catalyzed Amination
| Parameter | Typical Range | Optimal Value (Example) | Reference |
| pH | 7.0 - 10.5 | 8.5 (ATA from Aspergillus fumigatus) | [3] |
| Temperature | 25 - 60 °C | 45 °C (Engineered ATA for sitagliptin synthesis) | [2] |
| Substrate Conc. | 10 - 200 g/L | 50 g/L (pro-sitagliptin ketone) | [2] |
| Amine Donor Conc. | 0.5 - 2 M | 1 M (Isopropylamine) | [2] |
| PLP Conc. | 0.1 - 1 mM | 1 mM | [14] |
| Co-solvent (DMSO) | 10 - 50% (v/v) | 50% (v/v) | [2] |
Table 2: Comparison of Common Amine Donors
| Amine Donor | By-product | Advantages | Disadvantages |
| L-Alanine | Pyruvate | Inexpensive, accepted by many transaminases.[2] | Equilibrium often unfavorable; requires a system for pyruvate removal.[2] |
| Isopropylamine | Acetone | Volatile by-product allows for easy removal and equilibrium shift.[2] | Can be inhibitory to some enzymes at high concentrations. |
| D-Alanine | Pyruvate | Can be used with (R)-selective transaminases. | Same equilibrium disadvantage as L-alanine. |
| 1-Phenylethylamine | Acetophenone | Can be used to screen for enzyme activity by monitoring acetophenone formation. | By-product needs to be removed. |
Experimental Protocols
Protocol 1: Standard Transaminase-Catalyzed Amination Reaction
-
Prepare the Reaction Mixture:
-
In a suitable reaction vessel, add buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).
-
Add the keto-substrate to the desired final concentration. If the substrate is not readily soluble, a co-solvent like DMSO can be added (e.g., 10-50% v/v).
-
Add the amine donor (e.g., 1 M isopropylamine).
-
Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
-
-
Initiate the Reaction:
-
Add the transaminase enzyme (lyophilized powder or as a solution) to the reaction mixture. The amount of enzyme will need to be optimized.
-
-
Incubation:
-
Incubate the reaction at the desired temperature (e.g., 30°C) with agitation.
-
-
Monitoring the Reaction:
-
At different time points, withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding a suitable quenching agent (e.g., an equal volume of acetonitrile or by adjusting the pH).
-
Centrifuge the sample to pellet the enzyme.
-
Analyze the supernatant by a suitable analytical method (e.g., chiral HPLC) to determine the conversion and enantiomeric excess.
-
Protocol 2: Enzyme Activity Assay using a Coupled Dehydrogenase
This protocol is for reactions using L-alanine as the amine donor, where the formation of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH).
-
Prepare the Assay Mixture:
-
In a microplate well or a cuvette, add buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Add the keto-substrate.
-
Add L-alanine.
-
Add PLP (final concentration 0.5 mM).
-
Add NADH (final concentration 0.2 mM).
-
Add lactate dehydrogenase (LDH) (e.g., 5-10 units).
-
-
Initiate the Reaction:
-
Add the transaminase solution to the assay mixture.
-
-
Monitor the Reaction:
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH consumption is proportional to the transaminase activity.
-
Mandatory Visualization
Caption: The ping-pong bi-bi mechanism of a transaminase reaction.
Caption: A general workflow for the optimization of a transaminase-catalyzed reaction.
Caption: A decision tree for troubleshooting low product yield in transaminase reactions.
References
- 1. Transaminase - Wordpress [reagents.acsgcipr.org]
- 2. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 3. Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Transaminase - Wikipedia [en.wikipedia.org]
- 8. Aminotransferases - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Challenges and good practices on transaminase-catalysed synthesis of optically pure amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the Thermostability and Activity of Transaminase From Aspergillus terreus by Charge-Charge Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digibuo.uniovi.es [digibuo.uniovi.es]
- 12. A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06817G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting poor enantiomeric separation in chiral HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor enantiomeric separation in chiral High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: My enantiomers are not separating at all; I only see a single peak. What should I do first?
A1: A single, sharp peak indicates a complete lack of chiral recognition. The first step is to systematically evaluate your column and mobile phase combination. Chiral separations are highly specific, and a trial-and-error approach is often necessary.[1][2] It is recommended to screen different stationary phases and mobile phase compositions to find the best combination for your analyte.[3]
Q2: I have partial separation (i.e., peak shoulders or very low resolution). How can I improve it?
A2: Partial separation is a good starting point. You can improve resolution by optimizing the mobile phase composition, adjusting the column temperature, or lowering the flow rate.[4] Small adjustments to the percentage of the alcohol modifier in the mobile phase can have a significant impact on resolution.[4]
Q3: My peaks are tailing. What are the common causes and solutions?
A3: Peak tailing in chiral HPLC can be caused by several factors, including secondary interactions with the stationary phase, column overload, or an inappropriate mobile phase pH.[5][6] For basic compounds, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can help minimize interactions with residual silanols on the silica support.[4][7] Conversely, for acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape by suppressing ionization.[4][7]
Q4: Can changing the column temperature improve my separation?
A4: Yes, temperature can have a significant and sometimes unpredictable effect on chiral separations.[4] Generally, decreasing the temperature enhances chiral selectivity and improves resolution.[5][8] However, in some cases, increasing the temperature can improve peak efficiency and may even be necessary for separation.[9][10] It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition.[4] A temperature-dependent reversal of enantiomer elution order has also been observed for some compounds.[9][11]
Q5: How does the flow rate affect chiral separation?
A5: Chiral separations often benefit from lower flow rates than those used in standard reversed-phase HPLC. Reducing the flow rate allows for more interaction between the enantiomers and the chiral stationary phase, which can lead to better resolution.[12][13] The optimal flow rate is compound-dependent and may be as low as 0.2 mL/min for a 4.6 mm ID column.
Troubleshooting Guides
Issue 1: No Enantiomeric Separation (Single Peak)
If you observe a single peak, it means the current analytical conditions do not provide any chiral recognition for your compound. Follow this troubleshooting workflow to address the issue.
Caption: Troubleshooting workflow for no enantiomeric separation.
Issue 2: Poor Peak Resolution
When you have some separation but it's not baseline resolved, the following steps can help you optimize your method.
Caption: Workflow for improving poor peak resolution.
Data Summary Tables
Table 1: Recommended Starting Mobile Phases for Chiral Column Screening
| Chiral Stationary Phase (CSP) Type | Mobile Phase Mode | Typical Mobile Phase Composition | Additives (if needed) |
| Polysaccharide-based (e.g., cellulose, amylose derivatives) | Normal Phase | n-Hexane / Isopropanol (90:10, v/v) or n-Hexane / Ethanol (90:10, v/v) | 0.1% DEA for basic analytes, 0.1% TFA for acidic analytes |
| Reversed Phase | Acetonitrile / Water with 0.1% Formic Acid or Acetic Acid | - | |
| Polar Organic | Acetonitrile or Methanol | - | |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC) | Reversed Phase | Methanol or Acetonitrile: 20 mM Ammonium Acetate, pH 5 (30:70) | - |
| Cyclodextrin-based (e.g., CYCLOBOND) | Reversed Phase | Acetonitrile: 20 mM Ammonium Acetate, pH 5 (30:70) | - |
Table 2: Influence of Chromatographic Parameters on Chiral Separation
| Parameter | General Effect on Resolution | Considerations |
| Mobile Phase Modifier | The type and concentration of the alcohol modifier significantly impact selectivity.[7] | Less polar alcohols like isopropanol often provide better resolution in normal phase mode.[7] |
| Mobile Phase Additives | Improves peak shape and can enhance resolution for ionizable compounds.[4][7] | Use basic additives (e.g., DEA) for basic compounds and acidic additives (e.g., TFA) for acidic compounds.[7] |
| Temperature | Lower temperatures generally increase selectivity and resolution.[5] | The effect is compound-dependent; sometimes higher temperatures improve efficiency and resolution.[10] |
| Flow Rate | Lower flow rates typically improve resolution.[12] | Increases analysis time. |
Experimental Protocols
Protocol 1: Chiral Column Screening for a Novel Compound
This protocol outlines a systematic approach to screen for a suitable chiral stationary phase and mobile phase.
-
Column Selection: Choose a minimum of two to three CSPs with different selectivities. A good starting point is a combination of cellulose- and amylose-based columns.[7]
-
Mobile Phase Preparation:
-
Normal Phase: Prepare mixtures of n-Hexane/Isopropanol (90:10, v/v) and n-Hexane/Ethanol (90:10, v/v).[7]
-
Reversed Phase: Prepare a mixture of Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.
-
-
Screening Procedure:
-
Equilibrate the first column with the initial mobile phase for at least 20-30 column volumes.[7] Note that some columns, like CHIROBIOTIC, may require longer equilibration times (1-2 hours).[8]
-
Inject a solution of the racemic mixture.
-
If no separation is observed after 30 minutes, or if only a single sharp peak elutes, switch to the next mobile phase or column.[8]
-
If your analyte is acidic or basic, and you observe poor peak shape, add the appropriate modifier (0.1% TFA or DEA) to the mobile phase and re-inject.[7]
-
Repeat the process for each selected column and mobile phase combination.
-
-
Evaluation: Analyze the chromatograms to identify the column and mobile phase that provide the best initial separation. This combination will be the starting point for further method optimization.
Protocol 2: Temperature Optimization Study
This protocol describes how to evaluate the effect of temperature on your chiral separation.
-
Initial Setup:
-
Install the chiral column that has shown the most promising selectivity.
-
Equilibrate the column with the optimized mobile phase at an initial temperature of 25°C.
-
Prepare a standard solution of your racemic compound.
-
-
Temperature Screening:
-
Set the column oven to a low temperature, for example, 10°C.
-
Allow the system to equilibrate until the baseline is stable.
-
Inject your sample and record the chromatogram.
-
Increase the temperature in increments (e.g., to 25°C and then 40°C), allowing for equilibration at each step before injecting the sample.[4]
-
-
Data Analysis:
-
Compare the resolution, retention times, and peak shapes at each temperature.
-
Determine the temperature that provides the optimal balance of resolution and analysis time. Be aware that lower temperatures may increase backpressure.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Guide for Chiral Column Selection | Phenomenex [phenomenex.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
Technical Support Center: Kinetic Resolution of Racemic 1-Methoxypropan-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic resolution of racemic 1-methoxypropan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the kinetic resolution of racemic 1-methoxypropan-2-amine?
A1: Researchers often face several challenges, including:
-
Low Enantioselectivity (E-value): This leads to a low enantiomeric excess (ee) of both the acylated product and the unreacted amine.
-
Poor Conversion Rates: The reaction may not proceed to the desired 50% conversion, resulting in low yields of the resolved products.
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and acylating agent can significantly impact the reaction's efficiency and selectivity.
-
Enzyme Inhibition: Both substrate and product inhibition can occur, leading to a decrease in the reaction rate over time.
-
Difficult Product Separation: The unreacted amine and the acylated product can be challenging to separate due to similar physical properties.
Q2: Which enzyme is most commonly used for the kinetic resolution of 1-methoxypropan-2-amine?
A2: Candida antarctica Lipase B (CALB) is a highly effective and frequently used biocatalyst for the kinetic resolution of chiral amines, including 1-methoxypropan-2-amine.[1][2] It is often used in an immobilized form, such as Novozym 435, to enhance stability and facilitate reuse.
Q3: How does the choice of acylating agent affect the resolution process?
A3: The acylating agent is crucial for achieving high enantioselectivity and conversion. Activated esters, such as diisopropyl malonate and isopropyl 2-ethoxyacetate, have been shown to be effective in the lipase-catalyzed acylation of 1-methoxypropan-2-amine.[1][2] The structure of the acylating agent influences the electrophilicity of the carbonyl carbon, which in turn affects the rate and selectivity of the enzymatic reaction.[2]
Q4: What is the importance of the solvent in this kinetic resolution?
A4: The choice of solvent is critical as it can significantly impact enzyme activity and selectivity.[3] For lipase-catalyzed reactions, hydrophobic organic solvents like methyl tert-butyl ether (MTBE) are often preferred and have been shown to be effective for the kinetic resolution of 1-methoxypropan-2-amine.[2]
Troubleshooting Guide
Issue 1: Low Enantioselectivity (Low E-value)
Symptoms:
-
The enantiomeric excess (ee) of both the unreacted (S)-amine and the acylated (R)-amide are below desired levels, even around 50% conversion.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Sub-optimal Acylating Agent | Screen a variety of acylating agents. For 1-methoxypropan-2-amine, isopropyl 2-ethoxyacetate has been shown to provide a good balance between conversion and enantioselectivity.[1] |
| Incorrect Temperature | Optimize the reaction temperature. While lipases are generally thermostable, an optimal temperature exists for maximizing enantioselectivity. A typical starting point is 40°C.[1][2] |
| Inappropriate Solvent | Test different hydrophobic solvents. MTBE is a commonly used and effective solvent for this reaction.[2] |
| Enzyme Conformation Change | The microenvironment of the enzyme can affect its conformation and thus its selectivity. If using an immobilized enzyme, consider the nature of the support material.[4] |
Issue 2: Low or Stalled Conversion Rate
Symptoms:
-
The reaction does not reach the theoretical 50% conversion within a reasonable timeframe.
-
Reaction progress plateaus prematurely.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Enzyme Inhibition | Substrate Inhibition: High concentrations of the amine can inhibit the enzyme. Try lowering the initial substrate concentration or use a fed-batch approach. Product Inhibition: The formed amide or co-product may inhibit the lipase. Consider using a continuous-flow reactor to remove products as they are formed.[3] |
| Poor Enzyme Activity | Enzyme Denaturation: Ensure the pH and temperature are within the optimal range for CALB.[3] Insufficient Water Activity: A certain amount of water is essential for lipase activity in organic solvents. Ensure the enzyme and solvent are not overly dry.[3] |
| Mass Transfer Limitations | With immobilized enzymes, inadequate mixing can limit the reaction rate. Ensure vigorous stirring or shaking to improve mass transfer.[3] |
| Inefficient Acylating Agent | The reaction rate can be highly dependent on the acylating agent. Consider using more "activated" esters to accelerate the reaction.[1] |
Issue 3: Difficulty in Separating the Product and Unreacted Substrate
Symptoms:
-
Co-elution during column chromatography.
-
Incomplete separation through extraction.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Similar Polarity | The starting amine and the resulting amide may have similar polarities, making chromatographic separation challenging. |
| Solution 1: Acid-Base Extraction | Exploit the basicity of the unreacted amine. After the reaction, perform an acid wash (e.g., with dilute HCl) to extract the amine into the aqueous phase. The neutral amide will remain in the organic phase. Subsequent basification of the aqueous layer and extraction will recover the amine. |
| Solution 2: Derivatization | In some cases, derivatizing the unreacted amine or the amide product can alter its physical properties, facilitating easier separation. |
| Solution 3: Optimized Chromatography | Systematically screen different solvent systems and stationary phases for column chromatography to improve separation. |
Data Presentation
Table 1: Comparison of Acylating Agents in the Kinetic Resolution of (±)-1-methoxypropan-2-amine using CALB
| Acylating Agent | Enzyme | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (Amide) (%) | E-value | Reference |
| Diisopropyl malonate | Novozym 435 | MTBE | 40 | 4 | 52.1 | 92.0 | >100 | [2] |
| Isopropyl 2-ethoxyacetate | CALB-MNPs | MTBE | 40 | 6 | ~45 | >99 | >200 | [1] |
| Isopropyl 2-cyanoacetate | CALB-MNPs | MTBE | 40 | 6 | ~50 | ~95 | >100 | [1] |
CALB-MNPs: Candida antarctica Lipase B immobilized on magnetic nanoparticles.
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of (±)-1-methoxypropan-2-amine
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Racemic 1-methoxypropan-2-amine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435 or CALB-MNPs)
-
Acylating agent (e.g., diisopropyl malonate or isopropyl 2-ethoxyacetate)
-
Anhydrous methyl tert-butyl ether (MTBE)
-
Reaction vessel (e.g., screw-capped vial)
-
Shaker incubator
Procedure:
-
To a reaction vessel, add the immobilized CALB (typically 10-20 mg per 0.5 mmol of amine).
-
Add the anhydrous MTBE (e.g., 1 mL).
-
Add the racemic 1-methoxypropan-2-amine (1.0 equivalent).
-
Add the acylating agent (1.0 equivalent).
-
Seal the vessel and place it in a shaker incubator set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.
-
Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The unreacted amine and the acylated product can be separated by column chromatography or acid-base extraction.
Visualizations
Caption: Decision-making flowchart for troubleshooting low enantioselectivity.
References
Proper storage and handling conditions for (R)-1-Methoxypropan-2-amine hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of (R)-1-Methoxypropan-2-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area. To maximize shelf-life and prevent degradation, storing it under refrigeration at 2-8°C is advisable. The compound is hygroscopic and should be protected from moisture.
Q2: Is this compound sensitive to air or light?
While the primary sensitivity is to moisture, it is good laboratory practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is to be stored for extended periods or if it will be used in moisture-sensitive reactions. While there is no specific information indicating light sensitivity, storing it in an opaque or amber vial is a recommended precautionary measure.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, appropriate PPE should be worn, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling of the solid should be done in a well-ventilated area, preferably within a chemical fume hood.
Q4: In which solvents is this compound soluble?
As an amine hydrochloride salt, it is generally soluble in water and polar organic solvents. Its solubility is expected to be good in alcohols like methanol and ethanol. For use in organic reactions, it may be necessary to convert it to the free base.
Troubleshooting Guide
Issue 1: The compound appears clumpy or has turned into a sticky solid.
-
Cause: This is likely due to the absorption of atmospheric moisture, as the compound is hygroscopic.
-
Solution:
-
If the compound is to be used in a non-anhydrous application, you may be able to use it as is, after accurately determining the weight.
-
For moisture-sensitive reactions, the compound must be dried. This can be achieved by drying under high vacuum for several hours. Gentle heating (e.g., 40-50°C) under vacuum can accelerate the process, but care should be taken to ensure the compound is stable at the chosen temperature.
-
Azeotropic distillation with a solvent like toluene can also be used to remove water. The compound is dissolved/suspended in toluene, and the solvent is distilled off, with the toluene-water azeotrope removing the moisture. This should be performed with caution and under appropriate supervision.
-
Issue 2: Poor or no reactivity in a nucleophilic substitution reaction.
-
Cause 1: The amine hydrochloride is not sufficiently nucleophilic. The protonated amine is not a good nucleophile.
-
Solution 1: The amine hydrochloride needs to be converted to the free base in situ or in a separate step. This is typically achieved by adding a non-nucleophilic base to the reaction mixture. The choice of base will depend on the reaction conditions and the electrophile's stability. Common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃). At least one equivalent of the base is required to neutralize the hydrochloride, and often a slight excess is used.
-
Cause 2: The chosen solvent is not appropriate for the reaction.
-
Solution 2: Ensure the solvent can dissolve the reactants sufficiently. If using a biphasic system with an inorganic base, a phase-transfer catalyst may be necessary. For many reactions involving amines, polar aprotic solvents like acetonitrile, DMF, or DMSO are suitable.
Issue 3: Difficulty in achieving a complete or clean reaction.
-
Cause: The presence of water from the hygroscopic starting material may be interfering with the reaction, especially if water-sensitive reagents are being used.
-
Solution: Ensure the amine hydrochloride is thoroughly dried before use (see Issue 1). Dry all solvents and other reagents, and run the reaction under an inert atmosphere (nitrogen or argon).
Storage and Handling Summary
| Parameter | Recommended Conditions |
| Storage Temperature | 2-8°C (Refrigerated) |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) |
| Container | Tightly sealed, opaque or amber vial |
| Moisture | Protect from moisture (Hygroscopic) |
| Ventilation | Handle in a well-ventilated area or chemical fume hood |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat |
Experimental Protocol: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous acetonitrile to dissolve or suspend the amine salt.
-
Add triethylamine (1.1 to 1.5 eq) to the mixture and stir for 10-15 minutes at room temperature. This will generate the free amine in situ.
-
Slowly add the alkyl halide (1.0 eq) to the reaction mixture.
-
The reaction can be monitored by TLC or LC-MS. If the reaction is slow at room temperature, it can be gently heated (e.g., to 50-80°C) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
The triethylamine hydrochloride salt will precipitate and can be removed by filtration.
-
The filtrate can be concentrated under reduced pressure.
-
The crude product is then purified using standard techniques, such as column chromatography or distillation.
Visual Guides
Caption: Recommended workflow for handling and using the compound.
Technical Support Center: Preventing Racemization of (R)-1-Methoxypropan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (R)-1-Methoxypropan-2-amine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for (R)-1-Methoxypropan-2-amine?
Racemization is the process by which an enantiomerically pure or enriched compound, such as (R)-1-Methoxypropan-2-amine, converts into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] For drug development professionals, maintaining the specific stereochemistry of a chiral amine is paramount. Different enantiomers of a molecule can have vastly different biological activities, with one being therapeutic while the other could be inactive or even harmful.[2] Therefore, preventing racemization is crucial to ensure the safety, efficacy, and purity of the final active pharmaceutical ingredient (API).
Q2: What are the primary mechanisms that cause racemization in chiral primary amines?
The primary drivers of racemization in chiral amines during chemical reactions include:
-
Formation of Achiral Intermediates: The most common pathway involves the removal of the proton from the chiral α-carbon (the carbon atom to which the amine group is attached). This deprotonation, typically facilitated by a base, forms a planar, achiral carbanion or imine intermediate. Subsequent, non-stereospecific reprotonation can occur from either face of this planar intermediate, leading to a mixture of both (R) and (S) enantiomers.[1][3]
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide sufficient energy to overcome the inversion barrier of the chiral center, promoting racemization.[1][2][4] All organic molecules have temperature limits above which they can begin to decompose or undergo unwanted side reactions, including loss of stereochemical integrity.[5]
-
Pyramidal Inversion: While the nitrogen atom in an amine is a stereocenter if it has three different substituents, it rapidly undergoes a process called pyramidal or nitrogen inversion. This is generally too fast at room temperature to allow for the separation of enantiomers based on the nitrogen center alone. However, racemization at the adjacent chiral carbon is the more common and pressing issue in synthesis.
Below is a diagram illustrating the general mechanism of base-catalyzed racemization at the α-carbon.
Troubleshooting Guide
Q3: My reaction with (R)-1-Methoxypropan-2-amine shows a significant loss of enantiomeric excess (ee). What are the first steps to troubleshoot this?
When poor enantiomeric excess is observed, a systematic approach is necessary.[6] The following flowchart outlines a logical troubleshooting workflow to identify and remedy the source of racemization.
Q4: How does the choice of base affect racemization during an amide coupling reaction?
The base is often the primary culprit in racemization. Strong and sterically unhindered tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily deprotonate the α-carbon of the activated carboxylic acid intermediate, leading to racemization.[4] Switching to a weaker or more sterically hindered base can significantly preserve the stereochemical integrity.
Table 1: Comparison of Common Bases in Peptide Coupling and Their Propensity for Racemization
| Base | Type | pKa (Conjugate Acid) | General Propensity for Racemization | Recommended Use |
|---|---|---|---|---|
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | High | Not recommended for sensitive substrates. |
| DIPEA (Hünig's base) | Tertiary Amine | ~10.7 | Moderate to High | Use with caution; its steric bulk helps but is not always sufficient. |
| N-Methylmorpholine (NMM) | Tertiary Amine | ~7.4 | Low | Recommended. Weaker basicity reduces the rate of α-proton abstraction. |
| 2,4,6-Collidine | Tertiary Amine | ~7.4 | Low | Recommended. Steric hindrance and weaker basicity are beneficial. |
Note: pKa values are approximate and can vary with solvent.
Q5: What is the influence of temperature and solvent on maintaining chirality?
Temperature: Higher temperatures increase reaction rates, but they also increase the rate of racemization.[5][7] If you are experiencing loss of enantiomeric purity, running the reaction at a lower temperature (e.g., 0 °C or -20 °C) is a standard first step, though this may require longer reaction times.[6]
Solvent: The choice of solvent can stabilize or destabilize the achiral intermediates that lead to racemization.
-
Polar, protic solvents (like methanol or ethanol) can stabilize charged intermediates and may facilitate proton exchange, potentially increasing racemization.
-
Aprotic, non-polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are often preferred as they are less likely to promote the formation and stabilization of the planar intermediates responsible for racemization.[8][9]
Table 2: General Effect of Solvent Choice on Racemization
| Solvent Class | Examples | General Effect on Racemization | Rationale |
|---|---|---|---|
| Aprotic, Non-Polar | Toluene, Hexane, DCM | Low / Suppresses | Does not stabilize charged, planar intermediates. |
| Aprotic, Polar | DMF, NMP, Acetonitrile | Variable / Moderate | Can solvate intermediates; effect is substrate-dependent. Often necessary for solubility. |
| Protic, Polar | Methanol, Ethanol, Water | High / Promotes | Can stabilize charged intermediates and act as a proton source/sink. |
Experimental Protocols and Alternative Methodologies
Q6: Can you provide a general protocol for an amide coupling reaction designed to minimize racemization?
Yes. This protocol for coupling a carboxylic acid with (R)-1-Methoxypropan-2-amine uses a phosphonium salt coupling reagent (PyBOP) and a hindered base at a reduced temperature.
Protocol 1: Low-Racemization Amide Coupling
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 eq) and PyBOP (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add 2,4,6-collidine (2.5 eq) to the solution and stir for 10-15 minutes. This pre-activation step forms the activated ester.
-
Amine Addition: Slowly add a solution of (R)-1-Methoxypropan-2-amine (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. Let the reaction slowly warm to room temperature over several hours if the reaction is sluggish at 0 °C.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or GC to confirm the retention of stereochemistry.[10][11]
Q7: Are there alternative synthetic routes that inherently avoid racemization issues with this amine?
Absolutely. One of the most effective strategies to prevent racemization is to use a synthetic method that is highly stereoselective under mild conditions. Biocatalysis, particularly the use of transaminase enzymes, is an excellent industrial method for producing (S)-1-Methoxypropan-2-amine with exceptionally high enantiomeric purity.[12][13][14][15]
The process involves the asymmetric amination of a prochiral ketone, 1-methoxy-2-propanone, using an amine donor like isopropylamine.[16][17][18] The enzyme's active site creates a chiral environment that ensures the amine group is added to only one face of the ketone, directly yielding the desired (S)-enantiomer with ee values often exceeding 99%.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. eiepd.com [eiepd.com]
- 6. benchchem.com [benchchem.com]
- 7. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of chiral amines using redox biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. CN114134126A - Application of transaminase and mutant thereof in preparation of (S) -1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 18. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
How to remove the unwanted (S)-enantiomer after chiral resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of the unwanted (S)-enantiomer after chiral resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing an unwanted enantiomer after chiral resolution?
A1: The main strategies for separating enantiomers include:
-
Diastereomeric Salt Crystallization: This is a widely used method, especially for large-scale separations. It involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.[1][2][3][4]
-
Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) utilize a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to different retention times and separation.[5][6][7][8][9]
-
Enzymatic Kinetic Resolution: This method uses enzymes that selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted enantiomers.[10][11][12][13]
-
Preferential Crystallization: This technique is applicable to conglomerate-forming systems, where a racemic solution is seeded with crystals of the desired enantiomer to induce its crystallization.[14][15][16][17]
Q2: How do I choose the best method for my specific application?
A2: The choice of method depends on several factors, including the scale of the separation, the chemical nature of the compound, cost, and available equipment.
-
For large-scale industrial production , diastereomeric salt crystallization is often preferred due to its scalability and cost-effectiveness.[2]
-
For analytical and small-scale preparative work , chiral chromatography (HPLC or SFC) is often the method of choice due to its high resolution and speed.[18]
-
Enzymatic resolution is a good option for "green" chemistry approaches and for specific substrates where highly selective enzymes are available.[10]
-
Preferential crystallization is a powerful technique but is limited to compounds that form conglomerates.
Troubleshooting Guides
Diastereomeric Salt Crystallization
Issue: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
-
Possible Cause: The solvent system does not provide a sufficient difference in solubility between the two diastereomeric salts.
-
Solution: Conduct a systematic solvent screening to identify a solvent or solvent mixture that maximizes the solubility difference. Both polar and non-polar solvents, as well as mixtures, should be evaluated.[3][4]
Issue: No Crystallization Occurs
-
Possible Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.
-
Solution:
-
Increase the concentration of the diastereomeric salts.
-
Cool the solution to a lower temperature.
-
Introduce a seed crystal of the desired diastereomeric salt to induce crystallization.
-
Try a different solvent system where the salts are less soluble.
-
Issue: Oiling Out Instead of Crystallization
-
Possible Cause: The diastereomeric salt is melting at the crystallization temperature or has a very high solubility in the chosen solvent.
-
Solution:
-
Lower the crystallization temperature.
-
Use a less polar solvent to decrease the solubility of the salt.
-
Add an anti-solvent to induce precipitation.
-
Chiral Chromatography (HPLC/SFC)
Issue: Poor or No Separation of Enantiomers
-
Possible Cause: The chosen chiral stationary phase (CSP) is not suitable for the analyte, or the mobile phase composition is not optimal.
-
Solution:
-
Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[7][19]
-
Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol in hexane for normal phase) and its concentration.[20]
-
For acidic or basic analytes, add a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase to improve peak shape and resolution.[19]
-
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, column overload, or inappropriate injection solvent.
-
Solution:
-
Add a mobile phase modifier to block active sites on the stationary phase.
-
Reduce the sample concentration or injection volume.
-
Dissolve the sample in the mobile phase or a weaker solvent.
-
Issue: Irreproducible Retention Times
-
Possible Cause: Inadequate column equilibration, temperature fluctuations, or changes in mobile phase composition.
-
Solution:
-
Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence.
-
Use a column thermostat to maintain a constant temperature.
-
Prepare fresh mobile phase and ensure accurate composition.
-
Enzymatic Kinetic Resolution
Issue: Low Enantioselectivity (Low E-value)
-
Possible Cause: The enzyme is not highly selective for the substrate, or the reaction conditions are not optimal.
-
Solution:
-
Screen a panel of different enzymes (e.g., various lipases).
-
Optimize the reaction temperature. Lowering the temperature often increases enantioselectivity, though it may slow down the reaction rate.[11][21][22]
-
Investigate different solvents, as they can significantly influence enzyme activity and selectivity.[22]
-
Issue: Low Conversion (Reaction Stops Before 50% Conversion)
-
Possible Cause: Enzyme inhibition by the substrate or product, or enzyme deactivation.
-
Solution:
-
Lower the initial substrate concentration.
-
Consider in-situ product removal if product inhibition is suspected.
-
Ensure the reaction pH and temperature are within the enzyme's stable range.
-
Preferential Crystallization
Issue: Spontaneous Nucleation of the Unwanted Enantiomer
-
Possible Cause: The solution is too supersaturated, leading to the nucleation of both enantiomers.
-
Solution:
-
Carefully control the level of supersaturation by adjusting the temperature and concentration.
-
Optimize the seeding strategy, including the amount and size of the seed crystals.
-
Consider the use of "tailor-made" additives that can inhibit the nucleation of the unwanted enantiomer.[17]
-
Issue: Low Yield of the Desired Enantiomer
-
Possible Cause: The crystallization time is too short, or the final concentration of the desired enantiomer in the mother liquor is too high.
-
Solution:
-
Increase the crystallization time to allow for more complete crystal growth.
-
Optimize the cooling profile to maximize the yield.
-
Data Presentation
Table 1: Comparison of Chiral Resolving Agents for Racemic 1-Phenylethylamine
| Chiral Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Amine | Reference |
| (S)-Mandelic Acid | Ethanol/Water | High | >95% (in a single crystallization) | [2] |
| L-Tartaric Acid | Methanol | 80-90% | >85% | [2] |
| (1S)-(+)-10-Camphorsulfonic Acid | Dichloromethane | 25% | 98% (for (R,R)-enantiomer) | [2] |
Table 2: Effect of Solvent on Diastereomeric Excess (d.e.) in the Resolution of a Racemic Amine with (-)-Camphoric Acid
| Solvent System | Yield of Salt (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| Methanol | 75 | 60 | [4] |
| Ethanol | 68 | 75 | [4] |
| Isopropanol | 55 | 88 | [4] |
| Acetone | 42 | 92 | [4] |
| Ethyl Acetate | 35 | >95 | [4] |
Table 3: Lipase-Catalyzed Kinetic Resolution of Various Secondary Alcohols
| Substrate | Enzyme | Acyl Donor | Yield of (S)-alcohol (%) | ee of (S)-alcohol (%) | Yield of (R)-acetate (%) | ee of (R)-acetate (%) | Reference |
| 1-Phenylethanol | Novozym 435 | Vinyl Acetate | 45 | >99 | 49 | >99 | [23] |
| 1-(p-Tolyl)ethanol | Novozym 435 | Vinyl Acetate | 46 | >99 | 48 | >99 | [23] |
| 1-(p-Methoxyphenyl)ethanol | Novozym 435 | Vinyl Acetate | 42 | >99 | 47 | >99 | [23] |
| 1-Indanol | Novozym 435 | Vinyl Acetate | 40 | >99 | 45 | >99 | [23] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of Racemic 1-Phenylethylamine with (S)-Mandelic Acid
Objective: To isolate the (R)-enantiomer of 1-phenylethylamine.
Materials:
-
Racemic 1-phenylethylamine
-
(S)-Mandelic acid
-
Ethanol
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve (S)-mandelic acid in a mixture of ethanol and water with gentle heating. To this hot solution, add an equimolar amount of (±)-1-phenylethylamine.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, (R)-amine-(S)-mandelate. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Liberation of the Free Amine: Dissolve the collected crystals in water and add 10% NaOH solution until the solution is basic. This will liberate the free (R)-amine.
-
Extraction: Extract the aqueous solution with diethyl ether (3x).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the (R)-1-phenylethylamine.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or polarimetry.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol
Objective: To obtain the enantioenriched alcohol and its corresponding acetate.
Materials:
-
Racemic secondary alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry flask, dissolve the racemic secondary alcohol in the anhydrous organic solvent.
-
Enzyme and Acyl Donor Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate) and the acyl donor (e.g., 1.5 equivalents).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC.
-
Work-up: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed and reused.
-
Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acetylated product can be separated by silica gel column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of both the recovered alcohol and the acetate.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. benchchem.com [benchchem.com]
- 20. dea.gov [dea.gov]
- 21. Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Stability issues of (R)-1-Methoxypropan-2-amine hydrochloride under acidic or basic conditions
This technical support center provides guidance on the stability of (R)-1-Methoxypropan-2-amine hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
Q1: I am observing a decrease in the concentration of my this compound stock solution in an acidic buffer. What could be the cause?
A1: Degradation under acidic conditions is a possibility, primarily through the cleavage of the ether bond. The primary amine is expected to be protonated and relatively stable.
-
Potential Degradation Pathway: Acid-catalyzed hydrolysis of the methoxy ether.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your solution is accurately measured and controlled.
-
Temperature Control: Elevated temperatures will accelerate hydrolysis. Store acidic solutions at lower temperatures (e.g., 2-8 °C) if experimentally feasible.
-
Analyte Protectant: If compatible with your experimental design, consider using a less acidic buffer system.
-
Fresh Solutions: Prepare fresh solutions before use to minimize the impact of potential degradation over time.
-
A troubleshooting workflow for investigating the loss of the parent compound in an acidic solution is outlined below.
Caption: Troubleshooting workflow for loss of compound in acidic media.
Q2: My reaction mixture containing this compound under basic conditions is showing unexpected byproducts. What are the likely degradation pathways?
A2: While the ether linkage is generally stable to bases, the primary amine can undergo degradation, especially under harsh basic conditions or in the presence of oxidizing agents.
-
Potential Degradation Pathways:
-
Oxidation of the primary amine.
-
Reactions with other components in the mixture initiated by the basic conditions.
-
-
Troubleshooting Steps:
-
Inert Atmosphere: If oxidation is suspected, perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents: Ensure all reagents and solvents are free from oxidizing contaminants.
-
Temperature Control: Avoid excessive heat, which can accelerate degradation.
-
pH Monitoring: Maintain the pH at the lowest effective level for your reaction.
-
Frequently Asked Questions (FAQs)
Q3: What is the general stability of this compound?
A3: As a solid, this compound is expected to be stable when stored under recommended conditions (cool, dry, and dark). In solution, its stability is pH-dependent. The primary amine hydrochloride is generally stable, but the molecule has two key functional groups that can be susceptible to degradation under certain conditions: the ether linkage and the primary amine.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4:
-
Acidic Conditions (pH < 7): The primary amine will be protonated as an ammonium salt, which is generally resistant to degradation. However, the ether linkage can undergo acid-catalyzed hydrolysis, especially at low pH and elevated temperatures.
-
Neutral Conditions (pH ≈ 7): The compound is expected to be relatively stable.
-
Basic Conditions (pH > 7): The ether bond is generally stable to base-catalyzed hydrolysis. The amine will be in its free base form, which is more nucleophilic and susceptible to oxidation compared to its protonated form.
Q5: What are the potential degradation products of this compound?
A5: Based on the structure, the following are plausible degradation products under forced degradation conditions:
-
Acid Hydrolysis:
-
(R)-2-aminopropan-1-ol
-
Methanol
-
-
Oxidative Degradation (of the free amine):
-
Corresponding imine or oxime
-
Further oxidation products
-
A diagram illustrating the potential degradation pathways is provided below.
Caption: Potential degradation pathways of the subject compound.
Data Presentation
The following tables summarize the expected stability profile and potential degradation products. As specific quantitative data is unavailable, the stability is described qualitatively.
Table 1: Summary of Stability under Different Conditions
| Condition | Stressor | Potential for Degradation | Primary Functional Group Affected |
| Acidic | 0.1 M HCl, 60°C | Moderate to High | Ether |
| Basic | 0.1 M NaOH, 60°C | Low (for hydrolysis), Moderate (for oxidation) | Amine |
| Oxidative | 3% H₂O₂, RT | Moderate to High | Amine |
| Thermal | 80°C (solid) | Low to Moderate | Overall Molecule |
| Photolytic | UV/Vis light | To be determined | To be determined |
Table 2: Potential Degradation Products and Analytical Techniques
| Degradation Pathway | Potential Products | Recommended Analytical Technique |
| Acid Hydrolysis | (R)-2-aminopropan-1-ol, Methanol | GC-MS, LC-MS |
| Oxidation | Imine, Oxime, and further oxidation products | LC-MS, GC-MS (with derivatization) |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. The extent of degradation should be targeted in the range of 5-20%.
Protocol 1: Acidic and Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described in Protocol 1.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time points.
-
Dilute to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples immediately by HPLC.
Analytical Method Considerations:
-
HPLC: A reversed-phase HPLC method with UV detection would be a suitable starting point. Due to the lack of a strong chromophore, derivatization may be necessary for sensitive detection. Alternatively, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) could be employed.
-
GC-MS: For the analysis of potential volatile degradation products like methanol or the parent amine (after conversion to the free base and derivatization), GC-MS is a powerful tool.
This technical support center provides a foundational understanding of the potential stability issues of this compound. It is crucial to perform experimental studies to confirm these predicted behaviors and to develop a comprehensive stability profile for your specific application.
Validation & Comparative
A Comparative Guide to Validating the Purity of (R)-1-Methoxypropan-2-amine Hydrochloride by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (R)-1-Methoxypropan-2-amine hydrochloride is a critical step in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Undesired enantiomers can lead to reduced efficacy or even adverse pharmacological effects.[1] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for the precise separation and quantification of enantiomers.[1][3][4] This guide provides a detailed comparison of HPLC methods for validating the purity of this compound, supported by experimental protocols and data.
Comparative Analysis of HPLC Methods
The primary challenge in the analysis of this compound is its chiral nature and lack of a strong UV chromophore.[5][6][7][8] Two primary HPLC approaches are compared here: a direct method using a Chiral Stationary Phase (CSP) with universal detection and an indirect method involving pre-column derivatization.
Method 1: Direct Enantioseparation on a Polysaccharide-Based Chiral Stationary Phase
This method is advantageous due to its simplicity and direct measurement of the enantiomers without chemical modification. Polysaccharide-based CSPs are known for their broad selectivity for a wide range of chiral compounds, including primary amines.[1][3][9]
Method 2: Indirect Enantioseparation via Pre-column Derivatization
This approach involves reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[10][11] This can enhance detection sensitivity if a chromophoric or fluorophoric derivatizing agent is used.[12]
A summary of the comparative performance of these two methods is presented in the table below.
| Parameter | Method 1: Direct Chiral HPLC | Method 2: Indirect via Derivatization |
| Chiral Stationary Phase | Chiralpak® IA (amylose-based) | Standard C18 (achiral) |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | Acetonitrile/Water with 0.1% TFA (gradient) |
| Detection | Refractive Index (RI) or ELSD | UV-Vis or Fluorescence |
| Run Time | ~15 minutes | ~30 minutes (including derivatization) |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Limit of Quantitation (LOQ) | ~0.1% | < 0.05% |
| Sample Preparation | Simple dissolution | Derivatization step required |
| Potential for Racemization | Low | Possible during derivatization[5] |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method 1: Direct Chiral HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID).
Chromatographic Conditions:
-
Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detector: Refractive Index (RI)
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of the mobile phase to obtain a concentration of 1 mg/mL.
System Suitability:
-
A solution containing a racemic mixture of 1-Methoxypropan-2-amine hydrochloride is injected. The resolution between the (R) and (S) enantiomer peaks should be greater than 2.0.
Method 2: Indirect HPLC Protocol via Derivatization
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD).
Derivatization Reagent:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
Derivatization Procedure: [11]
-
Dissolve 5 mg of the this compound sample in 1 mL of 1 M sodium bicarbonate.
-
Add 2 mL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool to room temperature and neutralize with 1 mL of 2 M HCl.
-
Evaporate the acetone and dilute the remaining aqueous solution with the mobile phase for HPLC analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at 340 nm
Workflow and Pathway Visualizations
To better illustrate the experimental processes, the following diagrams were generated.
Caption: Workflow for Direct Chiral HPLC Analysis.
Caption: Workflow for Indirect HPLC Analysis via Derivatization.
Conclusion
Both direct and indirect HPLC methods can be effectively used to validate the purity of this compound. The direct method offers simplicity and avoids potential side reactions from derivatization.[5] The indirect method, while more complex, provides significantly higher sensitivity, which is crucial for the detection of trace-level enantiomeric impurities.[11] The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity versus high throughput. For routine quality control, the direct method is often preferred, while for release testing of final products where stringent impurity limits are required, the indirect method may be more suitable.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. veeprho.com [veeprho.com]
- 6. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. columnex.com [columnex.com]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Determining the Enantiomeric Excess of (R)-1-Methoxypropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as (R)-1-Methoxypropan-2-amine, a key building block in many pharmaceutical compounds. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Analytical Methods
The principal methods for determining the enantiomeric excess of chiral primary amines include chiral chromatography—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries. The choice of method depends on factors such as required accuracy, sample throughput, and available instrumentation.
| Analytical Method | Principle | Typical Chiral Selector/Reagent | Advantages | Disadvantages | Reported Accuracy for Primary Amines |
| Chiral GC | Differential interaction of enantiomers (often as derivatives) with a chiral stationary phase in a gaseous mobile phase. | Cyclodextrin-based chiral stationary phases (e.g., Rt-βDEX). Derivatizing agents like trifluoroacetic anhydride (TFAA). | High resolution and sensitivity. Fast analysis times. Established methodology. | Requires derivatization for polar amines to increase volatility, which adds a step to the workflow. | Excellent, capable of determining ee >99%. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Polysaccharide-based (e.g., Chiralpak® series) or cyclofructan-based CSPs. | High versatility and accuracy. Wide range of CSPs available. Applicable to a broad range of amines. | Longer analysis times compared to GC and SFC. Higher solvent consumption. | High, with errors typically less than 1-2%. |
| Chiral SFC | Differential interaction of enantiomers with a CSP using a supercritical fluid (typically CO₂) as the mobile phase. | Polysaccharide-based and cyclofructan-based CSPs. | Fast analysis times. Reduced organic solvent consumption ("green" chemistry). Improved peak symmetry. | Requires specialized instrumentation. | High, comparable to or exceeding HPLC. |
| NMR Spectroscopy | Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals for each enantiomer. | Chiral Solvating Agents (CSAs): (S)-BINOL derivatives. Chiral Derivatizing Agents (CDAs): Mosher's acid (MTPA), 2-formylphenylboronic acid with BINOL. | Non-destructive. Provides structural information. Rapid analysis without chromatographic separation. | Lower sensitivity and accuracy compared to chromatographic methods. Requires higher sample concentrations. Potential for signal overlap. | Good, with accuracies often within ±5%. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for chiral primary amines and can be adapted for (R)-1-Methoxypropan-2-amine.
Chiral Gas Chromatography (GC) with Derivatization
Chiral GC is a powerful technique for the separation of volatile chiral compounds. For primary amines like 1-methoxypropan-2-amine, derivatization is typically required to improve volatility and chromatographic performance. A patent for the synthesis of (S)-1-methoxy-2-aminopropane states that its enantiomeric excess of >99% was determined by gas chromatography, confirming the suitability of this method.
Objective: To determine the enantiomeric excess of 1-methoxypropan-2-amine by separating its diastereomeric derivatives on an achiral column or its enantiomeric derivatives on a chiral column.
Derivatization Protocol (using Trifluoroacetic Anhydride - TFAA):
-
To a solution of 1-methoxypropan-2-amine (approximately 1 mg) in a suitable anhydrous solvent (e.g., 1 mL of dichloromethane) in a vial, add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 15-30 minutes.
-
Cool the mixture to room temperature.
-
The sample is now ready for injection into the GC.
Instrumentation and Conditions:
-
GC System: A standard gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based column such as Rt-βDEXsa or similar is recommended for the separation of the derivatized enantiomers.
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min to ensure good separation.
-
Injection Volume: 1 µL.
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (Area R and Area S) using the following formula: ee (%) = |(Area R - Area S) / (Area R + Area S)| * 100
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used method for enantiomeric separation. The use of polysaccharide-based or cyclofructan-based chiral stationary phases is common for primary amines.
Objective: To separate the enantiomers of 1-methoxypropan-2-amine using a chiral stationary phase.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column such as Chiralpak® IA, IB, or IC, or a cyclofructan-based column like Larihc® CF6-P.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Additives are crucial for good peak shape and resolution. A typical mobile phase for screening primary amines is 80:20 hexane:ethanol with 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a low wavelength (e.g., 210-230 nm) as 1-methoxypropan-2-amine lacks a strong chromophore.
-
Sample Preparation: Dissolve approximately 1 mg of the amine in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers as described for the GC method.
NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent (CSA) can induce a chemical shift difference between the signals of the two enantiomers.
Objective: To determine the enantiomeric excess of 1-methoxypropan-2-amine by observing the splitting of NMR signals in the presence of a chiral solvating agent.
Protocol:
-
In an NMR tube, dissolve the 1-methoxypropan-2-amine sample (approximately 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add an enantiomerically pure chiral solvating agent, such as (S)-BINOL or a derivative, to the NMR tube. The molar ratio of the amine to the CSA may need to be optimized, but a 1:1 ratio is a good starting point.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the amine should now be split into two sets of peaks, representing the two diastereomeric complexes.
Data Analysis: The enantiomeric excess is determined by integrating the corresponding signals for the two enantiomers.
Workflow and Process Diagrams
Caption: General workflow for determining the enantiomeric excess of (R)-1-Methoxypropan-2-amine.
Caption: Decision tree for selecting an appropriate analytical method.
A Senior Application Scientist's Guide to the Certificate of Analysis for (R)-1-Methoxypropan-2-amine hydrochloride
An In-Depth Comparison and Methodological Validation for Researchers
Executive Summary
In the landscape of pharmaceutical synthesis and chiral chemistry, the quality of a starting material is not merely a parameter—it is the foundation upon which successful, reproducible, and safe outcomes are built. (R)-1-Methoxypropan-2-amine hydrochloride is a valuable chiral building block, and its utility is directly proportional to its chemical and, most critically, its enantiomeric purity. This guide deconstructs the Certificate of Analysis (COA) for this compound, moving beyond a simple checklist of specifications. We will explore the causality behind each analytical test, interpret the resulting data, and provide detailed protocols for validation. Furthermore, we will present a comparative analysis against its enantiomeric and racemic counterparts, furnishing researchers and drug development professionals with the expertise to critically evaluate the quality of this essential reagent.
Introduction: The Imperative of Chiral Purity
The biological activity of a drug is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit dramatically different pharmacological and toxicological profiles. The (S)-enantiomer of 1-methoxypropan-2-amine, for instance, is a key component in widely used herbicides, underscoring the stereospecificity of biological interactions[1][2]. Consequently, when synthesizing a specific enantiomer of an active pharmaceutical ingredient (API), the enantiomeric purity of a chiral building block like this compound is paramount. An uncharacterized enantiomeric impurity is, in essence, an entirely different chemical entity being introduced into the reaction, with potentially significant consequences for the final product's efficacy and safety. A comprehensive COA is therefore the first line of defense in ensuring chiral integrity.
Subject Compound Profile
-
Compound Name: this compound
-
Molecular Formula: C₄H₁₂ClNO[3]
-
Molecular Weight: 125.60 g/mol [3]
-
Structure:
-
Significance: This primary amine hydrochloride is a versatile chiral intermediate used in asymmetric synthesis. The (R)-configuration provides a specific stereocenter, while the methoxy group can influence solubility and coordination properties[1].
Deconstructing the Certificate of Analysis: A Multi-Technique Approach
A robust COA relies on an orthogonal analytical approach, where multiple, distinct techniques are used to confirm the identity, purity, and structure of the compound. Each test provides a unique piece of the puzzle.
Structural Confirmation and Identity
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the molecular structure of a compound. It allows for the identification and quantification of hydrogen atoms in different chemical environments. For this compound, it confirms the presence of all expected proton groups and their connectivity.
Expected Data & Interpretation: A high-purity sample, typically analyzed in a solvent like D₂O or DMSO-d₆, would exhibit the following characteristic signals.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |
| -CH(NH₃⁺)-CH₃ | ~1.2 - 1.4 | Doublet | 3H | The methyl group adjacent to the chiral center, split by the single proton on that center. |
| -O-CH₃ | ~3.3 - 3.4 | Singlet | 3H | The methoxy group protons, appearing as a sharp singlet as there are no adjacent protons. |
| -CH -CH₂- | ~3.4 - 3.6 | Multiplet | 1H | The proton at the chiral center, split by the adjacent methyl and methylene groups. |
| -CH-CH₂ -O- | ~3.6 - 3.8 | Multiplet | 2H | The methylene protons adjacent to the ether oxygen and the chiral center. |
| -NH₃⁺ | Variable | Broad Singlet | 3H | The protons of the ammonium group; the signal can be broad and its position is concentration-dependent. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, it is particularly crucial for confirming the presence of the primary ammonium salt (hydrochloride) form, which distinguishes it from its free-base counterpart.
Expected Data & Interpretation: The spectrum of an amine salt is distinct. The most informative region is the N-H stretching zone.
| Wavenumber (cm⁻¹) | Appearance | Assignment |
| ~2800 - 3200 | Strong, Broad | N-H⁺ Stretching vibrations of the primary ammonium group. This broad envelope is characteristic of amine salts[4][5]. |
| ~2950 - 2850 | Medium, Sharp | C-H Stretching vibrations from the methyl and methylene groups, often appearing as shoulders on the broad N-H⁺ band[5]. |
| ~1600 - 1500 | Medium | N-H⁺ Bending vibrations (asymmetric and symmetric). |
| ~1100 | Strong | C-O-C Asymmetric stretching of the ether linkage. |
The presence of the broad absorption band centered around 3000 cm⁻¹ is a definitive indicator of the protonated amine, confirming the hydrochloride salt form[4].
Purity Assessment
Causality: This is the most critical test for a chiral building block. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) physically separates the (R) and (S) enantiomers. This allows for the precise quantification of the desired enantiomer relative to the undesired one, reported as Enantiomeric Excess (%ee). The determination of enantiomeric excess is fundamental in controlling the purity of chiral pharmaceutical agents[6].
Experimental Data & Interpretation: Using a suitable CSP (e.g., an acetylated β-cyclodextrin or polysaccharide-based column), a chromatogram is generated.
| Compound | Retention Time (t_R, min) | Area % |
| (R)-1-Methoxypropan-2-amine | 8.5 | >99.5% |
| (S)-1-Methoxypropan-2-amine | 9.8 | <0.5% |
Calculation of Enantiomeric Excess (%ee): %ee = [ (Area % of Major Enantiomer - Area % of Minor Enantiomer) / (Area % of Major Enantiomer + Area % of Minor Enantiomer) ] * 100 %ee = [ (99.5 - 0.5) / (99.5 + 0.5) ] * 100 = 99.0%
A high %ee value (>99%) is essential for applications in pharmaceutical synthesis.
Comparison Guide: (R)-Enantiomer vs. Alternatives
An objective evaluation requires comparing the product against its most common and relevant alternatives: its (S)-enantiomer and the racemic mixture.
| Analytical Test | (R)-1-Methoxypropan-2-amine HCl | (S)-1-Methoxypropan-2-amine HCl | Racemic (R/S)-1-Methoxypropan-2-amine HCl |
| ¹H NMR | Identical Spectrum | Identical Spectrum | Identical Spectrum |
| FT-IR | Identical Spectrum | Identical Spectrum | Identical Spectrum |
| Chiral HPLC | Single major peak at t_R = 8.5 min | Single major peak at t_R = 9.8 min | Two peaks of equal area at t_R = 8.5 and 9.8 min |
| Optical Rotation | Positive (+) | Negative (-) | Zero (0) |
| %ee | >99% | >99% | 0% |
Key Insight: Standard spectroscopic methods like NMR and FT-IR cannot distinguish between enantiomers. They are diastereotopic techniques. Only a chiral method, such as chiral HPLC or polarimetry, can differentiate and quantify them. A researcher receiving a bottle labeled "(R)-enantiomer" whose chiral HPLC shows two equal peaks has received the racemic mixture, a critical quality failure.
Visualizing the Analytical Workflow
COA Generation Workflow
References
Comparison of the biological activity of (R)- vs (S)-1-methoxypropan-2-amine
A Comparative Analysis for Researchers and Drug Development Professionals
(S)-1-methoxypropan-2-amine is a critical chiral building block in the synthesis of several commercially significant agrochemicals and pharmaceuticals.[1][2][3] Extensive research has demonstrated that the biological activity of many of these derivative compounds resides predominantly in the S-enantiomer. This guide provides a comparative overview of the biological activity of (S)-1-methoxypropan-2-amine versus its (R)-enantiomer, drawing upon available data for derivative compounds, particularly chloroacetamide herbicides.
Herbicidal Activity: A Clear Distinction in Efficacy
The most well-documented difference in the biological activity between the enantiomers of 1-methoxypropan-2-amine is observed in the context of chloroacetamide herbicides, such as metolachlor and dimethenamid. The herbicidal activity of these compounds is primarily attributed to the S-enantiomer.[4][5]
S-Metolachlor: Enhanced Potency of the S-Enantiomer
The herbicide metolachlor was originally marketed as a racemic mixture (rac-metolachlor). However, studies revealed that the S-enantiomer (S-metolachlor) is responsible for the majority of the herbicidal effect.[6] This led to the development of products enriched with the S-isomer, allowing for lower application rates with the same or improved efficacy.
The enantioselective phytotoxicity of metolachlor has been demonstrated in studies on maize and rice roots. S-metolachlor consistently shows a stronger inhibitory effect on root growth compared to the racemic mixture.
| Compound | Crop | Endpoint | IC50 (5 days) (μM) |
| rac-Metolachlor | Maize | Root Length | 18.86[7] |
| S-Metolachlor | Maize | Root Length | 10.61[7] |
| rac-Metolachlor | Rice | Root Length | 7.33[7] |
| S-Metolachlor | Rice | Root Length | 5.35[7] |
These findings indicate that the (S)-enantiomer of metolachlor is significantly more potent than the racemic mixture, which implies that the (R)-enantiomer possesses considerably lower herbicidal activity.
Dimethenamid-P: The Active Isomer
Similarly, for the herbicide dimethenamid, it was discovered that the herbicidal activity resides almost exclusively in the S-enantiomer, now commercialized as dimethenamid-P.[8][9] The (S)-1-methoxy-2-propylamine is an essential chiral intermediate for the synthesis of this highly active isomer.[8] Studies have shown that to achieve a desired level of weed control (e.g., 90% effective concentration or EC90), a substantially lower amount of S-dimethenamid is required compared to the racemic mixture.[10]
Pharmaceutical Applications
(S)-1-methoxypropan-2-amine also serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its applications include the preparation of:
-
Human MC4 receptor antagonists: These are being investigated for the treatment of obesity.[3][11]
-
Imidazopyrimidine derivatives: These act as potent p38 MAP kinase inhibitors, which have potential in treating inflammatory diseases.[3][11]
-
Nhatrangin A: A marine natural product with various biological activities.[3][11]
While the focus is on the (S)-enantiomer in these syntheses, this underscores the stereospecificity of the target biological receptors and enzymes, where the (R)-enantiomer is likely to have a different and presumably much lower or no desired activity.
Experimental Protocols
The determination of the herbicidal activity of metolachlor enantiomers involves hydroponic studies with crop seedlings.
Protocol for Assessing Enantioselective Phytotoxicity of Metolachlor:
-
Plant Culture: Maize (Zea mays L.) and rice (Oryza sativa L.) seeds are surface-sterilized and germinated in the dark.
-
Hydroponic System: Seedlings are transferred to a hydroponic culture system containing a nutrient solution.
-
Herbicide Treatment: Seedlings are exposed to various concentrations of rac-metolachlor and S-metolachlor.
-
Growth Measurement: After a set period (e.g., 5 days), the length of the main root and lateral roots is measured.
-
Data Analysis: The half-inhibition concentration (IC50) for root length is calculated for both the racemic mixture and the S-enantiomer.[7]
Signaling Pathways and Logical Relationships
The differential activity of the enantiomers can be visualized through their synthetic relationship to the final active herbicidal products.
Caption: Synthetic relationship and differential activity of metolachlor enantiomers.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Propanamine, 1-methoxy-, (2S)- | C4H11NO | CID 7021536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-(+)-1-METHOXY-2-PROPYLAMINE | 99636-32-5 [chemicalbook.com]
- 4. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Enantioselective phytotoxicity of metolachlor against maize and rice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethenamid-P | C12H18ClNO2S | CID 13633097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US5457085A - Optical isomer of dimethenamid - Google Patents [patents.google.com]
- 11. Buy 1-Methoxy-2-propylamine | 37143-54-7 [smolecule.com]
Spectroscopic Differentiation of (R)- and (S)-1-methoxypropan-2-amine Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral molecules, the spatial arrangement of atoms can lead to vastly different biological activities, making the accurate differentiation of enantiomers a critical step in pharmaceutical and chemical research. This guide provides a detailed comparison of the spectroscopic properties of (R)- and (S)-enantiomers of 1-methoxypropan-2-amine. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural elucidation, they are inherently incapable of distinguishing between enantiomers. In contrast, chiroptical methods, namely Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), provide a direct and sensitive means of differentiating these mirror-image isomers.
This guide presents a summary of expected spectroscopic data, detailed experimental protocols for key analytical techniques, and logical workflows to aid in the characterization and differentiation of these enantiomers.
Spectroscopic Data Comparison
The following table summarizes the expected spectroscopic data for the (R) and (S) enantiomers of 1-methoxypropan-2-amine. It is crucial to note that for achiral spectroscopic methods, the data for both enantiomers are identical. The differentiation is exclusively achieved through chiroptical techniques.
| Spectroscopic Technique | Parameter | (S)-1-methoxypropan-2-amine | (R)-1-methoxypropan-2-amine | Key Differentiator |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | 1.08 (d, 3H, -CH₃), 1.35 (br s, 2H, -NH₂), 3.05-3.15 (m, 1H, -CH(NH₂)), 3.20 (dd, 1H), 3.30 (s, 3H, -OCH₃), 3.35 (dd, 1H, -OCH₂-)[1] | Identical to (S)-enantiomer | None |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | 20.5 (-CH₃), 46.5 (-CH(NH₂)), 59.0 (-OCH₃), 78.5 (-OCH₂-)[1] | Identical to (S)-enantiomer | None |
| FTIR | Wavenumber (cm⁻¹) | 3360-3280 (N-H stretch), 2960-2820 (C-H stretch), 1590 (N-H bend), 1460 (C-H bend), 1120 (C-O stretch)[1] | Identical to (S)-enantiomer | None |
| Circular Dichroism (CD) | Molar Ellipticity [θ] | Expected to show specific Cotton effects (positive or negative peaks) | Expected to show mirror-image spectrum to the (S)-enantiomer | Sign of Cotton effects |
| Vibrational Circular Dichroism (VCD) | Differential Absorbance (ΔA) | Expected to show characteristic positive and negative bands | Expected to show mirror-image spectrum to the (S)-enantiomer (equal magnitude, opposite sign) | Sign of VCD bands |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in about 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire spectra at room temperature.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set a spectral width appropriate for proton signals (e.g., 0-10 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire spectra using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Set a spectral width appropriate for carbon signals (e.g., 0-100 ppm).
-
Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Perform a background scan (e.g., of the empty sample holder or clean ATR crystal) and subtract it from the sample spectrum.
-
Chiroptical Spectroscopy: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)
-
Instrumentation: A dedicated CD or VCD spectrometer.
-
Sample Preparation:
-
Solution Phase (CD/VCD): Prepare a solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or chloroform) that is transparent in the wavelength region of interest. The concentration should be optimized to give a satisfactory signal without saturation of the detector (typically in the mg/mL range). Use a cuvette with an appropriate path length (e.g., 0.1-1 cm).
-
Solid State (VCD): For solid samples, one common method is to prepare a pellet by mixing the analyte with an inert matrix like potassium bromide (KBr) in a ratio of approximately 1:100 and compressing it.[2] Alternatively, a mull can be prepared by suspending the sample in an oil like Nujol.[2]
-
-
Data Acquisition:
-
CD Spectroscopy:
-
Scan over the desired UV wavelength range (e.g., 190-400 nm).
-
The differential absorption of left and right circularly polarized light is measured.
-
A baseline spectrum of the solvent in the same cuvette should be recorded and subtracted.
-
-
VCD Spectroscopy:
-
Scan over the mid-IR range (e.g., 2000-800 cm⁻¹).[3]
-
The spectrometer measures the differential absorbance of left and right circularly polarized infrared radiation.
-
A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio, which can be more demanding than for standard IR spectroscopy.[4]
-
The spectrum of the pure solvent or matrix should be subtracted. For solid-state measurements, sample rotation may be employed to average out orientation-dependent artifacts.[1]
-
-
Visualized Workflows and Concepts
The following diagrams, created using the DOT language, illustrate the logical workflow for enantiomer differentiation and the fundamental principle of chiroptical spectroscopy.
Caption: Workflow for the spectroscopic analysis and differentiation of enantiomers.
Caption: Principle of chiroptical spectroscopy for enantiomer differentiation.
References
A Comparative Guide to (R)-1-Methoxypropan-2-amine Hydrochloride and Other Chiral Amine Building Blocks
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral amine building block is a critical decision that can significantly impact the success of an asymmetric synthesis. This guide provides an objective comparison of the performance and applications of (R)-1-Methoxypropan-2-amine hydrochloride alongside other widely used chiral amine building blocks, including (R)-1-phenylethylamine, (1S,2S)-pseudoephedrine, (S)-prolinol derivatives, and Evans-type oxazolidinones.
While traditional chiral auxiliaries are extensively used to control stereochemistry in a variety of organic reactions, this compound and its enantiomer have found a notable niche in biocatalytic processes. This guide will present supporting experimental data for each class of chiral amine to highlight their respective strengths and typical applications.
Comparative Performance Data
The following tables summarize the performance of several common chiral auxiliaries in key asymmetric reactions, providing a quantitative basis for comparison.
Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (d.e., %) |
| N-propionyl-(1S,2S)-pseudoephedrine | Benzyl bromide | 95 | >98 |
| N-propionyl-(S)-4-benzyl-2-oxazolidinone | Ethyl iodide | 92 | >99 |
| (R)-1-Phenylethylamine amide | Methyl iodide | 85 | 95 |
Note: Data is illustrative and depends on specific substrates and reaction conditions.
Table 2: Performance of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Excess (d.e., %) |
| N-propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | 85 | >99 (syn) |
| N-acetyl-(1S,2S)-pseudoephedrine | Benzaldehyde | 78 | 95 (anti) |
| (S)-Prolinol derivative (catalyst) | p-Nitrobenzaldehyde | 99 | 97 (ee) |
Note: Data is illustrative and depends on specific substrates and reaction conditions.
(R)-1-Methoxypropan-2-amine in Biocatalysis
Current literature highlights the application of 1-methoxypropan-2-amine enantiomers primarily as building blocks in the synthesis of agrochemicals and in biocatalytic transformations, rather than as general-purpose chiral auxiliaries in traditional asymmetric synthesis. For instance, the (S)-enantiomer is a key component of the herbicide metolachlor.
Enzymatic synthesis provides a highly efficient route to enantiomerically pure 1-methoxypropan-2-amine. Transaminases have been employed for the asymmetric synthesis of (S)-1-methoxy-2-aminopropane from methoxyacetone, achieving high yields and excellent enantiomeric excess.
Table 3: Biocatalytic Synthesis of (S)-1-Methoxy-2-aminopropane
| Enzyme System | Substrate | Amine Donor | Yield (%) | Enantiomeric Excess (e.e., %) |
| Transaminase | Methoxyacetone | 2-Aminopropane | >60 | >99 |
This data showcases the utility of this chiral amine as a synthetic target via biocatalysis, which is a different application compared to its use as a chiral auxiliary.
Experimental Protocols
1. Asymmetric Alkylation using a Pseudoephedrine Auxiliary
This protocol describes a general procedure for the diastereoselective alkylation of a pseudoephedrine amide.
-
Step 1: Amide Formation: (1S,2S)-(+)-Pseudoephedrine (1.0 eq.) is acylated with the desired acyl chloride (1.1 eq.) in the presence of a non-nucleophilic base like triethylamine (1.2 eq.) in an aprotic solvent such as dichloromethane at 0 °C to room temperature.
-
Step 2: Enolate Formation: The resulting pseudoephedrine amide is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise to form the corresponding lithium enolate.
-
Step 3: Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 eq.) is added to the enolate solution at -78 °C, and the reaction is allowed to warm to 0 °C over several hours.
-
Step 4: Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.
-
Step 5: Auxiliary Cleavage: The chiral auxiliary can be cleaved by acidic or basic hydrolysis to yield the chiral carboxylic acid.
2. Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary
This protocol outlines a general procedure for a diastereoselective aldol reaction using an N-acyl oxazolidinone.
-
Step 1: Enolate Formation: The N-acyl oxazolidinone (1.0 eq.) is dissolved in an anhydrous solvent like dichloromethane and cooled to 0 °C. Di-n-butylboron triflate (1.1 eq.) is added, followed by a tertiary amine base (e.g., triethylamine, 1.2 eq.). The mixture is stirred to form the boron enolate.
-
Step 2: Aldol Addition: The reaction is cooled to -78 °C, and the aldehyde (1.2 eq.) is added. The reaction is stirred for several hours at -78 °C and then warmed to 0 °C.
-
Step 3: Work-up and Purification: The reaction is quenched with a phosphate buffer and hydrogen peroxide. The product is extracted, dried, and purified by column chromatography.
-
Step 4: Auxiliary Removal: The chiral auxiliary is typically removed by hydrolysis or reduction to afford the corresponding β-hydroxy carboxylic acid or 1,3-diol.
3. Enzymatic Synthesis of (S)-1-Methoxy-2-aminopropane
This protocol describes a representative biocatalytic reductive amination.
-
Step 1: Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared containing methoxyacetone (1.0 M), 2-aminopropane (1.5 M) as the amine donor, and pyridoxal phosphate (a cofactor).
-
Step 2: Biocatalytic Conversion: A transaminase enzyme (e.g., from E. coli) is added to the reaction mixture. The reaction is maintained at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Step 3: Reaction Monitoring: The conversion and enantiomeric excess are monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Step 4: Product Isolation: Once the reaction reaches the desired conversion, it is quenched by acidification. The product, (S)-1-methoxy-2-aminopropane, is then isolated and purified, often by distillation.[1]
Visualizations
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Workflow for biocatalytic reductive amination.
Caption: Chiral recognition at a biological receptor site.
Conclusion
This guide provides a comparative overview of several key chiral amine building blocks used in modern organic synthesis. Established chiral auxiliaries such as those derived from phenylethylamine, pseudoephedrine, prolinol, and Evans-type oxazolidinones offer robust and predictable methods for controlling stereochemistry in a wide range of reactions, including alkylations and aldol reactions. The choice among these often depends on the specific transformation, desired stereochemical outcome (syn vs. anti), and ease of auxiliary removal.
In contrast, this compound and its enantiomer are highlighted in the literature for their role as valuable chiral building blocks, particularly in the context of biocatalysis. The high enantioselectivity achievable in their enzymatic synthesis makes them attractive targets and starting materials for agrochemicals and pharmaceuticals. While there is limited data on their use as general-purpose chiral auxiliaries in traditional asymmetric synthesis, their importance in enzymatic processes underscores the diverse strategies available to researchers for accessing enantiomerically pure compounds. The selection of the most appropriate chiral amine building block will therefore depend on whether a traditional synthetic approach with a recoverable auxiliary or a biocatalytic route is more suitable for the specific research or development goal.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Enantiomerically Pure Pharmaceuticals
The selective synthesis of single enantiomers is a critical challenge in the pharmaceutical industry, as the pharmacological and toxicological profiles of chiral drugs can vary dramatically between enantiomers. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of enantiomerically pure pharmaceuticals, with a focus on biocatalysis and organocatalysis as greener and more efficient alternatives to traditional methods. The performance of these alternative reagents is compared with established protocols, supported by experimental data.
Sitagliptin: A Case Study in Biocatalysis vs. Chemocatalysis
Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its synthesis has evolved from a rhodium-catalyzed asymmetric hydrogenation to a highly efficient biocatalytic transamination, showcasing the power of enzymatic methods in industrial-scale production.
Data Presentation: Comparison of Sitagliptin Synthesis
| Parameter | Rhodium-Catalyzed Hydrogenation[1] | Biocatalytic Transamination[2] |
| Catalyst | Rh(I)/tBu JOSIPHOS | Engineered (R)-selective transaminase (ATA-117 variant) |
| Catalyst Loading | 0.15 mol% | 6 g/L |
| Key Reaction Step | Asymmetric hydrogenation of an enamine | Asymmetric transamination of a prochiral ketone |
| Yield (key step) | 98% | 92% |
| Enantiomeric Excess (e.e.) | 95% (before crystallization) | >99% |
| Productivity | Not reported | 53% increase compared to the chemical process |
| Total Waste Reduction | Baseline | 19% reduction compared to the chemical process |
| Heavy Metal Use | Yes (Rhodium) | No |
| Operating Conditions | High pressure (250 psi) | Mild (ambient pressure and temperature) |
Experimental Protocols
Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydrositagliptin
-
Reaction Setup: A high-pressure reactor is charged with the dehydrositagliptin intermediate, the Rh(I)/tBu JOSIPHOS catalyst (0.15 mol%), and a suitable solvent (e.g., methanol).
-
Hydrogenation: The reactor is pressurized with hydrogen gas to 250 psi and the reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by HPLC).
-
Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by crystallization to upgrade the enantiomeric excess to >99.9%. The rhodium catalyst is removed using activated carbon.[1]
Biocatalytic Transamination for Sitagliptin Synthesis
-
Reaction Setup: A reaction vessel is charged with the pro-sitagliptin ketone (200 g/L), the engineered transaminase enzyme (6 g/L), and a suitable buffer solution containing an amine donor (e.g., isopropylamine) and the cofactor pyridoxal-5'-phosphate (PLP). The reaction is often run in a biphasic system or with a co-solvent like DMSO to improve substrate solubility.
-
Biotransformation: The mixture is stirred at a controlled temperature (e.g., 45°C) and pH. The progress of the reaction is monitored by HPLC until maximum conversion is achieved.
-
Work-up and Purification: The enzyme is removed by filtration or centrifugation. The product, sitagliptin, is then extracted from the aqueous phase and isolated as its phosphate salt.[2]
Signaling Pathway: Mechanism of Action of Sitagliptin
Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin release and suppress glucagon production in a glucose-dependent manner.
Atorvastatin: Organocatalytic and Biocatalytic Approaches to a Blockbuster Drug
Atorvastatin, marketed as Lipitor, is a statin medication used to prevent cardiovascular disease by inhibiting HMG-CoA reductase. The synthesis of its chiral side-chain has been a subject of intense research, with both organocatalytic and biocatalytic methods offering advantages over classical approaches.
Data Presentation: Comparison of Atorvastatin Side-Chain Synthesis
| Parameter | Organocatalytic Aldol Reaction | Biocatalytic Reduction |
| Catalyst | L-proline | Ketoreductase (KRED) |
| Key Reaction Step | Asymmetric aldol reaction of an aldehyde | Enantioselective reduction of a β-ketoester |
| Yield (key step) | ~70% | >95% |
| Diastereomeric Ratio (d.r.) | >95:5 | Not applicable |
| Enantiomeric Excess (e.e.) | >99% | >99% |
| Catalyst Loading | 20 mol% | Whole cells or isolated enzyme |
| Solvent | DMSO | Aqueous buffer/organic co-solvent |
| Advantages | Metal-free, readily available catalyst | High selectivity and yield, mild conditions |
| Disadvantages | Relatively high catalyst loading | Requires enzyme screening and optimization |
Experimental Protocols
Organocatalytic Asymmetric Aldol Reaction for Atorvastatin Side-Chain
-
Reaction Setup: To a solution of the starting aldehyde in dimethyl sulfoxide (DMSO) is added L-proline (20 mol%). The mixture is stirred at room temperature.
-
Aldol Addition: The corresponding ketone is added dropwise to the reaction mixture, and stirring is continued for a specified period (e.g., 24-48 hours), with reaction progress monitored by TLC or HPLC.
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired chiral β-hydroxy ester.
Biocatalytic Reduction for Atorvastatin Side-Chain Synthesis
-
Reaction Setup: A buffered aqueous solution is prepared containing the β-ketoester substrate, a ketoreductase (either as a whole-cell biocatalyst or an isolated enzyme), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling). An organic co-solvent may be added to improve substrate solubility.
-
Bioreduction: The reaction mixture is incubated at a controlled temperature and pH with gentle agitation. The progress of the reduction is monitored by chiral HPLC.
-
Work-up and Purification: Once the reaction is complete, the cells are removed by centrifugation. The product is extracted from the supernatant with an organic solvent. The organic extracts are then dried and concentrated to yield the enantiomerically pure β-hydroxy ester.
Signaling Pathway: Mechanism of Action of Atorvastatin
Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. By blocking this enzyme, atorvastatin reduces the production of cholesterol in the liver, leading to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream.
Sertraline: Chemoenzymatic Approach to a Widely Prescribed Antidepressant
Sertraline is a selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder, obsessive-compulsive disorder, and other anxiety disorders. Its synthesis involves the stereoselective formation of a key chiral amine intermediate, for which chemoenzymatic methods have been developed.
Data Presentation: Comparison of Sertraline Intermediate Synthesis
| Parameter | Traditional Resolution | Chemoenzymatic Kinetic Resolution[3][4] |
| Method | Diastereomeric salt crystallization | Enzymatic kinetic resolution of a racemic alcohol |
| Enzyme | Not applicable | Lipase (e.g., from Candida antarctica) |
| Key Reaction Step | Formation and separation of diastereomeric salts | Enantioselective acylation of a racemic alcohol |
| Yield (theoretical max.) | 50% for the desired enantiomer | 50% for the acylated product, 50% for the unreacted enantiomer |
| Enantiomeric Excess (e.e.) | Variable, often requires multiple recrystallizations | >99% for both the product and the remaining substrate |
| Reagents | Chiral resolving agent (often expensive) | Enzyme, acyl donor (e.g., vinyl acetate) |
| Advantages | Well-established technique | High enantioselectivity, mild reaction conditions |
| Disadvantages | Low theoretical yield, often tedious | Limited to 50% yield for each enantiomer |
Experimental Protocol
Enzymatic Kinetic Resolution of a Racemic Sertraline Precursor
-
Reaction Setup: A racemic alcohol precursor of sertraline is dissolved in an organic solvent (e.g., toluene). A lipase, such as immobilized Candida antarctica lipase B (Novozym 435), and an acyl donor (e.g., vinyl acetate) are added to the solution.
-
Enzymatic Resolution: The reaction mixture is stirred at a controlled temperature (e.g., 40°C). The progress of the reaction is monitored by chiral HPLC to determine the conversion and the enantiomeric excess of both the acylated product and the remaining unreacted alcohol. The reaction is stopped at or near 50% conversion.
-
Work-up and Separation: The enzyme is filtered off. The acylated product and the unreacted alcohol are then separated by column chromatography. Both enantiomers can be obtained with high enantiomeric purity. The acylated enantiomer can be deacylated to yield the corresponding alcohol.
Signaling Pathway: Mechanism of Action of Sertraline
Sertraline selectively inhibits the reuptake of serotonin from the synaptic cleft into the presynaptic neuron by blocking the serotonin transporter (SERT). This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
This guide highlights the significant advancements in the synthesis of enantiomerically pure pharmaceuticals, with biocatalysis and organocatalysis emerging as powerful and sustainable alternatives to traditional methods. The case studies of Sitagliptin, Atorvastatin, and Sertraline demonstrate the potential of these modern approaches to deliver complex chiral molecules with high efficiency and stereoselectivity, ultimately contributing to the development of safer and more effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Comparative analysis of biocatalytic versus chemical synthesis methods for chiral amines
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are indispensable building blocks in the pharmaceutical, agrochemical, and fine chemical industries, with a significant percentage of active pharmaceutical ingredients (APIs) containing at least one stereogenic amine center.[1][2] The stereochemistry of these amines is often critical to the biological activity and safety of the final product. Consequently, the development of efficient, selective, and sustainable methods for their synthesis is a paramount concern. This guide provides a comprehensive comparative analysis of the two primary strategies for synthesizing enantiomerically pure amines: biocatalytic and chemical synthesis.
At a Glance: Biocatalysis vs. Chemical Synthesis
| Feature | Biocatalytic Synthesis | Chemical Synthesis |
| Catalyst | Enzymes (e.g., transaminases, imine reductases) | Transition metal complexes (e.g., Rh, Ir, Ru) |
| Reaction Conditions | Mild (aqueous media, ambient temp. & pressure) | Often harsh (high pressure/temp., organic solvents) |
| Selectivity | Excellent enantioselectivity (>99% ee) and regioselectivity | High enantioselectivity achievable, may require optimization |
| Environmental Impact | Generally lower E-factor, biodegradable catalysts | Higher E-factor, use of heavy metals, organic waste |
| Substrate Scope | Can be limited, but expanding via protein engineering | Broad, well-established for many substrate classes |
| Development Time | Enzyme screening and engineering can be time-consuming | Catalyst and ligand screening can be extensive |
| Cost | Enzyme cost can be high, but reusability is possible | Precious metal catalyst costs can be significant |
Quantitative Performance Comparison
The following tables provide a quantitative comparison of key performance indicators for the synthesis of two industrially relevant chiral amines: (R)-Sitagliptin (antidiabetic) and (S)-Metolachlor (herbicide).
Case Study 1: (R)-Sitagliptin
The synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, represents a landmark example of the successful implementation of biocatalysis on an industrial scale, replacing a second-generation chemical process.
| Performance Metric | Biocatalytic Method (Engineered Transaminase) | Chemical Method (Rhodium-catalyzed Asymmetric Hydrogenation) |
| Yield (overall) | ~92% (enzymatic step) | 10-13% lower than biocatalytic route |
| Enantiomeric Excess (ee%) | >99.95% | ~97% (before recrystallization) |
| Productivity ( kg/L/day ) | 53% increase over chemical route | Baseline |
| Total Waste Reduction | 19% reduction | Baseline |
| Catalyst | Engineered ω-transaminase | Rhodium-Josiphos complex |
| Key Advantages | Higher yield and purity, greener process, avoids heavy metals | Established methodology |
| Key Disadvantages | Requires extensive protein engineering | Use of expensive and toxic heavy metals, high pressure |
Data compiled from multiple sources.[3][4]
Case Study 2: (S)-Metolachlor
The herbicide (S)-Metolachlor is produced on a massive scale (>10,000 tons per year), and its synthesis is a benchmark for highly efficient chemical catalysis.[5] While a direct industrial-scale biocatalytic process is not as established, research has demonstrated the potential of enzymatic methods.
| Performance Metric | Chemical Method (Iridium-catalyzed Asymmetric Hydrogenation) | Biocatalytic Method (Kinetic Resolution/Reductive Amination) |
| Yield | High (quantitative conversion) | Variable, can be high with optimized systems |
| Enantiomeric Excess (ee%) | ~80-92% | Can achieve >99% |
| Turnover Number (TON) | Extremely high (up to 2,000,000) | Generally lower than leading chemical catalysts |
| Turnover Frequency (TOF) | Very high (>600,000 h⁻¹) | Generally lower |
| Catalyst | Iridium-Xyliphos complex | Lipases, Imine Reductases (IREDs) |
| Key Advantages | Extremely high catalyst efficiency and productivity | High enantioselectivity, milder conditions, greener |
| Key Disadvantages | Requires high pressure and temperature | Lower TON/TOF, potential for lower space-time yield |
Data compiled from multiple sources.[6][7][8]
Experimental Protocols
Biocatalytic Synthesis of (R)-Sitagliptin using an Engineered Transaminase
This protocol is a generalized representation based on the process developed by Merck and Codexis.
Materials:
-
Pro-sitagliptin ketone
-
Engineered (R)-selective ω-transaminase (e.g., ATA-117 variant)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 8.0)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
To a temperature-controlled reaction vessel, add the buffer solution and organic co-solvent.
-
Dissolve the pro-sitagliptin ketone in the solvent mixture.
-
Add the engineered transaminase and the PLP cofactor to the reaction mixture.
-
Initiate the reaction by adding isopropylamine.
-
Maintain the reaction at a constant temperature (e.g., 45°C) and pH with gentle agitation.
-
Monitor the reaction progress by HPLC until the desired conversion is reached.
-
Upon completion, quench the reaction and proceed with downstream processing to isolate the (R)-Sitagliptin product.[9][10]
Chemical Synthesis of (R)-Sitagliptin via Asymmetric Hydrogenation
This protocol is a generalized representation of a rhodium-catalyzed asymmetric hydrogenation of an enamine intermediate.
Materials:
-
Dehydrositagliptin (enamine intermediate)
-
Rhodium catalyst precursor (e.g., [Rh(COD)Cl]₂)
-
Chiral phosphine ligand (e.g., t-Bu JOSIPHOS)
-
Hydrogen gas (high pressure)
-
Solvent (e.g., methanol)
Procedure:
-
In a high-pressure reactor, under an inert atmosphere, dissolve the dehydrositagliptin in the solvent.
-
In a separate vessel, prepare the active catalyst by mixing the rhodium precursor and the chiral ligand.
-
Add the catalyst solution to the reactor.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 250 psi).
-
Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by HPLC.
-
Carefully vent the reactor and purge with an inert gas.
-
The reaction mixture is then processed to isolate the sitagliptin, which may require recrystallization to enhance enantiomeric purity.[11][12]
Visualizing the Processes
Caption: Generalized workflow for biocatalytic synthesis of chiral amines.
Caption: Generalized workflow for chemical synthesis of chiral amines.
Caption: Decision-making flowchart for selecting a synthesis method.
Conclusion
The choice between biocatalytic and chemical synthesis of chiral amines is not always straightforward and depends on a multitude of factors including the specific target molecule, the scale of production, cost considerations, and the priority given to green chemistry principles.
Biocatalysis is increasingly favored for its exceptional selectivity, mild reaction conditions, and reduced environmental impact.[2] The industrial synthesis of sitagliptin is a testament to how protein engineering can overcome the initial limitations of enzymes, leading to a process that is superior in terms of yield, purity, and sustainability.[3] However, the development timeline for a new biocatalytic process can be longer due to the need for enzyme discovery and optimization.
Chemical synthesis , particularly asymmetric hydrogenation, remains a powerful and highly developed technology.[13] For molecules like (S)-metolachlor, the efficiency of transition metal catalysts in terms of turnover number and frequency is currently unparalleled, making it the method of choice for large-scale commodity chemical production.[8] Nevertheless, the reliance on precious and often toxic metals, coupled with the need for high-pressure equipment and organic solvents, presents significant environmental and safety challenges.
For researchers, scientists, and drug development professionals, a thorough evaluation of both approaches is essential. For early-stage drug discovery, where speed is critical, established chemical methods may be preferred. For late-stage development and commercial manufacturing, where efficiency, cost, and sustainability are paramount, the development of a biocatalytic route is an increasingly attractive and often superior option. The future of chiral amine synthesis will likely involve a synergistic approach, leveraging the strengths of both biocatalysis and chemical catalysis to create the most efficient and sustainable processes possible.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promoter engineering-mediated Tuning of esterase and transaminase expression for the chemoenzymatic synthesis of sitagliptin phosphate at the kilogram-scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]
- 12. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 13. pharmasalmanac.com [pharmasalmanac.com]
A Comparative Analysis of the Reactivity of 1-Methoxypropan-2-amine and Structurally Similar Ether-Amines
For Immediate Publication
This guide provides a detailed comparison of the chemical reactivity of 1-methoxypropan-2-amine with two structurally similar ether-amines: 2-ethoxyethanamine and 3-methoxypropylamine. This document is intended for researchers, scientists, and professionals in drug development, offering a quantitative and qualitative analysis of their performance in key chemical transformations. The comparison is based on fundamental principles of chemical reactivity, supported by predicted physicochemical properties and detailed experimental protocols for comparative analysis.
The reactivity of primary amines is a critical factor in the synthesis of a vast array of chemical entities, including active pharmaceutical ingredients. This reactivity is primarily governed by the interplay of basicity, nucleophilicity, and steric hindrance. In the case of ether-amines, the presence of an oxygen atom in the alkyl chain can influence these properties through inductive effects.
Comparative Overview of Physicochemical Properties
The basicity of an amine, a key indicator of its reactivity, is quantified by the pKa of its conjugate acid. A higher pKa value generally corresponds to a stronger base and, in the absence of significant steric hindrance, a more potent nucleophile. The steric environment around the nitrogen atom also plays a crucial role, potentially impeding its ability to participate in reactions.
Below is a summary of key properties for 1-methoxypropan-2-amine and its selected counterparts.
| Compound | Structure | Molar Mass ( g/mol ) | Predicted pKa | Key Structural Features |
| 1-Methoxypropan-2-amine | ![]() | 89.14 | 8.84[1] | Secondary carbon attached to the amine group; methoxy group at the 1-position. |
| 2-Ethoxyethanamine | ![]() | 89.14 | 8.74 (for a larger analog)[2] | Primary carbon attached to the amine group; ethoxy group at the 2-position. |
| 3-Methoxypropylamine | ![]() | 89.14 | 9.73[3] | Primary carbon attached to the amine group; methoxy group at the 3-position. |
Analysis of Reactivity
The reactivity of these amines in common synthetic transformations such as acylation and alkylation can be inferred from their structural and electronic properties.
Basicity and Nucleophilicity:
-
3-Methoxypropylamine is predicted to be the most basic of the three, with a pKa of 9.73.[3] The methoxy group is sufficiently removed from the amine, minimizing its electron-withdrawing inductive effect. This higher basicity suggests it will be the most potent nucleophile in reactions where electronics are the dominant factor.
-
1-Methoxypropan-2-amine has a predicted pKa of 8.84.[1] The proximity of the electron-withdrawing oxygen atom to the amine group likely reduces the electron density on the nitrogen, thus lowering its basicity compared to 3-methoxypropylamine.
-
2-Ethoxyethanamine's reactivity is expected to be similar to 1-methoxypropan-2-amine in terms of electronic effects, as indicated by the predicted pKa of a larger, structurally related ether-amine (8.74).[2]
Steric Hindrance:
-
1-Methoxypropan-2-amine is a secondary amine in terms of the carbon atom to which the amino group is attached (a secondary carbon). This, along with the adjacent methyl group, results in greater steric hindrance around the nitrogen atom compared to the other two amines. This increased steric bulk is expected to decrease its reaction rate in sterically demanding reactions.
-
2-Ethoxyethanamine and 3-Methoxypropylamine are both primary amines attached to a primary carbon, presenting a less sterically hindered environment around the nitrogen atom.
Predicted Reactivity Comparison
Based on the interplay of electronic and steric factors, the following reactivity trends are predicted:
-
Acylation: In reactions like N-acetylation, which are sensitive to both nucleophilicity and steric hindrance, 3-methoxypropylamine is expected to be the most reactive due to its higher basicity and lower steric hindrance. 2-Ethoxyethanamine is predicted to be more reactive than 1-methoxypropan-2-amine , which will likely be the least reactive due to a combination of lower basicity and higher steric hindrance.
-
Alkylation: Similar to acylation, 3-methoxypropylamine is expected to show the highest reactivity in SN2 alkylation reactions. The greater steric bulk of 1-methoxypropan-2-amine will likely result in a slower reaction rate compared to 2-ethoxyethanamine .
-
Reductive Amination: In reductive amination, the initial formation of the imine/enamine is often the rate-determining step. The less sterically hindered amines, 2-ethoxyethanamine and 3-methoxypropylamine , are expected to react faster with carbonyl compounds than the more hindered 1-methoxypropan-2-amine .
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the predicted reactivity, the following experimental protocols are proposed.
Competitive Acylation of an Amine Mixture
This experiment is designed to directly compare the nucleophilicity of the three amines in a competitive reaction.
Materials:
-
1-Methoxypropan-2-amine
-
2-Ethoxyethanamine
-
3-Methoxypropylamine
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare an equimolar solution of the three amines (1.0 mmol each) and triethylamine (1.5 mmol) in anhydrous DCM (20 mL).
-
Add an internal standard for later quantitative analysis.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (0.5 mmol, 0.5 equivalents relative to the total amine concentration) in anhydrous DCM (5 mL) dropwise to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes.
-
Quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Analyze the organic layer by Gas Chromatography (GC) to determine the relative ratio of the N-acetylated products.
Reductive Amination of Cyclohexanone
This protocol compares the efficiency of the three amines in forming a secondary amine with a model ketone.
Materials:
-
1-Methoxypropan-2-amine
-
2-Ethoxyethanamine
-
3-Methoxypropylamine
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure (to be performed in parallel for each amine):
-
To a solution of cyclohexanone (1.0 mmol) in DCE (10 mL), add the respective amine (1.2 mmol) and a catalytic amount of acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 20 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the yield of the purified product. The reaction rates can be compared by analyzing aliquots at different time points.
Visualizing Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.
Conclusion
This comparative guide suggests a clear reactivity trend among the three ether-amines based on their structural and electronic properties. 3-Methoxypropylamine is predicted to be the most reactive nucleophile due to its higher basicity and minimal steric hindrance. Conversely, 1-methoxypropan-2-amine is expected to be the least reactive, primarily due to increased steric hindrance at the secondary carbon center and a slightly reduced basicity. 2-Ethoxyethanamine is anticipated to exhibit intermediate reactivity.
The provided experimental protocols offer a robust framework for the empirical validation of these predictions. The results of such studies will provide valuable data for researchers and drug development professionals in selecting the optimal ether-amine building block for their specific synthetic needs, thereby enhancing the efficiency and outcome of their chemical syntheses.
References
(R)-1-Methoxypropan-2-amine: A Superior Chiral Building Block in Modern Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral amine is a critical decision that significantly impacts the stereochemical outcome and overall efficiency of a synthetic pathway. This guide provides a comprehensive comparison of (R)-1-Methoxypropan-2-amine with alternative chiral amines, highlighting its advantages in specific synthetic applications, particularly in the production of agrochemicals. The data presented is supported by experimental findings to provide a clear justification for its use.
(R)-1-Methoxypropan-2-amine has emerged as a valuable chiral building block, primarily due to its successful application in the large-scale synthesis of the herbicide (S)-metolachlor. Its structural features and the efficiency of its incorporation into synthetic routes, especially through biocatalysis, make it a compelling choice over other chiral amines.
Comparison of Synthetic Routes to (S)-Metolachlor
The synthesis of (S)-metolachlor, a widely used herbicide, serves as an excellent case study to compare the efficacy of different chiral precursors. The key chiral intermediate in its synthesis is (S)-N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-amine. Various strategies have been developed to produce this intermediate with high enantiomeric purity.
| Chiral Precursor/Method | Overall Yield (%) | Enantiomeric Excess (ee%) | Key Features |
| (R)-1-Methoxypropan-2-amine (via Asymmetric Hydrogenation) | High (e.g., >90% for key step) | >99% | Large-scale industrial process, high efficiency and enantioselectivity.[1][2] |
| (R)-Epichlorohydrin | 50.8% | >99% | Multi-step synthesis involving aziridine formation and reductive ring opening.[3][4] |
| Enzymatic Resolution of N-(2-methyl-6-ethylphenyl)alanine ester | Low overall yield | High | Involves cumbersome and complex steps with unstable intermediates.[5][6] |
| Chiral Pool (e.g., (D)-lactate) | Variable | High | Multi-step process with potential for lower overall yield.[7] |
Key Observations:
The asymmetric hydrogenation route, which utilizes a precursor to (R)-1-Methoxypropan-2-amine, stands out for its high yield and exceptional enantioselectivity, making it the preferred industrial method.[1][2] While other methods using chiral precursors like (R)-epichlorohydrin or those from the chiral pool can also produce the target molecule with high enantiopurity, they often involve more synthetic steps and may result in a lower overall yield.[3][4][7] Enzymatic resolution, another alternative, is hampered by low yields and process complexity.[5][6]
Experimental Protocols
Biocatalytic Synthesis of (S)-1-Methoxypropan-2-amine via Transamination
This method highlights the green and efficient production of the enantiomer of the title compound, which is a key intermediate for certain applications.
Materials:
-
Methoxyacetone
-
Isopropylamine (as amine donor)
-
Transaminase enzyme
-
Phosphate buffer
-
Concentrated Hydrochloric Acid
-
50% aqueous Sodium Hydroxide
Procedure:
-
A reaction mixture containing methoxyacetone and isopropylamine in a phosphate buffer is prepared.
-
The transaminase enzyme is added to the mixture.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) and pH (e.g., 7.5) for a specified time (e.g., 8 hours).
-
The reaction is monitored for the conversion of methoxyacetone to (S)-1-methoxy-2-aminopropane.
-
Upon completion, the reaction is terminated by the addition of concentrated hydrochloric acid.
-
Unreacted methoxyacetone and the by-product, acetone, are removed by flash distillation.
-
The pH of the remaining solution is adjusted with 50% aqueous sodium hydroxide to deprotonate the amine.
-
The product, (S)-1-methoxy-2-aminopropane, is then isolated by distillation.
Expected Outcome: This biocatalytic process can achieve a high concentration of (S)-1-methoxy-2-aminopropane with an enantiomeric excess of greater than 99%.[3]
Synthesis of (S)-Metolachlor via Asymmetric Hydrogenation of an Imine Precursor
This protocol outlines the key industrial process for producing (S)-metolachlor.
Materials:
-
N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine)
-
Iridium-ferrocenyl diphosphine catalyst (e.g., Ir-Xyliphos)
-
Hydrogen gas
-
Solvent (e.g., appropriate for hydrogenation)
-
Chloroacetyl chloride
-
Base
Procedure:
-
The MEA imine is dissolved in a suitable solvent in a high-pressure reactor.
-
The iridium-ferrocenyl diphosphine catalyst is added.
-
The reactor is pressurized with hydrogen gas (e.g., 80 bar).
-
The reaction is carried out at an elevated temperature (e.g., 50°C) until the hydrogenation is complete.
-
The resulting chiral amine, (S)-N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-amine, is isolated.
-
The chiral amine is then acylated with chloroacetyl chloride in the presence of a base to yield (S)-metolachlor.
Expected Outcome: This process is known for its high efficiency, achieving a high yield of (S)-metolachlor with an enantiomeric excess typically exceeding 99%.[1][2]
Justification for Use
The primary justification for using (R)-1-Methoxypropan-2-amine and its precursors lies in the efficiency and high stereoselectivity it offers in established industrial processes. The asymmetric hydrogenation of the corresponding imine is a well-optimized, large-scale reaction that provides the desired chiral amine intermediate for (S)-metolachlor with exceptional purity and yield.
Alternative routes, while viable, often present significant drawbacks:
-
Multi-step syntheses from other chiral pool molecules can lead to a lower overall yield and increased production costs.
-
Resolution methods are inherently inefficient as they discard half of the material.
-
Other chiral auxiliaries may not provide the same level of stereocontrol or may be more expensive to produce.
The biocatalytic routes for the synthesis of chiral methoxypropanamines further enhance the appeal of this building block by offering a more sustainable and environmentally friendly production method.
Signaling Pathways and Workflows
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESIS OF CHIRAL PESTICIDES [ebrary.net]
A Researcher's Guide to Cross-Referencing Analytical Data with Published Literature for Compound Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the rigorous validation of chemical compounds is paramount. This guide provides a framework for cross-referencing in-house analytical data with established published literature to ensure the identity, purity, and biological activity of a compound of interest. By objectively comparing experimental results with known data, researchers can confidently advance promising candidates through the development pipeline.
Comparative Data Analysis: Compound X
To illustrate the validation process, we present a comparative analysis of "Compound X," a novel kinase inhibitor, against data from peer-reviewed literature. The following tables summarize the key analytical and biological data points.
Table 1: Physicochemical and Analytical Data Comparison
| Parameter | Experimental Result (Compound X) | Published Literature Value | Method |
| Molecular Weight | 450.52 g/mol | 450.53 g/mol | LC-MS |
| Purity | 99.2% | >99% | HPLC |
| ¹H NMR | Conforms to expected structure | Conforms | NMR Spectroscopy |
| Solubility (DMSO) | >50 mg/mL | 50 mg/mL | Solubility Assay |
Table 2: In Vitro Biological Activity Comparison
| Assay Type | Experimental IC₅₀ (Compound X) | Published Literature IC₅₀ | Target Pathway |
| Kinase Assay | 15 nM | 12 nM | PI3K/Akt/mTOR |
| Cell Proliferation | 85 nM | 80 nM | PI3K/Akt/mTOR |
| Target Engagement | 55 nM | 60 nM | PI3K/Akt/mTOR |
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific validation. The following are detailed methodologies for the key experiments cited in this guide.
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: Agilent 1260 Infinity II LC System
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Compound X was dissolved in DMSO to a final concentration of 1 mg/mL.
-
Analysis: The percentage purity was calculated by dividing the area of the main peak by the total area of all peaks.
2. Kinase Inhibition Assay (IC₅₀ Determination)
-
Assay Principle: A biochemical assay to measure the 50% inhibitory concentration (IC₅₀) of Compound X against its target kinase.
-
Reagents: Recombinant human kinase, ATP, and a specific substrate peptide.
-
Procedure:
-
Compound X was serially diluted in DMSO.
-
The kinase, substrate, and ATP were incubated with the various concentrations of Compound X.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based detection reagent.
-
-
Data Analysis: The IC₅₀ value was determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.
3. Western Blot for Pathway Inhibition
-
Objective: To confirm that Compound X inhibits the phosphorylation of downstream signaling proteins, such as Akt.[1]
-
Cell Culture: Cells were treated with varying concentrations of Compound X or a vehicle control (DMSO) for 2 hours.[1]
-
Lysis and Protein Quantification: Cells were lysed, and the total protein concentration was determined using a BCA assay.[1]
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by electrophoresis on a polyacrylamide gel and transferred to a PVDF membrane.[1]
-
Antibody Incubation: The membrane was incubated with primary antibodies against phospho-Akt and total Akt, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Validation Process
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of interest, the experimental workflow for compound validation, and the logical relationship for data cross-referencing.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Caption: The experimental workflow for validating a new chemical compound.
References
A Comparative Analysis of Commercial (R)-1-Methoxypropan-2-amine Hydrochloride: Assessing Lot-to-Lot Variability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the lot-to-lot variability of commercial (R)-1-Methoxypropan-2-amine hydrochloride. As detailed analytical data and certificates of analysis for this compound are not consistently available from all suppliers, this document presents a standardized approach and hypothetical data to illustrate a robust quality assessment protocol. The methodologies and data presentation formats outlined herein are intended to serve as a practical template for researchers to ensure the consistency and quality of this critical reagent in their work.
This compound is a chiral amine used as a building block in the synthesis of various pharmaceutical compounds.[1] The purity and consistency of this starting material are paramount, as impurities or variations between lots can significantly impact the outcome of chemical reactions, the purity of the final active pharmaceutical ingredient (API), and potentially introduce safety concerns.[2][3]
Comparative Analysis of Hypothetical Lots
To effectively compare different commercial sources or lots of this compound, a systematic analysis of key quality attributes is necessary. The following tables present hypothetical data for three different lots from two fictional suppliers. This data illustrates the types of quantitative comparisons that should be made.
Table 1: Purity and Impurity Profile
| Lot Number | Supplier | Purity (HPLC Area %) | Enantiomeric Purity (% ee) | Total Impurities (%) |
| Lot A-001 | Supplier A | 99.5% | 99.8% | 0.5% |
| Lot A-002 | Supplier A | 99.2% | 99.7% | 0.8% |
| Lot B-001 | Supplier B | 99.8% | >99.9% | 0.2% |
| Lot B-002 | Supplier B | 99.6% | 99.9% | 0.4% |
Table 2: Physicochemical Properties
| Lot Number | Supplier | Appearance | Melting Point (°C) | Solubility (in Water) |
| Lot A-001 | Supplier A | White crystalline solid | 118-120 | Freely soluble |
| Lot A-002 | Supplier A | Off-white solid | 117-120 | Freely soluble |
| Lot B-001 | Supplier B | White crystalline solid | 119-121 | Freely soluble |
| Lot B-002 | Supplier B | White crystalline solid | 118-121 | Freely soluble |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data. The following are representative methodologies for the key analyses cited in this guide.
2.1 Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the compound and to quantify any non-enantiomeric impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase A.
2.2 Enantiomeric Purity by Chiral HPLC
This method is crucial for determining the enantiomeric excess (% ee) of the desired (R)-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of hexane and isopropanol with a small percentage of a suitable amine modifier (e.g., diethylamine). The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in the mobile phase.
2.3 Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.[4]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-500 amu.
-
Sample Preparation: The sample may require derivatization to improve volatility and chromatographic performance.[5] A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2.4 Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of the compound and can also provide information on purity.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated water (D₂O) or Deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire standard proton spectra to confirm the presence of all expected protons and their chemical shifts and coupling patterns.
-
¹³C NMR: Acquire carbon spectra to verify the number and types of carbon atoms in the molecule.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Visualizing Workflows and Relationships
Experimental Workflow for Lot-to-Lot Variability Assessment
Caption: A typical workflow for the comprehensive assessment of lot-to-lot variability.
Potential Sources of Lot-to-Lot Variability
Caption: Key factors that can contribute to variability between different product lots.
By implementing a systematic and rigorous analytical approach as outlined in this guide, researchers and drug development professionals can mitigate the risks associated with lot-to-lot variability of this compound, thereby ensuring the reproducibility of their research and the quality of their synthesized pharmaceutical products.
References
Safety Operating Guide
Navigating the Safe Disposal of (R)-1-Methoxypropan-2-amine Hydrochloride: A Comprehensive Guide
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical reagents like (R)-1-Methoxypropan-2-amine hydrochloride is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates potential risks but also ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors. The appropriate Personal Protective Equipment (PPE) must be worn at all times. This includes:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
This compound and similar amine compounds are considered hazardous substances. They can be harmful if swallowed and may cause skin and eye irritation or burns.[1][2][3] Therefore, direct contact should be avoided.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]
1. Waste Collection and Labeling:
-
Solid Waste: Unused or waste solid this compound should be placed in a designated, chemically resistant container equipped with a secure screw-on cap.[1] The container must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name, "this compound," its CAS number (626220-76-6), and an approximation of the quantity.[1][5]
-
Liquid Waste (Solutions): Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.[1] The label should detail all constituents of the solution, including solvents, with their estimated percentages.
2. Waste Segregation and Storage:
Store the hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated and situated away from incompatible materials. It is crucial to segregate amine waste from other chemical waste categories to prevent hazardous reactions.[1][6] Specifically, do not store with strong oxidizing agents.[1]
3. Decontamination of Empty Containers:
Empty containers that previously held this compound must undergo a triple-rinse procedure before they can be considered for regular disposal.
-
Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., water, ethanol, or methanol).
-
Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste in the appropriately labeled container.[1] Do not pour the rinsate down the drain.[1]
-
After the triple rinse, allow the container to dry completely. The original label must be fully defaced or removed.
-
Once properly decontaminated, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's specific policies.[1]
4. Professional Disposal:
The final step is to arrange for the pickup and disposal of the hazardous waste by a certified hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1] Do not accumulate large quantities of waste; schedule a disposal when the container is nearing its capacity.
Summary of Disposal Procedures
For quick reference, the following table summarizes the key disposal information for this compound.
| Waste Type | Disposal Method | Key Considerations |
| Solid this compound | Hazardous Waste Collection | Use a designated, labeled, and sealed container. |
| Solutions containing this compound | Hazardous Waste Collection | Collect in a separate, labeled container detailing all components. |
| Empty Containers | Triple-rinse, then regular trash/recycling | Rinsate must be collected as hazardous waste. Deface original label. |
| Drain/Sewer Disposal | Strictly Prohibited | This compound is harmful to aquatic life.[2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling (R)-1-Methoxypropan-2-amine hydrochloride
This guide provides critical safety and logistical information for the handling and disposal of (R)-1-Methoxypropan-2-amine hydrochloride in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of researchers and the proper management of this chemical.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Situation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling in a Ventilated Hood | Safety glasses with side shields or goggles | Compatible chemical-resistant gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Weighing/Transfer outside of a Hood | Goggles | Compatible chemical-resistant gloves | Laboratory coat | A NIOSH-approved respirator may be necessary if ventilation is inadequate |
| Spill or Emergency | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or suit | A self-contained breathing apparatus (SCBA) may be required for large spills |
Handling Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control for minimizing inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific collection and disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., water or as recommended by your EHS office). The rinsate should be collected and disposed of as hazardous waste. Once thoroughly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

